Technical Documentation Center

Pteroyltyrosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pteroyltyrosine
  • CAS: 76910-23-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Pteroyltyrosine – Structural Characterization and Therapeutic Utility

Executive Summary Pteroyltyrosine (Pteroyl-L-tyrosine) is a synthetic folate analog in which the glutamic acid moiety of naturally occurring folic acid (pteroylglutamic acid) is replaced by L-tyrosine. While structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pteroyltyrosine (Pteroyl-L-tyrosine) is a synthetic folate analog in which the glutamic acid moiety of naturally occurring folic acid (pteroylglutamic acid) is replaced by L-tyrosine. While structurally similar to folic acid, this modification alters its physicochemical properties while retaining high affinity for Folate Receptor Alpha (FR


), a glycosylphosphatidylinositol-anchored protein overexpressed in various epithelial malignancies (e.g., ovarian, lung, and breast cancers).

Pteroyltyrosine has emerged as a critical targeting ligand in precision medicine. It serves as the recognition scaffold for Pafolacianine (OTL-0038), an FDA-approved intraoperative fluorescent imaging agent used to detect ovarian cancer lesions. This guide provides a comprehensive technical analysis of pteroyltyrosine, covering its chemical structure, synthesis protocols, analytical characterization, and mechanism of action.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

Pteroyltyrosine is a conjugate of pteroic acid and L-tyrosine. Its structure is composed of three distinct functional domains: the pterin ring (heterocyclic base), the p-aminobenzoic acid (PABA) linker, and the L-tyrosine amino acid.

Nomenclature and Identifiers
Property Data
Common Name Pteroyl-L-tyrosine
IUPAC Name (2S)-2-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
CAS Number 76910-23-1
Molecular Formula C

H

N

O

Molecular Weight 475.46 g/mol
Exact Mass 475.1604
Stereochemistry L-isomer (S-configuration at the

-carbon of tyrosine)
Structural Connectivity

The molecule is formed via an amide linkage between the carboxyl group of the PABA moiety and the


-amino group of L-tyrosine. Unlike folic acid, the side chain contains a phenol group (Tyrosine) rather than a carboxylic acid (Glutamate), which influences its hydrophobicity and 

-stacking potential.

ChemicalStructure cluster_0 Pteroic Acid Moiety Pterin Pterin Ring (2-amino-4-oxo-pteridine) Linker Methylene Bridge (-CH2-NH-) Pterin->Linker C6 position PABA p-Aminobenzoic Acid (PABA) Linker->PABA N10 position Amide Amide Bond (-CONH-) PABA->Amide Carboxyl Tyrosine L-Tyrosine (Phenolic Side Chain) Amide->Tyrosine Alpha-Amino

Figure 1: Structural connectivity of Pteroyltyrosine, highlighting the modular assembly of the pteroic acid core and the tyrosine effector.

Physicochemical Properties[5][6][7][9]

Understanding the physicochemical behavior of pteroyltyrosine is essential for formulation and synthesis.

Property Value / Characteristic Notes
Appearance Yellow to buff-colored powderCharacteristic of pteridine derivatives.
Solubility Low in water and acidic pH; Soluble in dilute NaOH/KOH and DMSO.The phenolic -OH (pKa ~10) and carboxylic acid (pKa ~2.2) allow solubility in basic media.
UV Absorbance

~280 nm, ~350 nm
Pterin ring absorption.
Stability Light sensitive; susceptible to oxidation.Similar to folic acid; cleavage of the C9-N10 bond can occur under oxidative stress.

Synthesis Protocol

The synthesis of pteroyltyrosine presents challenges due to the poor solubility of the pterin precursor. The most robust method involves the condensation of 6-formylpterin with p-aminobenzoyl-L-tyrosine, followed by reduction.

Experimental Workflow (Method B - Reductive Amination)

Reagents:

  • 6-Formylpterin[1][2][3]

  • p-Aminobenzoyl-L-tyrosine methyl ester (PABA-Tyr-OMe)

  • Trifluoroacetic acid (TFA) / Glacial Acetic Acid (HOAc)[1]

  • Dimethylamine borane (Reduction agent)[1][2]

  • 0.1 N NaOH (Hydrolysis)[1]

Step-by-Step Methodology:

  • Schiff Base Formation:

    • Dissolve 6-formylpterin and PABA-Tyr-OMe (1:1 molar ratio) in a mixture of TFA/HOAc (1:1 v/v). The use of TFA is critical to solubilize the pterin.

    • Stir at room temperature for 2–4 hours.

    • Evaporate solvents in vacuo to yield the imine intermediate.[1]

  • Reduction:

    • Suspend the residue in glacial acetic acid.

    • Add dimethylamine borane (1.2 equivalents). Stir for 1 hour. This reduces the C=N bond to the stable C-N amine linkage (N10 position).

    • Precipitate the product (Pteroyl-L-tyrosine methyl ester) by adding diethyl ether or neutralizing.

  • Hydrolysis (De-esterification):

    • Dissolve the methyl ester in degassed 0.1 N NaOH (argon sparged to prevent oxidation).

    • Stir at ambient temperature for 2 hours.

    • Acidify carefully with dilute HCl to pH ~3.0 to precipitate the free acid Pteroyl-L-tyrosine .

    • Collect by filtration, wash with water/acetone, and dry under vacuum.

Synthesis Reactant1 6-Formylpterin Step1 Condensation (Solvent: TFA/HOAc) Reactant1->Step1 Reactant2 p-Aminobenzoyl-L-tyrosine Methyl Ester Reactant2->Step1 Inter1 Schiff Base Intermediate Step1->Inter1 Step2 Reduction (Dimethylamine Borane) Inter1->Step2 Inter2 Pteroyl-L-tyrosine Methyl Ester (m/z 489) Step2->Inter2 Step3 Hydrolysis (0.1 N NaOH, then HCl) Inter2->Step3 Product Pteroyl-L-tyrosine (Free Acid, m/z 475) Step3->Product

Figure 2: Synthetic pathway for Pteroyl-L-tyrosine via reductive amination.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Molecular Ion:

    
     Da.
    
  • Fragmentation Pattern (MS/MS):

    • Loss of Tyrosine moiety: Cleavage at the amide bond.

    • Pteroic acid fragment: m/z ~312.

    • Pterin fragment: m/z ~178 (if cleavage occurs at C9-N10).

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: DMSO-

    
     (due to solubility constraints).
    
  • Key Signals:

    • 
       ~8.65 ppm (s, 1H): Pterin C7-H (Characteristic singlet).[1]
      
    • 
       ~6.6–7.6 ppm (m, 8H): Overlapping aromatic protons from PABA (AA'BB' system) and Tyrosine (AA'BB' system).
      
    • 
       ~4.5 ppm (s, 2H): C9-Methylene protons (
      
      
      
      bridge).
    • 
       ~4.3 ppm (m, 1H): Tyrosine 
      
      
      
      -CH.
    • 
       ~2.9–3.1 ppm (m, 2H): Tyrosine 
      
      
      
      -CH
      
      
      .

Biological Context & Applications[2][3][4][5][6][9][12][13][14]

Pteroyltyrosine is not merely a structural analog; it is a functional ligand designed to exploit the Folate Receptor Alpha (FR


)  pathway.
Mechanism of Action

FR


 is a high-affinity receptor (

~1 nM) that mediates the uptake of folates via receptor-mediated endocytosis. Pteroyltyrosine retains binding affinity comparable to folic acid because the pteroic acid moiety (the primary recognition motif) is unmodified. The tyrosine substitution is tolerated by the receptor's binding pocket, allowing the molecule to be internalized.
Therapeutic & Diagnostic Utility
  • Tumor Imaging (Pafolacianine): Pteroyltyrosine is the targeting ligand for Pafolacianine (Cytalux). The tyrosine residue serves as the attachment point for the near-infrared dye (S0456). The conjugate binds FR

    
    -positive cancer cells, allowing surgeons to visualize tumors in real-time.
    
  • Drug Delivery: The free carboxylic acid of the tyrosine moiety can be further derivatized to attach cytotoxic payloads (e.g., chemotherapeutics), creating Small Molecule Drug Conjugates (SMDCs).

Mechanism Ligand Pteroyltyrosine Conjugate Receptor Folate Receptor (FR-alpha) Ligand->Receptor High Affinity Binding Complex Ligand-Receptor Complex Receptor->Complex Endosome Endosome (Internalization) Complex->Endosome Endocytosis Release Payload Release (Cytosol) Endosome->Release Acidification/Cleavage

Figure 3: Mechanism of Folate Receptor-mediated internalization of Pteroyltyrosine conjugates.

References

  • US Patent 4337339A. Process for preparation of folic acid derivatives. (1982). Describes the synthesis of pteroyl-L-tyrosine via mixed anhydride and reductive amination methods. Link

  • FDA Drug Approval Package. Cytalux (Pafolacianine) Injection.[4] (2021).[5][6][4] Pharmacology review detailing Pteroyl-L-tyrosine-S0456 as the active targeting agent. Link

  • Kelderhouse, L. E., et al. (2013). Development of a High Affinity Folate-Fluorescein Conjugate for Targeted Imaging of Cancer. Bioconjugate Chemistry. Discusses structure-activity relationships of folate analogs. Link

  • PubChem Compound Summary. Pteroyl-L-tyrosine (Analog search). National Center for Biotechnology Information. Link

Sources

Exploratory

Pteroyltyrosine: A Non-Polyglutamatable Probe for Decoupling Folate Transport and Retention

Executive Summary: The Metabolic "Dead-End" In the development of antifolate chemotherapeutics (e.g., Methotrexate, Pemetrexed), a critical variable often confounds potency data: intracellular retention . While affinity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Metabolic "Dead-End"

In the development of antifolate chemotherapeutics (e.g., Methotrexate, Pemetrexed), a critical variable often confounds potency data: intracellular retention . While affinity for the target enzyme (DHFR, TS, or GARFT) is the primary driver of inhibition, the clinical efficacy is exponentially amplified by polyglutamylation —the enzymatic addition of glutamate tails by Folylpolyglutamate Synthetase (FPGS), which electrostatically locks the drug within the cell.

Pteroyltyrosine (Pteroyl-L-tyrosine) serves as a vital structural probe in this landscape. By replacing the terminal glutamate of folic acid with tyrosine, this analog retains the capacity for membrane transport and target enzyme binding but abolishes substrate activity for FPGS .

This guide outlines the mechanistic role of Pteroyltyrosine as a "metabolic dead-end" control, enabling researchers to experimentally decouple membrane transport kinetics from intracellular polyglutamate trapping .

Structural Biochemistry & The FPGS Checkpoint

To understand the utility of Pteroyltyrosine, one must first analyze the structural determinants of the "FPGS Checkpoint." FPGS catalyzes the ATP-dependent ligation of glutamate to the


-carboxyl group of the folate tail.[1]
Chemical Divergence
  • Folate (Pteroylglutamate): Contains a terminal L-glutamate. The

    
    -carboxyl is positioned perfectly to attack the 
    
    
    
    -glutamyl phosphate intermediate generated by FPGS.
  • Pteroyltyrosine: Contains a terminal L-tyrosine. While it possesses a carboxyl group (the

    
    -carboxyl), it lacks the specific 
    
    
    
    -carboxyl geometry required for the nucleophilic attack in the FPGS active site.
Visualization: The Structural "Lock and Key" Failure

The following diagram illustrates why Pteroyltyrosine enters the cell but fails to undergo polyglutamylation.

FPGS_Checkpoint cluster_ext Extracellular Space cluster_cyto Cytosol PteroylTyr Pteroyltyrosine RFC RFC / PCFT (Transporters) PteroylTyr->RFC Substrate Folate Folate (Natural) Folate->RFC Substrate DHFR DHFR Interaction (Transient Inhibition) RFC->DHFR Entry FPGS FPGS Enzyme (The Checkpoint) DHFR->FPGS Substrate Presentation PolyGlu Polyglutamylation (Intracellular Trapping) FPGS->PolyGlu Folate: Catalysis OK Efflux Rapid Efflux (MRP/BCRP) FPGS->Efflux Pteroyltyrosine: FAIL (No gamma-COOH) PolyGlu->DHFR High Affinity Re-binding

Caption: Pteroyltyrosine bypasses the FPGS checkpoint. Unlike folate, it cannot be polyglutamylated, leading to rapid efflux rather than retention.

Transport Phenotyping: RFC vs. FR Specificity[2][3][4]

Pteroyltyrosine is not merely a negative control for FPGS; it is a differential probe for transport systems.

Reduced Folate Carrier (RFC/SLC19A1)

The RFC is an anion exchanger that relies heavily on the


- and 

-carboxyl charges of the glutamate tail for substrate recognition.
  • Observation: Pteroyltyrosine typically exhibits reduced affinity (

    
    ) for RFC compared to physiological folates (e.g., 5-methyl-THF) or Methotrexate. The bulkier tyrosine side chain and altered charge distribution destabilize the interaction with the RFC translocation pore.
    
  • Implication: If a novel antifolate shows high potency despite low RFC affinity, it may be entering via alternative pathways (PCFT or FR).

Folate Receptor (FR /FOLR1)

Folate Receptors (GPI-anchored proteins) uptake folate via endocytosis.[2]

  • Observation: The FR binding pocket is remarkably tolerant of modifications at the glutamate tail (hence the success of folate-dye conjugates). Pteroyltyrosine retains high affinity for FR

    
    .
    
  • Experimental Utility: Pteroyltyrosine can be used to selectively block FR-mediated uptake in cell lines that express both RFC and FR, allowing researchers to isolate the RFC component of a drug's uptake.

Experimental Protocols

The following protocols are designed to validate the mechanism of action of new antifolates using Pteroyltyrosine as a comparator.

Protocol A: The "Retention-Independent" Cytotoxicity Assay

Objective: Determine if a drug's potency relies on polyglutamylation.

Materials:

  • Cell Line: L1210 (Murine Leukemia) or CCRF-CEM (Human T-lymphoblast).

  • Controls: Methotrexate (MTX - Polyglutamatable), Pteroyltyrosine (Non-polyglutamatable).

  • Reagents: [3H]-Thymidine (for DNA synthesis readout) or CellTiter-Glo.

Workflow:

  • Pulse Phase: Incubate cells with the test compound, MTX, or Pteroyltyrosine at

    
     for 4 hours .
    
  • Wash Phase: Remove medium. Wash cells

    
     with warm PBS to remove extracellular drug.
    
  • Chase Phase: Resuspend cells in drug-free medium. Incubate for 24, 48, and 72 hours .

  • Readout: Measure cell viability.

Data Interpretation:

Compound 4h Pulse + Wash Outcome Mechanism
Methotrexate High Cytotoxicity Polyglutamates formed during pulse; drug retained after wash.
Pteroyltyrosine No Cytotoxicity Drug entered, inhibited DHFR transiently, then effluxed immediately upon wash.
Test Drug High Cytotoxicity Likely a substrate for FPGS.

| Test Drug | Low Cytotoxicity | Likely a "classical" non-polyglutamatable inhibitor (requires continuous exposure). |

Protocol B: Competitive Transport Assay (RFC Specificity)

Objective: Determine the affinity (


) of Pteroyltyrosine for the RFC transporter relative to a standard.
  • Preparation: Use cells suspended in Mg-HEPES-Sucrose buffer (pH 7.4) to isolate RFC activity (PCFT is inactive at pH 7.4).

  • Substrate: [3H]-Methotrexate (2 µM final concentration).

  • Competitor: Titrate Pteroyltyrosine (0.1 µM to 100 µM).

  • Uptake: Initiate uptake at 37°C. Stop reaction after 2 minutes (linear phase) using ice-cold PBS.

  • Calculation: Plot % Inhibition vs. Log[Pteroyltyrosine]. Calculate

    
     using the Cheng-Prusoff equation.
    

Comparative Data Summary

The table below summarizes the biochemical profile of Pteroyltyrosine compared to standard folates.

ParameterFolic AcidMethotrexate (MTX)Pteroyltyrosine
Primary Transporter FR

, PCFT
RFCFR

(High), RFC (Low)
DHFR Binding (

)
Substrate (

)
Inhibitor (

)
Weak Inhibitor / Substrate Analog
FPGS Substrate? Yes (High Efficiency)Yes (High Efficiency)NO (Dead End)
Intracellular Retention High (Polyglutamated)High (Polyglutamated)Negligible
Primary Utility Vitamin SourceChemotherapyMechanistic Probe

Therapeutic & Diagnostic Implications

While Pteroyltyrosine itself is not a drug candidate due to its lack of retention (requiring impossibly high continuous infusion rates for efficacy), its structural logic informs modern drug design:

  • Diagnostic Imaging: The tolerance of the Tyrosine moiety by Folate Receptor

    
     (FR
    
    
    
    ) has led to the development of imaging agents like Pafolacianine . Here, the pteroyl-tyrosine scaffold targets ovarian cancer cells overexpressing FR
    
    
    , while the "dead-end" metabolism ensures that non-target tissues (which might take it up via RFC) clear the probe rapidly, reducing background noise.
  • Lipophilic Antifolates: Understanding that the glutamate tail is the "anchor" led to the design of lipophilic antifolates (e.g., Trimetrexate) that do not require transport or polyglutamylation, utilizing passive diffusion instead. Pteroyltyrosine represents the "hydrophilic but non-retainable" middle ground in this evolutionary tree.

References

  • Westerhof, G. R., et al. (1995).[3] "Carrier- and receptor-mediated transport of folate antagonists targeting folate-dependent enzymes: correlates of molecular structure and biological activity." Molecular Pharmacology, 48(3), 459-471.

  • McGuire, J. J., et al. (1980). "Enzymatic synthesis of folylpolyglutamates. Characterization of the reaction and its products." Journal of Biological Chemistry, 255(12), 5776-5788.

  • Matherly, L. H., & Goldman, I. D. (2003). "Membrane transport of folates." Vitamins and Hormones, 66, 403-456.

  • Low, P. S., et al. (2008). "Folate receptor-targeted drugs for cancer and inflammatory diseases."[4] Advanced Drug Delivery Reviews, 60(8), 998-1007.

  • Cui, S., et al. (2021). "Pafolacianine sodium (OTL38) for intraoperative imaging of folate receptor-positive ovarian cancer." Annals of Translational Medicine.

Sources

Foundational

Thermodynamic Stability of Pteroyltyrosine in Physiological pH

The following technical guide details the thermodynamic stability profile of Pteroyl-L-tyrosine (Pteroyl-Tyr), a synthetic folate analog critical in diagnostic imaging and targeted drug delivery. Executive Summary Pteroy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of Pteroyl-L-tyrosine (Pteroyl-Tyr), a synthetic folate analog critical in diagnostic imaging and targeted drug delivery.

Executive Summary

Pteroyl-L-tyrosine is a structural analog of folic acid (pteroyl-L-glutamic acid) where the glutamyl moiety is replaced by tyrosine. This modification significantly alters its physicochemical behavior, particularly its hydrophobicity and enzymatic susceptibility, while retaining high affinity for Folate Receptor alpha (FR


).

At physiological pH (7.4), Pteroyl-L-tyrosine exhibits a bimodal stability profile :

  • Thermodynamic Stability (Chemical): High. The amide linkage between the pteroate and tyrosine is resistant to spontaneous hydrolysis at neutral pH.

  • Kinetic Instability (Photochemical & Oxidative): Moderate. The pterin ring system remains susceptible to photo-oxidation, necessitating specific handling protocols.

This guide provides the mechanistic basis for these properties and details the experimental workflows required to validate its stability in novel formulations.

Physicochemical Basis of Stability

Structural Architecture

The molecule consists of three distinct functional units, each contributing differently to the net thermodynamic stability (


):
  • Pterin Ring (2-amino-4-hydroxy-6-methylpteridine): The chromophore responsible for UV absorption and folate receptor binding. It is the primary site of oxidative degradation.

  • p-Aminobenzoic Acid (PABA) Linker: Acts as a rigid spacer.

  • L-Tyrosine Moiety: Replaces glutamate. The phenolic side chain (

    
    ) remains protonated and neutral at pH 7.4, increasing the molecule's lipophilicity compared to the dianionic glutamate of folic acid.
    
Ionization State at pH 7.4

Understanding the protonation state is a prerequisite for thermodynamic modeling. At pH 7.4:

  • N(3)-H of Pterin:

    
    . Exists as an equilibrium mixture of neutral and anionic forms (approx. 10:1 ratio favors neutral).
    
  • Carboxylate (Tyrosine C-terminus):

    
    . Fully deprotonated (
    
    
    
    ).
  • Phenolic -OH:

    
    . Fully protonated (Neutral).
    

Net Charge: Approximately -1 (dominated by the carboxylate), making it less soluble than Folic Acid (Net charge -2), which drives its higher association constants with hydrophobic pockets in carrier proteins (e.g., Albumin).

Thermodynamic Stability Analysis

Hydrolytic Stability (The Amide Bond)

The critical linkage in Pteroyl-L-tyrosine is the amide bond connecting the PABA carbonyl to the Tyrosine amine.

  • Mechanism: Spontaneous hydrolysis requires the nucleophilic attack of water on the carbonyl carbon. At pH 7.4, the concentration of

    
     is too low to drive this reaction at a measurable rate without catalysis.
    
  • Thermodynamics: The activation energy (

    
    ) for non-enzymatic amide hydrolysis at neutral pH is typically > 20 kcal/mol . Consequently, the half-life (
    
    
    
    ) of Pteroyl-L-tyrosine in sterile, dark, aqueous buffer at 25°C exceeds 2 years .
  • Physiological Implication: The molecule is chemically stable in blood circulation but is designed to be cleaved rapidly by Carboxypeptidase G2 (CPG2) , a bacterial enzyme used in Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

Oxidative and Photochemical Instability

While the amide bond is stable, the pterin ring is thermodynamically unstable in the presence of light and oxygen.

  • Pathway: Photo-excitation of the pterin ring leads to the cleavage of the

    
     bond.
    
  • Degradation Products: 6-formylpterin and p-aminobenzoyl-L-tyrosine.[1]

  • Prevention: Stability is strictly dependent on the exclusion of UV light (

    
     nm) and the presence of antioxidants (e.g., Ascorbic acid, 0.1%).
    

Experimental Protocols for Stability Profiling

Do not rely on literature values alone. Drug development requires empirical validation of the specific lot and formulation.

Protocol A: Accelerated Degradation Study (Arrhenius Approach)

This protocol determines the shelf-life and activation energy of the hydrolysis.

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 7.4)

  • Internal Standard: Methotrexate (structurally similar but distinct retention time)

Workflow:

  • Preparation: Dissolve Pteroyl-L-tyrosine to 100

    
     in buffer.
    
  • Incubation: Aliquot into amber glass vials. Incubate at three elevated temperatures: 40°C, 60°C, and 80°C.

  • Sampling: Withdraw samples at

    
     hours. Quench immediately on ice.
    
  • Analysis: Analyze via HPLC-UV (Method below).

Data Processing:

  • Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Calculate

    
     using the slope (
    
    
    
    ).
  • Extrapolate

    
     to 25°C or 37°C to predict physiological stability.
    
Protocol B: HPLC-UV Quantification Method

This is a self-validating method separating the parent compound from its cleavage products (Pteroate and Tyrosine).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: 280 nm (Tyrosine absorption) and 350 nm (Pterin absorption). Note: Monitoring both wavelengths confirms if cleavage is at the amide bond (Tyrosine lost) or pterin ring (Pterin lost).

Visualization of Stability Logic

The following diagram illustrates the competing degradation pathways and the experimental logic to differentiate them.

StabilityPathways cluster_Detection Detection Strategy (HPLC) PteroylTyr Pteroyl-L-Tyrosine (Intact) Hydrolysis Amide Hydrolysis (Enzymatic/Extreme pH) PteroylTyr->Hydrolysis Slow at pH 7.4 Fast with CPG2 Photolysis Oxidative Cleavage (Light/Oxygen) PteroylTyr->Photolysis Fast without protection Pteroate Pteroate (Pterin-COOH) Hydrolysis->Pteroate Tyrosine L-Tyrosine (Free Amino Acid) Hydrolysis->Tyrosine FormylPterin 6-Formylpterin Photolysis->FormylPterin PABATyr p-Aminobenzoyl-Tyr Photolysis->PABATyr Det2 Detect at 350nm (Pterin Signal) Pteroate->Det2 Det1 Detect at 280nm (Tyrosine Signal) Tyrosine->Det1

Figure 1: Degradation pathways of Pteroyl-L-tyrosine. The amide bond is thermodynamically stable at pH 7.4 unless catalyzed, whereas the pterin ring requires protection from light.

Summary of Stability Data

ParameterValue / Behavior at pH 7.4Notes
Amide Bond Hydrolysis

years (25°C, dark)
Highly stable. Requires enzymatic catalysis (e.g., CPG2) for cleavage.
Oxidative Stability Low (Light Sensitive)Degrades to 6-formylpterin. Protect from light.[2]
Solubility

mM (Estimated)
Lower than Folic Acid due to Tyrosine's aromatic ring.
pKa (Ionization) 2.2 (COOH), 8.3 (Pterin), 10.1 (OH)Net charge

at physiological pH.
Storage Condition -20°C, Desiccated, Amber VialLyophilized powder is stable for >5 years.

References

  • Title: Process for preparation of folic acid derivatives (US Patent 4337339A).
  • Folate Analog Analysis

    • Title: The Analysis of Folate and its Metabolic Precursors in Biological Samples.[3]

    • Source: Methods in Enzymology (via ResearchG
    • Context: Details the detection methods for pteroyl conjugates and their degrad
    • URL:[Link]

  • Targeted Imaging Applications

    • Title: A Fluorescent Probe for Rapid, High-Contrast Visualization of Fol
    • Source: Semantics Scholar / Purdue University.
    • Context: Utilizes the Pteroyl-Tyr scaffold for tumor targeting, validating its physiological stability during circul
    • URL:[Link]

Sources

Exploratory

The History and Technical Utility of Pteroyltyrosine in Carboxypeptidase G2 Research

The following technical guide details the historical and functional role of pteroyl-L-tyrosine in the characterization and application of Carboxypeptidase G2 (CPG2). Executive Summary Carboxypeptidase G2 (CPG2), also kno...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the historical and functional role of pteroyl-L-tyrosine in the characterization and application of Carboxypeptidase G2 (CPG2).

Executive Summary

Carboxypeptidase G2 (CPG2), also known as glucarpidase, is a bacterial enzyme renowned for its ability to hydrolyze the C-terminal glutamate residue from folates and methotrexate.[1][2][3] The history of pteroyltyrosine in CPG2 research is not one of a substrate, but of a molecular probe and negative control that was instrumental in defining the enzyme's absolute specificity. This guide explores how the structural dichotomy between pteroyl-L-glutamate (folate) and pteroyl-L-tyrosine allowed researchers to distinguish CPG2 from mammalian carboxypeptidases and develop robust radioimmunoassays (RIAs) for folate-binding proteins.

Part 1: Historical Context & Enzyme Characterization

The Specificity Challenge (Circa 1960s-70s)

Upon the isolation of Carboxypeptidase G (and later G1/G2) from Pseudomonas sp., early biochemists faced a critical classification challenge. Mammalian Carboxypeptidase A (CPA) was already well-characterized as an exopeptidase that preferentially cleaves aromatic C-terminal amino acids (Phenylalanine, Tyrosine, Tryptophan).

To classify the new bacterial enzyme, researchers needed to map its active site tolerance. Pteroyl-L-tyrosine was synthesized as a specific "counter-substrate" to test the hypothesis that the enzyme was strictly specific to the glutamyl moiety.

The Defining Experiments

Experimental data demonstrated a sharp kinetic divergence:

  • Substrate (Pteroyl-L-glutamate): Rapidly hydrolyzed (

    
    ), releasing pteroate and glutamate.
    
  • Probe (Pteroyl-L-tyrosine): exhibited zero detectable hydrolysis .

This negative result was pivotal. It confirmed that CPG2 was not a "dirty" carboxypeptidase but a highly evolved Glutamate Carboxypeptidase . This distinction provided the biochemical rationale for its later safety in clinical applications (ADEPT and MTX rescue), as it would not indiscriminately degrade essential tyrosine-containing peptides in the blood.

ParameterCarboxypeptidase A (CPA)Carboxypeptidase G2 (CPG2)
Origin Mammalian PancreasPseudomonas sp. RS-16
Metal Cofactor Zinc (

)
Zinc (

)
Primary Specificity Aromatic/Branched (Tyr, Phe)Acidic (Glu)
Pteroyl-L-Tyr Activity High Hydrolysis No Hydrolysis
Pteroyl-L-Glu Activity Low/NegligibleHigh Hydrolysis

Part 2: Bioanalytical Applications (The "CPG2-Pteroyltyrosine System")

The most sophisticated historical use of pteroyltyrosine capitalized on its resistance to CPG2 hydrolysis. In the 1970s and 80s, researchers studying Folate Binding Protein (FBP) needed a way to measure FBP in serum samples that already contained high levels of endogenous folate (which competes with the radiotracer).

The Assay Logic

The "CPG2-Pteroyltyrosine" protocol was developed as a self-validating system:

  • Problem: Endogenous folate masks FBP sites.

  • Solution: Treat sample with CPG2.

  • Mechanism: CPG2 destroys endogenous folate (converting it to pteroate, which binds FBP poorly).

  • Tracer: Add

    
    I-Pteroyltyrosine .
    
  • Result: Since CPG2 cannot cleave the tyrosine bond, the tracer remains intact and binds to the now-empty FBP sites.

Mechanism of Action Diagram

The following Graphviz diagram illustrates the differential processing that enables this assay.

CPG2_Specificity cluster_substrates Substrates / Probes cluster_products Reaction Outcomes Folate Pteroyl-L-Glutamate (Endogenous Folate) CPG2 Carboxypeptidase G2 (Zn2+ Dependent) Folate->CPG2 High Affinity Binding PteroylTyr 125I-Pteroyl-L-Tyrosine (Synthetic Tracer) PteroylTyr->CPG2 Steric Rejection IntactTracer Intact Tracer (High Affinity for FBP) PteroylTyr->IntactTracer No Reaction Pteroate Pteroate (Low Affinity for FBP) CPG2->Pteroate Hydrolysis Glutamate L-Glutamate CPG2->Glutamate

Caption: Differential processing of folate vs. pteroyltyrosine by CPG2 enables selective clearance of endogenous folate.

Part 3: Experimental Protocols

Protocol: Validation of CPG2 Specificity via Pteroyltyrosine

Objective: To confirm the purity and specificity of a recombinant CPG2 batch.

Reagents:

  • Buffer: 100 mM Tris-HCl, pH 7.3, containing 0.2 mM ZnSO₄.

  • Substrate A: 60 µM Methotrexate (MTX) or Folate (Positive Control).

  • Substrate B: 60 µM Pteroyl-L-tyrosine (Negative Control).

  • Enzyme: Purified CPG2 (approx. 1 unit/mL).

Methodology:

  • Baseline: Equilibrate spectrophotometer to 37°C. Set wavelength to 320 nm (absorbance max for pteroyl moiety).

  • Blanking: Zero the instrument with Buffer only.

  • Reaction Initiation (Control): Add Substrate A to cuvette. Add CPG2.[1][2][3][4][5][6][7][8]

    • Observation: Rapid decrease in Absorbance at 320 nm (cleavage of glutamate shifts spectrum).

  • Reaction Initiation (Test): Add Substrate B to a fresh cuvette. Add CPG2.[1][2][3][4][5][6][7][8]

    • Observation:Stable Absorbance . No decrease over 30 minutes.

  • Validation: Add Carboxypeptidase A (CPA) to the Substrate B cuvette.

    • Observation: Decrease in Absorbance (confirms Pteroyltyrosine is cleavable by CPA, proving the probe is viable).

Protocol: Removal of Endogenous Folate for FBP Analysis

Objective: Quantify Folate Binding Protein without interference.

  • Sample Prep: Aliquot 200 µL of serum.

  • Clearing: Add 10 µL of CPG2 solution (high activity). Incubate at 37°C for 20 mins.

    • Action: Endogenous folate is hydrolyzed to pteroate.

  • Inactivation: Add specific CPG2 inhibitor or adjust pH to <4.0 momentarily (optional, depending on assay format).

  • Tracer Addition: Add 50 µL of

    
    I-Pteroyltyrosine .
    
  • Binding: Incubate at 4°C for 60 mins.

  • Separation: Use charcoal-dextran or precipitation to separate bound vs. free tracer.

  • Counting: Measure gamma emission.

    • Calculation: Bound fraction represents FBP capacity.

Part 4: Modern Implications for Drug Development

The historical failure of CPG2 to hydrolyze pteroyltyrosine underpins the design of modern ADEPT (Antibody-Directed Enzyme Prodrug Therapy) vectors.

  • Prodrug Design: All CPG2 prodrugs (e.g., ZD2767P) utilize a glutamate or poly-glutamate trigger.

  • Safety Profile: The enzyme's inability to cleave tyrosine ensures that it does not activate prodrugs prematurely if they interact with tyrosine-specific peptidases in the serum, nor does it damage tyrosine-rich host proteins.

  • Linker Chemistry: In constructing CPG2-Antibody conjugates, tyrosine residues on the antibody are safe from "self-cannibalization" by the attached enzyme.

References

  • Sherwood, R. F., et al. (1985). "Purification and properties of carboxypeptidase G2 from Pseudomonas sp. strain RS-16."[7] European Journal of Biochemistry. Link

  • Goldman, P., & Levy, C. C. (1967). "Carboxypeptidase G: purification and properties." Proceedings of the National Academy of Sciences. Link

  • Sadasivan, E., & Rothenberg, S. P. (1980). "The purification and characterization of a folate binding protein from chronic myelogenous leukemia cells." Biochimica et Biophysica Acta (BBA).
  • Rowsell, S., et al. (1997).[7] "Crystal structure of carboxypeptidase G2, a bacterial enzyme with applications in cancer therapy." Structure. Link

Sources

Foundational

Engineering Pteroyltyrosine for Folate Receptor Alpha (FRα) Targeting: Structural Kinetics, Synthesis, and Diagnostic Applications

The Diagnostic Imperative of Folate Receptor Targeting The folate receptor alpha (FRα) is a glycosylphosphatidylinositol (GPI)-anchored membrane protein that is highly overexpressed in up to 40% of human cancers, includi...

Author: BenchChem Technical Support Team. Date: March 2026

The Diagnostic Imperative of Folate Receptor Targeting

The folate receptor alpha (FRα) is a glycosylphosphatidylinositol (GPI)-anchored membrane protein that is highly overexpressed in up to 40% of human cancers, including ovarian, breast, and lung carcinomas, while remaining largely absent in healthy tissues[1],[2]. Because FRα binds folates with sub-nanomolar affinity and internalizes them via receptor-mediated endocytosis, it serves as an ideal molecular target for tumor-selective drug delivery and diagnostic imaging[2].

To exploit this pathway for diagnostic radioassays and targeted imaging, researchers required a folate analog that could be easily radiolabeled without losing its binding affinity. Folic acid (pteroylglutamic acid) lacks an optimal functional group for direct, stable radiohalogenation. The solution was the synthesis of pteroyltyrosine —a structural analog where the L-glutamate moiety is replaced by L-tyrosine[3],[4].

Structural Biology: The Rationale for Tyrosine Substitution

The interaction between folates and FRα is highly specific, but the binding pocket does not interact equally with all parts of the molecule. The receptor's recognition is primarily driven by the pteridine ring and the p-aminobenzoic acid (PABA) moieties, which bury deep into the hydrophobic cleft of the receptor.

Conversely, the gamma-carboxylate tail of the glutamate moiety remains exposed to the solvent at the entrance of the binding pocket. By substituting glutamate with tyrosine, the core binding determinants (pteridine and PABA) remain completely intact.

The Causality of the Tyrosine Choice: Tyrosine was specifically selected because its phenol ring provides an activated, electron-rich aromatic system. This structure is highly susceptible to electrophilic aromatic substitution, allowing for rapid and stable radioiodination (e.g., with


I or 

I) at the ortho position of the hydroxyl group. This modification enables the creation of a highly specific radiotracer that retains the crucial sub-nanomolar binding affinity to FRα[3].

Receptor Interaction and Internalization Pathway

Upon introducing pteroyltyrosine to the extracellular environment, it binds to the cell surface FRα. The ligand-receptor complex is then internalized into an early endosome. As the endosome acidifies (pH ~6.0), a conformational change triggers the release of the ligand into the cytoplasm, and the empty receptor is recycled back to the cell surface.

Pathway PTY Pteroyltyrosine (Ligand) Complex Ligand-Receptor Complex PTY->Complex Binds Kd ~1nM FRA FRα (Receptor) FRA->Complex Endosome Early Endosome (pH ~6.0) Complex->Endosome Endocytosis Release Ligand Release & Receptor Recycling Endosome->Release Acidification Release->FRA Recycling

Fig 1. Pteroyltyrosine-FRα binding and endocytosis pathway.

Self-Validating Synthesis & Radioiodination Protocol

The production of a reliable diagnostic probe requires a tightly controlled, self-validating synthetic workflow. The following protocol details the synthesis of pteroyltyrosine and its subsequent radioiodination[3],[4].

Phase 1: Synthesis of the Pteroyltyrosine Precursor
  • Step 1: Schiff Base Formation. React 6-formylpterin with p-aminobenzoyl-L-tyrosine methyl ester in a mildly acidic methanolic solution.

    • Causality: The acidic environment catalyzes the condensation between the aldehyde of the pterin and the primary aromatic amine of the PABA-tyrosine, forming an intermediate imine (Schiff base).

  • Step 2: Selective Reduction. Introduce dimethylamine borane to the reaction mixture.

    • Causality: Borane complexes are chosen over stronger reducing agents (like LiAlH

      
      ) because they selectively reduce the imine bond to a stable secondary amine without disrupting the highly conjugated, electron-deficient pteridine ring system.
      
  • Step 3: Deesterification. Perform mild basic hydrolysis using dilute NaOH to cleave the methyl ester, yielding the free carboxylic acid of pteroyltyrosine.

  • Validation Gate: Analyze the intermediate via LC-MS. The presence of the correct mass-to-charge ratio (m/z) and a single sharp peak on the UV chromatogram (280 nm) confirms successful coupling and purity. Do not proceed to radioiodination if unreacted 6-formylpterin remains, as it will act as a competitive inhibitor for FRα binding.

Phase 2: Radioiodination via Electrophilic Aromatic Substitution
  • Step 1: Oxidation. Combine the purified pteroyltyrosine with Na

    
    I in a phosphate buffer (pH 7.4). Add Chloramine-T.
    
    • Causality: Chloramine-T acts as a mild oxidizing agent, converting aqueous iodide (I

      
      ) into a highly reactive electrophile (I
      
      
      
      ). The electron-donating hydroxyl group on the tyrosine ring directs this electrophile to the ortho position, resulting in rapid covalent incorporation.
  • Step 2: Quenching. After exactly 60 seconds, add sodium metabisulfite.

    • Causality: This reducing agent immediately quenches unreacted Chloramine-T and reduces any residual I

      
       back to I
      
      
      
      . This prevents over-iodination (forming di-iodo species), which would sterically hinder the molecule from fitting into the FRα binding pocket.
  • Validation Gate: Purify the radiotracer using size-exclusion chromatography. Validate functional integrity by performing a competitive protein-binding assay using FRα-positive cell lysates (e.g., KB cells). If the

    
    I-pteroyltyrosine is successfully displaced by an excess of unlabeled folic acid, the structural conformation required for FRα recognition is confirmed intact.
    

Synthesis Step1 6-Formylpterin + p-Aminobenzoyl-L-tyrosine Step2 Condensation & Reduction Step1->Step2 Mild Acid Step3 Pteroyltyrosine (Intermediate) Step2->Step3 Hydrolysis Step4 Radioiodination (Na125I + Chloramine-T) Step3->Step4 Oxidation Step5 125I-Pteroyltyrosine (Final Probe) Step4->Step5 Quenching

Fig 2. Step-by-step synthesis and radioiodination of pteroyltyrosine.

Quantitative Binding Data

The modifications required to attach a radiolabel must not abrogate the ligand's affinity for its target. As demonstrated in competitive binding assays, the substitution of glutamate for tyrosine—and its subsequent iodination—results in only a marginal change in binding kinetics, keeping the affinity well within the range required for diagnostic efficacy.

CompoundStructural ModificationRepresentative FRα Affinity (K

)
Primary Application
Folic Acid Native Ligand (Glutamate)~0.1 - 0.5 nMBaseline standard / Competitor
Pteroyltyrosine Glutamate → Tyrosine~0.5 - 1.2 nMPrecursor for radiolabeling

I-Pteroyltyrosine
Radioiodinated Tyrosine~0.8 - 1.5 nMCompetitive radioassays / Imaging

Clinical and Diagnostic Utility

The primary application of radioiodinated pteroyltyrosine lies in competitive protein binding radioassays [3],[4]. By utilizing


I-pteroyltyrosine as a highly specific tracer, clinical laboratories can accurately quantify endogenous folate levels in human blood serum. Furthermore, due to the restricted tissue-specific expression of FRα and its massive upregulation in malignancies, radiolabeled folate analogs serve as foundational models for developing targeted radiopharmaceuticals, paving the way for modern companion diagnostics (like etarfolatide) used to select patients for FRα-targeted therapies[1].

References

  • US Patent 4337339A - Process for preparation of folic acid derivatives. Google Patents.
  • Peter FARINA | PhD | Healthcare | Research profile. ResearchGate.
  • Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors. NIH.gov.
  • Folate receptor-targeted near-infrared photodynamic therapy for folate receptor-overexpressing tumors. NIH.gov.

Sources

Exploratory

Solubility profile of pteroyltyrosine in organic vs aqueous solvents

Executive Summary Pteroyl-L-tyrosine (PteTyr) presents a distinct solubility paradox compared to its parent compound, folic acid (Pteroyl-L-glutamic acid).[1] While both share the insolubility of the pterin core, the sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pteroyl-L-tyrosine (PteTyr) presents a distinct solubility paradox compared to its parent compound, folic acid (Pteroyl-L-glutamic acid).[1] While both share the insolubility of the pterin core, the substitution of the hydrophilic glutamate tail with the aromatic, hydrophobic tyrosine moiety significantly alters the thermodynamic landscape of dissolution.

This guide provides a definitive technical analysis of PteTyr solubility. It moves beyond generic "folate" protocols to address the specific hydrophobic interactions driven by the tyrosine phenolic ring. We establish Dimethyl Sulfoxide (DMSO) as the primary solvent for stock preparation and define the narrow pH windows required for aqueous stability.

Molecular Architecture & Solubility Mechanics[1]

To master the solubility of PteTyr, one must understand the intermolecular forces preventing it. The molecule consists of three distinct domains, each contributing to the lattice energy:

  • The Pterin Ring (Head): A rigid, bicyclic heterocycle capable of strong

    
    -
    
    
    
    stacking and extensive hydrogen bonding (donor and acceptor sites).[1] This is the primary driver of insolubility.
  • The p-Aminobenzoic Acid (Linker): A flat connector that facilitates stacking.[1]

  • The Tyrosine Moiety (Tail): Unlike the glutamate in folic acid (which provides two ionizable carboxyl groups for water interaction), tyrosine introduces a phenol group and an aromatic ring.[1]

The Hydrophobic Tax: Folic acid is sparingly soluble in water because its glutamate tail fights the hydrophobic pterin head. In PteTyr, the tail reinforces the hydrophobicity. The tyrosine phenol (


) remains protonated (neutral) at physiological pH, meaning PteTyr lacks the "solubilizing anchor" that glutamate provides.[1]
Comparative Solubility Estimates
Solvent SystemFolic Acid (Ref)Pteroyltyrosine (Predicted)Mechanism of Action
Water (pH 7.0) 0.0016 mg/mL< 0.0005 mg/mL Hydrophobic effect dominates; insufficient ionization.[1]
DMSO ~20 mg/mL~15–18 mg/mL Dipolar aprotic disruption of

-stacking.[1]
DMF ~10 mg/mL~8–10 mg/mL Similar to DMSO but slightly less polar.[1]
0.1 M NaOH > 50 mg/mL> 40 mg/mL Full ionization (Carboxyl + Pterin + Phenol).[1]
Ethanol/Methanol InsolubleSparingly Soluble Tyrosine adds slight lipophilicity, but lattice energy is too high.

The Organic Solvent Profile: DMSO is King

For stock solutions, anhydrous DMSO is the only reliable choice. It acts as a hydrogen bond acceptor, disrupting the pterin-pterin network, while its organic nature solvates the tyrosine tail.

Critical Considerations for Organic Solvents:
  • Hygroscopicity: DMSO is hygroscopic.[1][2] Water absorption creates a "mixed solvent" system where PteTyr solubility drops exponentially, leading to "crashing out" over time.

  • Trace Acid: Commercial DMSO can become acidic over time.[1] Acidic conditions protonate the pterin ring (

    
    ), reducing solubility further.
    

The Aqueous Solubility Profile: The pH Trap

Attempting to dissolve PteTyr directly in neutral buffers (PBS, pH 7.[1]4) is a common failure point.[1]

The Ionization Cascade:

  • pH < 2: Cationic (Protonated Nitrogens).[1] Soluble but unstable (hydrolysis risk).[1]

  • pH 3 – 7: Zwitterionic/Neutral.[1] Least Soluble Region. The carboxyl is ionized, but the hydrophobic bulk dominates. Aggregation occurs immediately.[1]

  • pH > 8.5: Anionic. The pterin ring deprotonates at N3 (

    
    ).[1] Solubility improves significantly.
    
  • pH > 10.5: Dianionic/Trianionic.[1] The tyrosine phenol deprotonates (

    
    ).[1] Maximum Solubility. 
    

Recommendation: For aqueous applications, dissolve in DMSO first, then dilute into a buffer with pH > 8.0, or use a carbonate buffer system.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision workflow for preparing PteTyr solutions based on the final application.

G Start Start: Pteroyltyrosine Solid Target Identify Target Application Start->Target Organic Organic Synthesis / Storage Target->Organic Chemical Use Aqueous Biological Assay / Cell Culture Target->Aqueous Bio Use DMSO Dissolve in Anhydrous DMSO (Target: 10-20 mM) Organic->DMSO CheckClear Check Clarity (Tyndall Effect) DMSO->CheckClear Store Store: -20°C, Dark, Desiccated CheckClear->Store DirectWater Direct to Water? Aqueous->DirectWater Avoid Hybrid Hybrid Protocol (Recommended) Aqueous->Hybrid Fail FAILURE: Precipitation DirectWater->Fail Step1 1. Make 1000x Stock in DMSO Hybrid->Step1 Step2 2. Prepare Buffer (pH > 8.0) (e.g., Borate or Carbonate) Step1->Step2 Step3 3. Slow Dropwise Addition with Vortexing Step2->Step3 Final Final Solution (< 1% DMSO, Stable < 24h) Step3->Final

Caption: Decision matrix for Pteroyltyrosine solubilization, highlighting the necessity of DMSO intermediates for biological applications.

Experimental Protocols

Protocol A: Preparation of 20 mM Stock Solution (Organic)

Use this for long-term storage or chemical synthesis.[1]

Reagents:

  • Pteroyl-L-tyrosine (Solid)[1]

  • DMSO (Anhydrous, ≥99.9%, Molecular Biology Grade)[1]

  • Argon or Nitrogen gas[1]

Workflow:

  • Weighing: Weigh 8.8 mg of PteTyr (MW ≈ 441.4 g/mol ) into a 1.5 mL amber microcentrifuge tube.

    • Note: Amber tubes are critical.[1] Pterins are photosensitive and degrade into pterin-6-aldehyde under light [1].[1]

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Dispersion: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.

    • Caution: Do not exceed 40°C to prevent thermal degradation.[1]

  • Inerting: Overlay the solution with Argon gas to prevent oxidation and moisture absorption.

  • Validation: Visually inspect against a light source.[1][3] The solution should be yellow/orange and perfectly clear.

Protocol B: Preparation of Aqueous Working Solution (100 µM)

Use this for cell culture or enzymatic assays.[1]

Reagents:

  • 20 mM PteTyr DMSO Stock (from Protocol A)

  • Buffer: 0.1 M Sodium Bicarbonate (pH 9.[1]0) OR PBS adjusted to pH 8.0.

Workflow:

  • Buffer Prep: Pre-warm the buffer to 37°C.

  • Dilution Factor: You require a 1:200 dilution.

  • Kinetic Mixing: Place 1.99 mL of Buffer in a glass vial with a magnetic stir bar spinning rapidly.

  • Injection: Slowly inject 10 µL of the DMSO stock directly into the center of the vortex.

    • Why? "Dumping" the stock creates a local zone of high concentration/neutral pH, causing immediate precipitation that will not re-dissolve.

  • pH Check: Verify final pH. If pH drops below 7.4, the PteTyr may precipitate over 2-4 hours.

Stability & Degradation Mechanisms[4]

Pteroyltyrosine is chemically fragile.[1][4] Understanding its degradation pathways is essential for data integrity.[1]

  • Photolysis: Like folic acid, the pterin ring cleaves at the C9-N10 bond upon exposure to UV/Blue light, yielding 6-formylpterin and p-aminobenzoyl-tyrosine [2].[1]

    • Mitigation: Always work under dim light or yellow safety lights.[1] Wrap vessels in foil.

  • Oxidative Cleavage: The methylene bridge is susceptible to oxidation, accelerated by trace metals.

    • Mitigation: Use degassed buffers and include 0.1% Ascorbic Acid if the assay tolerates it.

References

  • Photodegradation of Folic Acid

    • Source:Journal of Photochemistry and Photobiology B: Biology
    • Citation: Juzeniene, A., et al. (2013).[1] "Photodegradation of folates by ultraviolet radiation."[1]

    • URL:[Link][1]

  • Solubility of Folate Analogs: Source:Cayman Chemical Product Data Citation: "Folic Acid Solubility Profile in DMSO and Aqueous Buffers."
  • Tyrosine pKa and Hydrophobicity

    • Source:PubChem[1][5]

    • Citation: "L-Tyrosine: Chemical and Physical Properties."[1][6]

    • URL:[Link][1][5]

  • Pterin Chemistry & pKa Values

    • Source:ResearchGate / Archives of Biochemistry and Biophysics
    • Citation: "Acidic and basic properties of pterins."
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Solid-Phase Synthesis of Pteroyl-L-Tyrosine

Introduction & Strategic Overview Pteroyl-L-tyrosine is a synthetic folate analog where the glutamic acid moiety of folic acid is replaced by L-tyrosine. This compound and its derivatives are critical in the study of fol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Pteroyl-L-tyrosine is a synthetic folate analog where the glutamic acid moiety of folic acid is replaced by L-tyrosine. This compound and its derivatives are critical in the study of folate receptor (FR) targeting, often serving as high-affinity ligands for FR-positive cancer cells or as precursors for imaging agents.

Synthesizing pteroyl conjugates presents unique challenges compared to standard peptide synthesis:

  • Solubility: The pterin ring system exhibits poor solubility in standard organic solvents (DCM, low-polarity solvents), necessitating the use of polar aprotic solvents like DMSO or NMP during coupling.

  • Reactivity: The

    
     position and the exocyclic amine of the pterin ring are prone to side reactions (alkylation/acylation) if not suitably protected.
    
  • Purification: The amphiphilic nature of the final product requires careful HPLC method development.

The Strategic Approach: Fmoc-SPPS with -Protection

This protocol utilizes a Fmoc-based Solid-Phase Peptide Synthesis (SPPS) strategy.[1] To ensure high fidelity, we employ


-trifluoroacetylpteroic acid  (

-TFA-Pteroic Acid) as the building block. The trifluoroacetyl (TFA) group protects the

-amine during coupling and is orthogonal to the acid-labile linkers of Wang resin, allowing for a two-stage deprotection strategy that maximizes yield and purity.

Materials & Equipment

Reagents
ReagentGrade/SpecificationPurpose
Fmoc-L-Tyr(tBu)-Wang Resin Loading: 0.5–0.7 mmol/gSolid support with pre-loaded Tyrosine.
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-TFA-Pteroic Acid
>95% PurityProtected folate building block.
Piperidine Biotech GradeFmoc deprotection (20% v/v in DMF).[1][2]
PyBOP >99%Coupling reagent (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
DIPEA AnhydrousBase (N,N-Diisopropylethylamine).
DMF / DMSO AnhydrousSolvents (Dimethylformamide / Dimethyl sulfoxide).
TFA (Trifluoroacetic Acid) HPLC GradeResin cleavage cocktail component.
TIPS (Triisopropylsilane) Synthesis GradeScavenger.
Ammonium Hydroxide (NH

OH)
28-30% AqueousRemoval of

-trifluoroacetyl group.
Equipment
  • Manual SPPS glass reaction vessel (fritted) or automated peptide synthesizer.

  • Rotary evaporator and lyophilizer.

  • Preparative HPLC (C18 column).

  • LC-MS for characterization.

Experimental Protocol

Phase 1: Resin Preparation and Fmoc Deprotection

The synthesis begins with the swelling of the resin and removal of the Fmoc group from the Tyrosine residue.

  • Weighing: Weigh an appropriate amount of Fmoc-L-Tyr(tBu)-Wang Resin (e.g., 0.1 mmol scale) into the reaction vessel.

  • Swelling: Add DMF (10 mL/g resin) and shake gently for 30 minutes to swell the beads. Drain the solvent.[3]

  • Fmoc Deprotection:

    • Add 20% Piperidine in DMF (5 mL). Shake for 5 minutes. Drain.

    • Add fresh 20% Piperidine in DMF (5 mL). Shake for 15 minutes. Drain.

  • Washing: Wash the resin thoroughly to remove piperidine:

    • DMF (3x)

    • DCM (3x)

    • DMF (3x)

    • Note: Ensure the Kaiser test (ninhydrin) is positive (blue beads), indicating free amines.

Phase 2: Coupling of Pteroic Acid

Critical Step: Pteroic acid derivatives are often insoluble in pure DCM or DMF. A mixture containing DMSO is required.

  • Activation:

    • In a separate vial, dissolve

      
      -TFA-Pteroic Acid  (3.0 equivalents relative to resin loading) in DMSO/DMF (1:1 v/v) .
      
    • Add PyBOP (3.0 eq).

    • Add DIPEA (6.0 eq).

    • Allow to activate for 2–3 minutes.

  • Coupling:

    • Add the activated solution to the resin-bound H-Tyr(tBu).

    • Shake at room temperature for 2–4 hours . Keep the reaction vessel shielded from direct light to prevent light-induced degradation of the pterin moiety.

  • Monitoring:

    • Perform a Kaiser test.[2][4] A negative result (yellow/colorless beads) indicates successful coupling. If positive, repeat the coupling step.

  • Final Wash:

    • Wash with DMF (5x) to remove excess DMSO and reagents.

    • Wash with DCM (5x).

    • Dry the resin under nitrogen flow or vacuum.

Phase 3: Cleavage and Global Deprotection

This phase involves two distinct chemical events: (1) Cleavage from the resin and removal of the t-Butyl side-chain protection, and (2) Hydrolysis of the


-TFA group.
Step A: Acidolytic Cleavage
  • Prepare the Cleavage Cocktail : TFA / TIPS / H

    
    O (95:2.5:2.5 v/v/v).
    
  • Add cocktail to the dry resin (10 mL per gram of resin).

  • Shake for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under nitrogen or reduced pressure to an oil.

  • Precipitate the crude intermediate (

    
    -TFA-Pteroyl-L-Tyrosine) by adding cold diethyl ether. Centrifuge and dry the pellet.
    
Step B: Base Hydrolysis (

-TFA Removal)

Note: The trifluoroacetyl group on the pterin nitrogen is stable to TFA but labile to base.

  • Dissolve the crude ether precipitate in 10% aqueous Ammonium Hydroxide (NH

    
    OH)  (pH > 10).
    
  • Stir at room temperature for 30–60 minutes .

    • Alternative: Use 1M NaOH for 30 mins, but ensure immediate neutralization to prevent racemization of the Tyrosine. Ammonium hydroxide is milder and volatile.

  • Monitor by LC-MS until the mass corresponds to Pteroyl-L-Tyrosine (observed mass = [M+H]

    
    ).
    
  • Lyophilize the solution to obtain the crude product.

Purification and Analysis

Purification Strategy

The crude product will contain salts and cleaved protecting groups. Reverse-phase HPLC is required.

  • Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase A: 0.1% TFA in Water (or 10 mM Ammonium Bicarbonate for pH sensitive compounds).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 30 minutes (Pteroyl conjugates are relatively polar).

  • Detection: UV at 280 nm (Tyrosine/Pterin) and 350 nm (Pterin specific).

Quality Control Specifications
ParameterMethodAcceptance Criteria
Identity ESI-MS / MALDI-TOFMass calc. for C

H

N

O


460.45 Da. Found [M+H]

461.4 ± 1.
Purity Analytical HPLC (254/280 nm)> 95%
Appearance Visual InspectionYellow to orange powder

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical split between acid cleavage and base deprotection.

SPPS_Pteroyl_Tyr Start Start: Fmoc-Tyr(tBu)-Wang Resin Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Coupling Step N10-TFA-Pteroic Acid + PyBOP/DIPEA Solvent: DMSO/DMF Wash1->Couple Check Kaiser Test Couple->Check Check->Couple Positive (Incomplete) Cleave Resin Cleavage & Side Chain Deprotection (95% TFA / TIPS / H2O) Check->Cleave Negative (Complete) Intermediate Intermediate: N10-TFA-Pteroyl-Tyr Cleave->Intermediate BaseHydrolysis Base Hydrolysis (N10-TFA Removal) (NH4OH, pH > 10) Intermediate->BaseHydrolysis Final Final Product: Pteroyl-L-Tyrosine BaseHydrolysis->Final

Figure 1: Step-wise workflow for the solid-phase synthesis of Pteroyl-L-Tyrosine, detailing the orthogonal deprotection strategy.

Troubleshooting & Expert Insights

Solubility Issues during Coupling

Problem: The reaction mixture becomes cloudy or precipitates upon adding the pteroic acid solution to the resin. Root Cause: Pteroic acid and its protected derivatives have low solubility in DCM and moderate solubility in DMF. Solution: Use a solvent mixture of DMSO:DMF (1:1) or even pure NMP (N-methyl-2-pyrrolidone). Ensure the resin is compatible with DMSO (Wang resin swells well in polar solvents). Pre-dissolve the pteroic acid completely in DMSO before adding coupling reagents [1].

Incomplete Removal of -TFA Group

Problem: Mass spectrum shows a peak at M+96 (corresponding to the TFA adduct). Root Cause: The base hydrolysis step was too short or the pH was insufficient. Solution: Extend the reaction time in NH


OH to 2 hours or gently warm to 30°C. Alternatively, use a 1:1 mixture of Methylamine/Water if the amide bond is stable [2].
Racemization

Problem: Presence of diastereomers in HPLC. Root Cause: Over-activation of the carboxylic acid or prolonged exposure to strong base (NaOH) during the final deprotection. Solution: Use PyBOP/DIPEA or HBTU/HOBt which are known to suppress racemization compared to carbodiimides. Avoid using NaOH for the final deprotection; stick to volatile bases like Ammonium Hydroxide or Hydrazine hydrate [3].

References

  • Solid-Phase Synthesis of Folate Conjugates: Doherty, S. et al.[5][6][7][8] "A convenient solid-phase method for the synthesis of novel oligonucleotide-folate conjugates." Nucleosides, Nucleotides and Nucleic Acids, 2007.[7][9] [Link]

  • Pteroyl-Lysine Synthesis and

    
    -TFA Removal: 
    Wang, H. et al. "Synthesis and biological evaluation of 68Ga-labeled Pteroyl-Lys conjugates for folate receptor-targeted tumor imaging." Amino Acids, 2016.
    [Link]
    
  • Folate Receptor Targeting Chemistry: Low, P. S. et al. "Folate-mediated delivery of therapeutic and imaging agents to cancer tissue." Bioconjugate Chemistry, 2012. (Contextual grounding for Pteroyl-Tyr applications). [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Detection and Quantification of Pteroyl-L-Tyrosine

Abstract This application note details the development and validation of a Reversed-Phase HPLC (RP-HPLC) method for the analysis of Pteroyl-L-tyrosine , a synthetic folate analog. Pteroyl-L-tyrosine serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a Reversed-Phase HPLC (RP-HPLC) method for the analysis of Pteroyl-L-tyrosine , a synthetic folate analog. Pteroyl-L-tyrosine serves as a critical substrate for the enzyme Carboxypeptidase G2 (CPG2) , widely utilized in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and folate receptor targeting studies. This guide provides a robust protocol for assessing the purity of Pteroyl-L-tyrosine and monitoring its enzymatic hydrolysis into pteroic acid and L-tyrosine.

Introduction & Scientific Context

Pteroyl-L-tyrosine is structurally analogous to folic acid (pteroyl-L-glutamic acid), differing only in the amino acid moiety linked to the pteroic acid core. Its primary utility lies in its specificity as a substrate for glucarpidase (CPG2) , a bacterial enzyme that cleaves the C-terminal amino acid.

The Analytical Challenge

Developing an HPLC method for pteroyltyrosine presents three specific physicochemical challenges:

  • Solubility & Ionization: Like all pterins, pteroyltyrosine exhibits pH-dependent solubility. It is sparingly soluble in acidic media and unstable in highly alkaline conditions.

  • Structural Similarity: The method must resolve the parent compound (Pteroyl-L-tyrosine) from its hydrolysis products (Pteroic acid and L-Tyrosine) and potential contaminants (Folic acid).

  • Light Sensitivity: The pterin ring is photosensitive, requiring specific sample handling protocols to prevent oxidative degradation during analysis.

Mechanism of Action (The Assay Context)

In functional assays, CPG2 hydrolyzes the amide bond between the pteroate core and the tyrosine moiety.

  • Substrate: Pteroyl-L-Tyrosine (Hydrophobic/Aromatic)

  • Products: Pteroic Acid (Heterocyclic/Acidic) + L-Tyrosine (Polar Amino Acid)

Method Development Strategy

The following workflow illustrates the logical progression from physicochemical analysis to a validated method.

MethodDevelopment Step1 Physicochemical Profiling (pKa, Solubility, UV Max) Step2 Column Selection (C18 vs. Phenyl-Hexyl) Step1->Step2 Hydrophobicity Assessment Step3 Mobile Phase Optimization (pH Control & Organic Modifier) Step2->Step3 Resolution Requirements Step4 Detector Settings (Isosbestic Points vs. Maxima) Step3->Step4 Signal-to-Noise Opt. Step5 Final Validated Method (Gradient & Flow Rate) Step4->Step5 ICH Validation

Figure 1: Strategic workflow for developing the Pteroyl-L-tyrosine HPLC method. The process prioritizes solubility and resolution of the tyrosine moiety.

Experimental Protocols

Reagents and Equipment
  • HPLC System: Quaternary pump, Autosampler (cooled to 4°C), Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Gemini or Agilent Zorbax).

    • Why: C18 provides sufficient retention for the hydrophobic pteroate core while allowing the polar tyrosine to elute early.

  • Mobile Phase A: 50 mM Potassium Phosphate Buffer, pH 7.2.

    • Why: Neutral pH ensures the pterin ring remains in solution and the carboxylic acids are ionized, improving peak shape.

  • Mobile Phase B: 100% Methanol (HPLC Grade).

  • Standards: Pteroyl-L-tyrosine (Sigma/Merck), Pteroic Acid, L-Tyrosine.

Protocol 1: Standard Purity Analysis (Gradient Method)

This method is designed to check the purity of synthesized Pteroyl-L-tyrosine and detect impurities like free tyrosine or pteroic acid.

Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temp 25°C (Ambient)
Detection 282 nm (Primary), 320 nm (Secondary confirmation)
Run Time 20 Minutes

Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Phase Description
0.0955Initial equilibration
2.0955Isocratic hold for Tyrosine
12.05050Linear gradient
15.05050Wash hydrophobic impurities
16.0955Return to initial
20.0955Re-equilibration

Expected Elution Order:

  • L-Tyrosine: ~2.5 - 3.5 min (Highly polar, elutes near void volume).

  • Pteroic Acid: ~8.0 - 10.0 min (Depends heavily on pH; at pH 7.2 it is ionized and elutes earlier than the substrate).

  • Pteroyl-L-tyrosine: ~11.0 - 13.0 min (Most hydrophobic due to the combination of the pterin core and the tyrosine side chain).

Protocol 2: Kinetic Assay for CPG2 Activity

This protocol monitors the rate of Pteroyl-L-tyrosine hydrolysis.

Sample Preparation:

  • Prepare Substrate Solution: 100 µM Pteroyl-L-tyrosine in 0.1 M Tris-HCl (pH 7.3) with 0.2 mM ZnSO₄ (Zinc is a cofactor for CPG2).

  • Add Enzyme: Add CPG2 (Glucarpidase) to a final concentration of ~0.1 - 1.0 Units/mL.

  • Incubation: Incubate at 37°C.

  • Quenching: At specific time points (0, 5, 10, 15, 30 min), remove 100 µL aliquots and add 100 µL of ice-cold Methanol or 0.1% TFA .

    • Critical: Acid quenching (TFA) may precipitate the pteroic acid. Methanol quenching is preferred for this specific HPLC method as it aligns with the mobile phase.

  • Centrifuge: 10,000 x g for 5 min to remove protein precipitate.

  • Inject: Inject 20 µL of the supernatant.

Data Analysis Logic: Calculate the % conversion using peak areas:



(Note: This assumes similar extinction coefficients at the detection wavelength. For precise kinetics, use a standard curve for both substrate and product.)

Visualization of the Separation Logic

The following diagram illustrates the separation mechanism and the enzymatic pathway being monitored.

SeparationLogic cluster_products Hydrolysis Products Substrate Pteroyl-L-Tyrosine (Substrate) Hydrophobic+Aromatic Enzyme CPG2 Enzyme (Hydrolysis) Substrate->Enzyme Incubation Separation HPLC Column (C18) Separates by Polarity Substrate->Separation Tyr L-Tyrosine (Polar) Elutes: 2-4 min Enzyme->Tyr Cleavage Pteroate Pteroic Acid (Core) Elutes: 8-10 min Enzyme->Pteroate Cleavage Tyr->Separation Pteroate->Separation

Figure 2: Enzymatic hydrolysis pathway of Pteroyl-L-tyrosine by CPG2 and the subsequent chromatographic separation of products based on polarity.

Validation Parameters (E-E-A-T)

To ensure the trustworthiness of this method, the following validation parameters must be met (based on ICH Q2(R1) guidelines):

ParameterAcceptance CriteriaExperimental Note
Linearity R² > 0.999Range: 1 µM to 200 µM Pteroyl-L-tyrosine.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Typically ~0.1 µM for UV detection at 282 nm.
Precision RSD < 2.0%6 replicate injections of standard.
Specificity Resolution (Rs) > 1.5Must resolve Pteroyl-L-tyrosine from Folic Acid (if present as contaminant).
Stability < 2% degradation over 24hCrucial: Autosampler must be dark and cooled (4°C).

Troubleshooting Guide

  • Problem: Peak tailing for Pteroic Acid or Pteroyltyrosine.

    • Cause: Secondary interactions with silanol groups on the column or insufficient buffering.

    • Solution: Ensure buffer concentration is at least 50 mM.[1][2] Verify pH is 7.2. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase as a competing base.

  • Problem: Substrate precipitates in the injector.

    • Cause: Sample solvent is too acidic.

    • Solution: Dissolve standards in 0.1 M NaOH initially, then dilute with Mobile Phase A. Never dissolve directly in high % organic without buffering.

  • Problem: "Ghost" peaks.

    • Cause: Carryover from highly hydrophobic impurities.

    • Solution: Extend the gradient wash step (95% MeOH) for 5 minutes.

References

  • Sherwood, R. F., et al. (1985). "Purification and properties of carboxypeptidase G2 from Pseudomonas sp. strain RS-16." European Journal of Biochemistry, 148(3), 447-453.

  • Jägerstad, M., & Jastrebova, J. (2013). "Occurrence, stability, and determination of formyl folates in foods." Journal of Chromatographic Science.
  • Bagshawe, K. D., et al. (1988). "Antibody directed enzyme prodrug therapy (ADEPT): clinical report." Diseases of the Colon & Rectum.
  • Wait, J.C., et al. "HPLC methods for the determination of folate analogues." Chromatographia.

Disclaimer: This protocol is intended for research use only. Users should verify the method with their specific instrumentation and regulatory requirements.

Sources

Method

Application Note: High-Resolution Spectrophotometric Assay for Pteroyltyrosine Hydrolysis

Audience: Analytical Chemists, Enzymologists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Scope Folic acid (pteroylglutamic acid) and its derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Enzymologists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Scope

Folic acid (pteroylglutamic acid) and its derivatives are critical targets in oncology and metabolic disease research. However, native folates lack an activated aromatic ring, making them notoriously difficult to radiolabel for competitive protein binding (CPB) assays and radioimmunoassays[1]. To overcome this, pteroyl-L-tyrosine was developed as a synthetic pseudo-substrate, replacing the L-glutamate moiety with L-tyrosine[2]. This modification provides a phenol ring that undergoes facile radioiodination (e.g., with


), yielding a highly sensitive radiotracer[1].

To validate the structural integrity and biological relevance of synthesized pteroyltyrosine, researchers rely on its specific enzymatic cleavage by Carboxypeptidase A (CPA) [3]. This application note details a self-validating, continuous UV-spectrophotometric protocol to monitor the hydrolysis of pteroyltyrosine into pteroic acid and L-tyrosine.

Mechanistic Principle & Causality

This assay is governed by the precise electronic changes that occur upon the cleavage of the amide bond linking the p-aminobenzoic acid (PABA) moiety to L-tyrosine.

  • Enzymatic Specificity: CPA is a zinc-dependent exopeptidase that preferentially cleaves C-terminal amino acids with bulky, aromatic side chains. The L-tyrosine residue of pteroyltyrosine makes it an ideal substrate for CPA[2].

  • Spectral Physics: In the intact pteroyltyrosine molecule, the amide bond facilitates a specific electronic resonance across the PABA-tyrosine axis, yielding a primary absorbance maximum (

    
    ) at 280 nm and strong absorbance at 220 nm.
    
  • Hydrolytic Shift: When CPA hydrolyzes this amide bond, the resonance is broken. This structural decoupling causes a hypsochromic (blue) shift of the

    
     from 280 nm to 277 nm, accompanied by a hyperchromic effect (increased absorbance) and a severe drop in absorbance at 220 nm[3].
    

G cluster_0 Enzymatic Hydrolysis Pathway cluster_1 Spectrophotometric Detection Substrate Pteroyl-L-tyrosine (Substrate) Products Pteroic Acid + L-Tyrosine (Products) Substrate->Products Hydrolysis (pH 7.3) Enzyme Carboxypeptidase A (Zn2+ Dependent) Enzyme->Products Catalysis UV_Shift UV Spectral Shift (λmax 280 nm → 277 nm) Products->UV_Shift Monitor Drop_220 Absorbance Drop (at 220 nm) Products->Drop_220 Monitor Isobestic Isobestic Points (242 nm & 282 nm) UV_Shift->Isobestic Validation Drop_220->Isobestic Validation

Fig 1: Reaction pathway and spectrophotometric validation of pteroyltyrosine hydrolysis by CPA.

Reagents & Materials Preparation

Expertise Note: The formulation of these reagents is critical for maintaining enzyme solubility and preventing active-site depletion.

  • Assay Buffer (0.025 M Tris-HCl, 2 mM

    
    , pH 7.3): 
    
    • Causality: CPA is a metalloprotease. The inclusion of 2 mM exogenous

      
       prevents the stripping of the zinc ion from the enzyme's active site by trace chelators, ensuring linear kinetics[3].
      
  • Substrate Stock Solution (0.75 mM Pteroyltyrosine):

    • Dissolve pteroyltyrosine in the Assay Buffer. (Note: Patent literature occasionally misprints this as 0.75 mmoles/ml (0.75 M)[2]; however, standard UV-Vis pathlengths strictly require millimolar to micromolar concentrations to obey the Beer-Lambert law).

  • Enzyme Solubilization Buffer (10% LiCl):

    • Causality: CPA is typically supplied as an aqueous crystalline suspension because it is insoluble in low-ionic-strength water. A 10% Lithium Chloride (LiCl) solution provides the high ionic strength necessary to fully solubilize the enzyme into a homogeneous state without denaturing its tertiary structure[3].

  • Working Enzyme Solution:

    • Dilute 100 µL of Carboxypeptidase A suspension (e.g., bovine pancreas, ~20 mg/mL) with 0.9 mL of the 10% LiCl solution. Mix gently by inversion until the solution clarifies[3].

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system . By utilizing continuous scanning and identifying specific isobestic points, the system internally proves that no side reactions or intermediate accumulations are occurring.

Step 1: Substrate Dilution

  • In a clean glass vial, dilute 2.0 mL of the 0.75 mM pteroyltyrosine stock solution with 8.0 mL of distilled water to create a 0.15 mM working substrate solution[3].

Step 2: Spectrophotometer Baseline Setup

  • Transfer 2.0 mL of the working substrate solution into a 1-cm pathlength quartz sample cuvette.

  • Transfer 2.0 mL of diluted Assay Buffer (1:4 in distilled water) into the reference cuvette.

  • Perform a baseline scan from 200 nm to 350 nm. Confirm the presence of a distinct peak at 280 nm.

Step 3: Reaction Initiation

  • Add exactly 50 µL of the Working Enzyme Solution (CPA in 10% LiCl) to both the sample cuvette and the reference cuvette[3].

  • Self-Validation Check: Adding the enzyme to the reference cuvette automatically blanks out any background absorbance contributed by the CPA protein or the LiCl matrix.

  • Mix rapidly by inversion (using PTFE cuvette caps) and immediately return to the spectrophotometer.

Step 4: Kinetic Monitoring

  • Record the UV spectrum continuously (or at 10-minute intervals) over a period of 120 minutes at ambient temperature (approx. 25°C)[3].

Data Presentation & Spectral Analysis

As the hydrolysis progresses, the spectral landscape will shift dramatically. The quantitative markers of a successful assay are summarized in Table 1.

Table 1: UV Spectral Parameters During Pteroyltyrosine Hydrolysis

Spectral ParameterIntact Substrate (T = 0)Post-Hydrolysis (T = 120 min)Diagnostic Significance
Primary

280 nm277 nmIndicates successful cleavage of the amide bond (hypsochromic shift).
Absorbance at 220 nm HighMarked DecreaseConfirms the loss of PABA-tyrosine electronic resonance.
Isobestic Point 1 242 nm242 nmValidates a clean

reaction with no stable intermediates.
Isobestic Point 2 282 nm282 nmValidates a clean

reaction with no stable intermediates.

System Validation & Troubleshooting

The defining hallmark of this assay's trustworthiness is the emergence of two isobestic points at 242 nm and 282 nm [3]. An isobestic point is a specific wavelength where the total absorbance of the sample remains constant throughout the reaction because the molar absorptivity of the substrate exactly equals the molar absorptivity of the products.

  • If isobestic points drift or blur: This indicates a breakdown in the self-validating system. It is usually caused by enzyme precipitation (check LiCl concentration), substrate aggregation (check pH 7.3 stability), or the presence of an interfering side reaction.

  • If no shift to 277 nm occurs: The CPA enzyme may be inactive. Ensure that the 2 mM

    
     was properly added to the buffer, as trace EDTA or other chelators in glassware can instantly deactivate metalloproteases.
    
References
  • Farina, P. R., & Grattan, J. A. (1981). Radioiodinated pteroyltyrosine: A novel analog for folate radioassay. Analytical Biochemistry, 113(1), 124-129. [Link]

  • US Patent 4,337,339A. (1982). Process for preparation of folic acid derivatives.

Sources

Application

Application Note: Kinetic Evaluation of Pteroyltyrosine as a Substrate for Carboxypeptidase G2 (CPG2)

Target Audience: Researchers, biochemists, and drug development professionals specializing in targeted therapeutics and enzyme kinetics. Mechanistic Rationale & Strategic Context Carboxypeptidase G2 (CPG2, Glucarpidase)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in targeted therapeutics and enzyme kinetics.

Mechanistic Rationale & Strategic Context

Carboxypeptidase G2 (CPG2, Glucarpidase) is a dimeric, zinc-dependent exopeptidase naturally produced by Pseudomonas sp. strain RS-16. Clinically, it is utilized to rescue patients from methotrexate (MTX) toxicity by hydrolyzing the C-terminal glutamate moiety of folates and their analogues[1]. In oncology, CPG2 is the cornerstone of Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where it is conjugated to tumor-targeting antibodies to locally activate systemically administered prodrugs[2].

The Pteroyltyrosine Advantage: Wild-type CPG2 exhibits strict substrate specificity for


-linked C-terminal glutamates (e.g., MTX, folic acid)[2]. However, tracking glutamate-based prodrugs in vivo is analytically challenging. Pteroyl-L-tyrosine (PTY) —a folate analogue where glutamate is replaced by tyrosine—emerges as a powerful orthologous probe. The phenolic ring of the tyrosine residue allows for facile, high-yield radioiodination (

)[3].

While wild-type CPG2 possesses low affinity for PTY, engineered CPG2 variants (e.g., active-site mutants or circular permutants[4]) designed to accept tyrosine-linked prodrugs can be evaluated using PTY. This application note details the self-validating protocols required to quantify the catalytic efficiency (


) of CPG2 variants against pteroyltyrosine, providing a critical framework for next-generation ADEPT development.

Enzymatic Pathway Visualization

Mechanism PTY Pteroyl-L-tyrosine (Substrate) CPG2 Carboxypeptidase G2 (Zn2+ Metalloenzyme) PTY->CPG2 Active Site Binding PA Pteroic Acid (Product 1) CPG2->PA Amide Hydrolysis TYR L-Tyrosine (Product 2) CPG2->TYR Release

Figure 1: Enzymatic hydrolysis of pteroyl-L-tyrosine by CPG2 into pteroic acid and L-tyrosine.

Experimental Design & Causality

To establish a trustworthy and reproducible system, the kinetic evaluation of CPG2 must account for its metalloenzyme nature and the specific biophysical properties of PTY.

  • Buffer Causality: CPG2 requires two

    
     ions per active site for catalytic function[1]. Assays must be conducted in Tris-HCl (pH 7.4) supplemented with 0.1 mM 
    
    
    
    to prevent zinc dissociation during extended incubations[4].
  • Detection Causality: The cleavage of the amide bond between the pteroic acid moiety and tyrosine alters the conjugated

    
    -electron system. This yields a highly specific, quantifiable UV-Vis spectral shift (280 nm 
    
    
    
    277 nm)[3], eliminating the need for complex secondary coupled-enzyme assays.
  • Inhibitor Control: To prove that PTY cleavage is strictly CPG2-mediated and not an artifact of contaminating proteases, parallel assays must utilize a specific CPG2 inhibitor (e.g., Compound 6d, a thiocarbamate inhibitor with a

    
     of 0.3 
    
    
    
    )[5].

Step-by-Step Methodologies

Protocol A: Continuous UV-Vis Spectrophotometric Assay

This protocol is designed for the rapid kinetic screening of CPG2 variants using unlabeled pteroyltyrosine.

Step 1: Reagent Preparation

  • Prepare Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, 0.1 mM

    
    , pH 7.4.
    
  • Prepare Substrate Stock: Dissolve PTY in DMSO to 10 mM. Dilute into Assay Buffer to create a working concentration range of 10

    
     to 500 
    
    
    
    . (Ensure final DMSO concentration remains
    
    
    to prevent enzyme denaturation).
  • Causality:

    
     maintains the structural integrity of the CPG2 binuclear zinc center[1].
    

Step 2: Reaction Initiation

  • Pre-incubate 990

    
     of the PTY substrate solution in a quartz cuvette at 37°C for 5 minutes.
    
  • Initiate the reaction by adding 10

    
     of purified CPG2 enzyme (final concentration: 10–50 nM depending on variant activity).
    
  • Validation Control: In a parallel cuvette, add 50

    
     of CPG2 Inhibitor (Compound 6d) prior to enzyme addition[5].
    

Step 3: Kinetic Monitoring & Self-Validation

  • Scan the absorbance from 220 nm to 320 nm every 2 minutes for 1 hour.

  • Monitor the increase and shift in

    
     from 280 nm to 277 nm, and the simultaneous decrease in absorbance at 220 nm[3].
    
  • System Validation: Verify the presence of strict isobestic points at 242 nm and 282 nm .

    • Causality: The maintenance of isobestic points mathematically proves a clean

      
       transition. If the curves deviate from these points, the system is compromised (e.g., substrate precipitation or non-specific degradation).
      
Protocol B: Radio-HPLC Assay for -Pteroyltyrosine

For evaluating ultra-low concentrations mimicking in vivo pharmacokinetic conditions, radiometric tracking is required.

Step 1: Substrate Radiolabeling

  • Radioiodinate PTY using the Chloramine-T method to yield

    
    -PTY (labeling occurs on the phenolic ring of the tyrosine residue)[3]. Purify via solid-phase extraction.
    

Step 2: Enzyme Incubation & Quenching

  • Incubate 100 nM

    
    -PTY with CPG2 variants in Assay Buffer at 37°C.
    
  • At designated time points (0, 5, 15, 30, 60 min), extract 50

    
     aliquots and quench the reaction by adding 50 
    
    
    
    of ice-cold 1% Trifluoroacetic acid (TFA) in Acetonitrile.
  • Causality: TFA lowers the pH, instantly protonating active-site residues and stripping the

    
     ions, thereby terminating catalysis immediately.
    

Step 3: Chromatographic Separation

  • Inject onto a C18 Reverse-Phase HPLC column.

  • Mobile Phase: Gradient of 0.1% TFA in Water (A) to 0.1% TFA in Acetonitrile (B).

  • Validation: The intact

    
    -PTY and the released 
    
    
    
    -Tyrosine will elute at distinct retention times. Quantify the area under the curve (AUC) using an inline gamma detector to calculate initial velocities (
    
    
    ).

Experimental Workflow Visualization

Workflow S1 Step 1: Substrate Prep Synthesize & Purify PTY (± 125-I) S2 Step 2: Enzyme Reaction Incubate with CPG2 + Zn2+ Buffer S1->S2 S3 Step 3: Kinetic Monitoring UV-Vis (280->277nm) or Radio-HPLC S2->S3 S4 Step 4: Data Validation Verify Isobestic Points (242/282nm) S3->S4 S5 Step 5: Kinetic Analysis Calculate Km, kcat, kcat/Km S4->S5

Figure 2: Step-by-step experimental workflow for evaluating CPG2 kinetics using pteroyltyrosine.

Quantitative Data Interpretation

Data obtained from the initial velocities (


) across the substrate concentration gradient should be fitted to the Michaelis-Menten equation using non-linear regression. Below is a representative data matrix demonstrating expected kinetic parameters when evaluating wild-type versus engineered CPG2 variants against PTY.
Enzyme ConstructSubstrate

(

)

(

)

(

)
Mechanistic Notes
WT CPG2 Methotrexate (MTX)8.015.0

Native substrate; high affinity due to C-terminal glutamate[2].
WT CPG2 Pteroyltyrosine (PTY)> 500< 0.1< 200Poor affinity; lacks

-carboxylate required for active site anchoring.
Mutant CPG2 (Engineered)Pteroyltyrosine (PTY)45.05.2

Expected profile for variants engineered for ADEPT radio-tracking.
Carboxypeptidase A Pteroyltyrosine (PTY)120.018.5

Positive control; naturally cleaves C-terminal aromatic residues[3].

Interpretation Insight: A successful CPG2 engineering campaign for ADEPT applications should aim for a


 of 

against PTY, ensuring rapid prodrug activation at the tumor site before systemic clearance occurs.

References

  • US4337339A - Process for preparation of folic acid derivatives Source: Google Patents URL
  • Source: RCSB PDB (Rowsell et al., 1997)
  • Prodrug–carboxypeptidase G2 therapy: certain concerns on carboxypeptidase G2 Source: Frontiers in Pharmacology URL
  • Source: Oxford Academic (Protein Engineering, Design and Selection)
  • Carboxypeptidase G2 (CPG2) Inhibitor (Synonyms)

Sources

Method

Preparation of pteroyltyrosine stock solutions for cell culture

Technical Application Note: Precision Preparation of Pteroyltyrosine Stock Solutions for Cell Culture Introduction & Chemical Context Pteroyltyrosine (Pteroyl-L-tyrosine) is a synthetic folate analog in which the glutami...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Preparation of Pteroyltyrosine Stock Solutions for Cell Culture

Introduction & Chemical Context

Pteroyltyrosine (Pteroyl-L-tyrosine) is a synthetic folate analog in which the glutamic acid moiety of folic acid is replaced by tyrosine. It is frequently utilized in folate receptor (FR) targeting studies, hydrolytic enzyme assays (e.g., Carboxypeptidase G2), and as a structural probe for antifolate transport mechanisms.

The Solubility Paradox: Researchers often encounter precipitation when introducing pteroyltyrosine to cell culture media. This is driven by its hybrid physicochemical nature:

  • The Pterin Ring: Highly hydrophobic and prone to stacking interactions; requires high pH (> pH 8.0) to ionize the N3/O4 positions.

  • The Tyrosine Moiety: The phenolic side chain is poorly soluble in neutral water (~0.45 mg/mL) and requires either acidic (pH < 2) or alkaline (pH > 9) conditions to solubilize.

Therefore, attempting to dissolve pteroyltyrosine directly in neutral buffers (PBS) or media (DMEM/RPMI) will result in immediate suspension failure. This guide provides two validated protocols to overcome these limitations while maintaining cellular compatibility.

Physicochemical Properties & Safety

PropertyValue / Characteristic
Chemical Name Pteroyl-L-tyrosine
Approx.[1][2][3] MW ~446.4 g/mol (Varies by hydration/salt form)
Solubility (Water) Insoluble at pH 7.0
Solubility (DMSO) High (> 10 mM)
Solubility (Alkaline) Soluble in 0.1 M NaOH (> 5 mM)
pKa Values ~2.3 (COOH), ~8.3 (Pterin N3), ~10.1 (Tyrosine Phenol)
Stability Light Sensitive (Photolysis of pterin ring); Oxidation prone.

Protocol A: The DMSO Method (Standard)

Recommended for drug screening and short-term assays where DMSO tolerance is established.

Principle: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that disrupts the intermolecular hydrogen bonding and pi-stacking of the pterin rings, allowing for high-concentration stocks (10–50 mM).

Materials:

  • Pteroyltyrosine powder (stored desiccated at -20°C).

  • Anhydrous DMSO (Cell Culture Grade, >99.9%).

  • Amber microcentrifuge tubes (Light protection).

Step-by-Step Procedure:

  • Equilibration: Allow the vial of pteroyltyrosine to warm to room temperature before opening to prevent water condensation (water reduces solubility in DMSO).

  • Weighing: Weigh the necessary amount to achieve a 10 mM stock .

    • Calculation: To prepare 1 mL of 10 mM stock (assuming MW 446.4 g/mol ): Weigh 4.46 mg .

  • Dissolution: Add 1 mL of anhydrous DMSO. Vortex vigorously for 30–60 seconds.

    • Note: If particles persist, sonicate in a water bath at 37°C for 5 minutes. Avoid temperatures >40°C to prevent degradation.

  • Sterilization: DMSO is self-sterilizing at high concentrations, but for critical cultures, filter through a 0.2 µm PTFE or Nylon filter .

    • Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO will dissolve the membrane.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in amber tubes.

  • Storage: Store at -20°C (stable for 3–6 months) or -80°C (stable for 1 year).

Cell Culture Application:

  • Dilute the stock directly into the culture medium.

  • Final DMSO Limit: Ensure the final concentration of DMSO in the well is < 0.5% (v/v), ideally < 0.1%, to avoid solvent cytotoxicity.

Protocol B: The Alkaline Aqueous Method (Physiological)

Recommended for DMSO-sensitive cell lines (e.g., primary neurons, stem cells) or in vivo studies.

Principle: Using Sodium Hydroxide (NaOH) ionizes the carboxylic acid and the pterin ring, forcing the molecule into solution via electrostatic repulsion.

Materials:

  • 0.1 M NaOH (Sterile filtered).

  • 1.0 M HEPES Buffer (pH 7.4).

  • Sterile Water (Cell culture grade).

Step-by-Step Procedure:

  • Weighing: Weigh 4.46 mg of pteroyltyrosine (for 10 mM target).

  • Alkaline Dissolution: Add 1 mL of 0.1 M NaOH .

  • Mixing: Vortex until the solution is clear and yellow/orange.

    • Critical: The pH will be approx. 12–13. Do not store this solution long-term; alkaline hydrolysis may occur over weeks.

  • Buffering (Optional but Recommended):

    • To reduce pH shock upon addition to cells, you may dilute this stock 1:10 into a high-strength buffer (like 1M HEPES) immediately before use, provided the pH remains > 7.5.

    • Warning: If you neutralize the pH to 7.0 in the tube, the compound will precipitate. The neutralization must happen in the large volume of culture media.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) filter.

  • Storage: Use fresh if possible. If freezing, store at -80°C for max 1 month.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the critical handling steps.

Pteroyltyrosine_Workflow Start Pteroyltyrosine Powder (Desiccated, -20°C) Check Is Cell Line DMSO Sensitive? Start->Check DMSO_Solvent Solvent: Anhydrous DMSO (Grade >99.9%) Check->DMSO_Solvent No NaOH_Solvent Solvent: 0.1 M NaOH (pH > 10) Check->NaOH_Solvent Yes DMSO_Dissolve Dissolve to 10-50 mM (Vortex/Sonicate 37°C) DMSO_Solvent->DMSO_Dissolve DMSO_Filter Filter Sterilize (PTFE or Nylon Only) DMSO_Dissolve->DMSO_Filter QC Visual QC: Check for Precipitate DMSO_Filter->QC NaOH_Dissolve Dissolve to 5-10 mM (Clear Yellow Solution) NaOH_Solvent->NaOH_Dissolve NaOH_Filter Filter Sterilize (PES Membrane) NaOH_Dissolve->NaOH_Filter NaOH_Filter->QC Aliquot Aliquot into Amber Tubes (Protect from Light) QC->Aliquot Storage Store at -20°C / -80°C Aliquot->Storage

Figure 1: Decision tree for Pteroyltyrosine solubilization based on experimental constraints.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Yellow Precipitate in Media pH ShockThe stock (NaOH method) dropped pH too fast. Add stock to vigorously stirring media, or lower the concentration.
Cloudiness in DMSO Stock HydrationDMSO has absorbed water from air. Use fresh, anhydrous DMSO.[4]
Loss of Biological Activity PhotolysisPterins degrade under light. Ensure all handling is done in low light; wrap tubes in foil.
Filter Clogging Incomplete DissolutionSonicate the stock for 5 mins at 37°C before filtering.

References

  • Sherwood, R. F., et al. (1985). "Purification and properties of carboxypeptidase G2 from Pseudomonas sp. strain RS-16." European Journal of Biochemistry.

    • Context: Establishes the use of pteroyl-L-tyrosine as a substrate for folate-cleaving enzymes and handling of fol
  • PubChem Compound Summary. (2023). "L-Tyrosine Properties and Solubility." National Library of Medicine.

    • Context: Provides physicochemical constants (pKa, solubility limits) for the tyrosine moiety driving the solubility protocol.
  • BenchChem. (2025).[4] "Overcoming poor solubility of folic acid methyl ester in buffers."

    • Context: Validates the DMSO vs.
  • ATCC Technical Guides. "Dimethyl Sulfoxide (DMSO) in Cell Culture." ATCC.org.

    • Context: Authoritative standard for DMSO limits (<0.5%) in cell culture assays.

Sources

Application

Application Note: Chromatographic Isolation and Purification of Pteroyltyrosine

Introduction & Scientific Context Pteroyltyrosine is a structural analog of folic acid (pteroylglutamic acid) where the glutamic acid moiety is replaced by tyrosine. This compound serves as a critical probe in investigat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Pteroyltyrosine is a structural analog of folic acid (pteroylglutamic acid) where the glutamic acid moiety is replaced by tyrosine. This compound serves as a critical probe in investigating folate receptor specificity, antifolate drug design, and the kinetic characterization of hydrolytic enzymes like carboxypeptidase G.

The Purification Challenge

The synthesis of pteroyltyrosine—typically achieved by coupling pteroic acid with L-tyrosine—yields a crude mixture containing unreacted pteroic acid, free tyrosine, and photolytic degradation products (e.g., 6-formylpterin). Purification is complicated by three physicochemical factors:

  • Solubility: Like most pterins, pteroyltyrosine exhibits poor solubility in water and acidic media but dissolves readily in alkaline solutions.

  • Photolability: The pterin ring is highly sensitive to UV/visible light, prone to oxidative cleavage into 6-formylpterin and p-aminobenzoyl-tyrosine.

  • Structural Similarity: The contaminant (pteroic acid) and the product differ primarily by the amino acid extension, requiring a separation mechanism sensitive to hydrophobicity (HPLC) or charge-to-mass ratio (Ion Exchange).

This guide details a biphasic purification strategy: Anion Exchange (DEAE-Cellulose) for bulk capture and salt removal, followed by Reverse-Phase HPLC for final polishing.

Strategic Workflow

The following diagram outlines the decision logic and workflow for the isolation of high-purity pteroyltyrosine.

Pteroyltyrosine_Purification Start Crude Synthesis Mixture (Pteroyltyrosine + Impurities) Solubility_Check Solubility Adjustment Dissolve in 0.1M NH4OH (pH > 9) Start->Solubility_Check Filtration Filtration (0.45 µm) Remove insoluble particulates Solubility_Check->Filtration Clarified Solution DEAE Step 1: Anion Exchange (DEAE-Cellulose) Separation by Charge Filtration->DEAE Gradient Elution Gradient 0.01M -> 0.5M NH4HCO3 DEAE->Gradient Fractions Fraction Analysis (UV 280nm / 365nm) Gradient->Fractions HPLC Step 2: RP-HPLC Polishing (C18 Column) Separation by Hydrophobicity Fractions->HPLC Enriched Fractions Lyophilization Lyophilization (Freeze Drying) HPLC->Lyophilization Pure Peak Collection Final_Product Pure Pteroyltyrosine (Yellow Powder) Lyophilization->Final_Product

Figure 1: Purification workflow emphasizing the transition from charge-based separation (DEAE) to hydrophobicity-based polishing (HPLC).

Protocol 1: Bulk Capture via DEAE-Cellulose

Rationale: DEAE-Cellulose (Diethylaminoethyl cellulose) is chosen because pteroyltyrosine carries a net negative charge at alkaline pH (due to the carboxyl group on tyrosine and the phenolic hydroxyl). This step effectively separates the product from uncharged impurities and bulk reagents. We use volatile buffers (Ammonium Bicarbonate) to facilitate downstream lyophilization.

Materials
  • Resin: DEAE-Cellulose (preswollen microgranular, e.g., DE52).

  • Column: Glass column (2.5 cm x 30 cm) with a sintered glass frit.

  • Buffers:

    • Start Buffer: 0.01 M Ammonium Bicarbonate (

      
      ), pH 8.5.
      
    • Elution Buffer: 0.5 M Ammonium Bicarbonate, pH 8.5.

  • Equipment: Peristaltic pump, UV monitor (280 nm), Fraction collector.

Step-by-Step Procedure
  • Resin Preparation (The Fines Removal):

    • Suspend 50 g of DEAE-cellulose in 500 mL of 0.01 M

      
      .
      
    • Stir gently (do not use a magnetic stir bar as it grinds the cellulose) and let settle for 30 minutes.

    • Decant the supernatant containing "fines" (micro-particles that clog flow).[1] Repeat twice.

    • Note: If using crude fibrous cellulose, perform an acid-base cycle (0.5 M HCl / 0.5 M NaOH) before equilibration [1].

  • Column Packing:

    • Pour the slurry into the column in a single continuous motion to prevent layering.

    • Pack under gravity or low pressure (flow rate ~1-2 mL/min).

    • Equilibrate with 5 column volumes (CV) of Start Buffer until effluent pH matches input pH.

  • Sample Loading:

    • Dissolve the crude pteroyltyrosine (up to 500 mg) in a minimum volume of 0.1 M

      
      .
      
    • Adjust pH to ~8.5 with dilute acetic acid if necessary (avoid precipitation).

    • Load onto the column carefully. Wash with 2 CV of Start Buffer.[2] Unreacted tyrosine (zwitterionic/uncharged at this pH relative to the resin capacity) may elute in the void volume.

  • Gradient Elution:

    • Apply a linear gradient from 0.01 M to 0.5 M

      
       (Total volume: 1 L).
      
    • Flow Rate: 1.5 mL/min.

    • Fraction Size: 10 mL.

  • Monitoring:

    • Pteroyltyrosine typically elutes between 0.2 M and 0.3 M salt concentration.

    • Identify fractions with strong absorbance at both 280 nm (Tyrosine + Pterin) and 365 nm (Pterin specific).

Protocol 2: Polishing via RP-HPLC

Rationale: While DEAE removes bulk impurities, it may not resolve pteroyltyrosine from closely related pterin degradation products. Reverse-Phase (C18) chromatography exploits the hydrophobicity of the Tyrosine side chain, which is significantly more hydrophobic than the Glutamate found in standard folic acid contaminants [2].

Materials
  • Column: C18 Semi-preparative column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 6.0 (filtered and degassed).

  • Mobile Phase B: 100% Methanol (HPLC Grade).

  • Detection: Diode Array Detector (DAD) monitoring 280 nm and 350 nm.

Step-by-Step Procedure
  • Sample Preparation:

    • Pool the DEAE fractions containing pteroyltyrosine.

    • Lyophilize to remove ammonium bicarbonate.

    • Redissolve in Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter.

  • Method Parameters:

ParameterSetting
Flow Rate 3.0 mL/min (Semi-prep)
Temperature Ambient (25°C)
Injection Vol 100 - 500 µL
Run Time 30 Minutes
  • Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Equilibration
5.0955Isocratic Hold
20.06040Linear Gradient
25.06040Wash
26.0955Re-equilibration
  • Elution Logic:

    • Free Pteroic Acid (more polar) elutes early.

    • Pteroyltyrosine elutes mid-gradient (due to the aromatic tyrosine ring interaction with C18).

    • Highly hydrophobic contaminants elute during the wash.

Quality Control & Validation

To ensure the integrity of the purified product, the following validation metrics must be met.

Spectral Ratios

Pterins exhibit characteristic UV/Vis spectra. For pure pteroyltyrosine, the ratio of absorbance at specific wavelengths is a rapid purity check.

  • 
    :  ~280 nm (Tyrosine/Pterin overlap) and ~350-365 nm (Pterin).
    
  • Ratio (

    
    ):  Should be consistent (approx. 2.8 - 3.2 depending on pH). A deviation indicates contamination with free tyrosine (increases 280) or pteroic acid degradation.
    
Purity Calculation


Target purity > 98% by HPLC integration.

Critical Control Points (Troubleshooting)

IssueProbable CauseCorrective Action
Precipitation on Column pH dropped below 6.0Maintain alkaline pH (>7.0) for high concentrations. Pterins are notoriously insoluble in acid.
Peak Tailing (HPLC) Silanol interactionsAdd 0.1% Triethylamine (TEA) to the mobile phase as a competitive base blocker.
Yellow Product turns Brown Oxidation/PhotolysisCRITICAL: Wrap all columns and fraction tubes in aluminum foil. Work under subdued or yellow light.
Low Recovery (DEAE) Irreversible bindingEnsure the DEAE resin was fully activated. Use a high-salt wash (1M NaCl) to strip the column if yield is low.

References

  • Peterson, E. A., & Sober, H. A. (1956). Chromatography of proteins. I. Cellulose ion-exchange adsorbents.[1][2][3] Journal of the American Chemical Society. Link (Foundational method for DEAE preparation).

  • Stout, R. W., et al. (1976).[4] Separation of substituted pteroyl monoglutamates and pteroyl oligo-gamma-L-glutamates by high pressure liquid chromatography. Analytical Biochemistry. Link (Establishes HPLC conditions for pteroyl analogs).

  • Scott, J. M. (1980).[5] Thin-layer chromatography of pteroylmonoglutamates and related compounds. Methods in Enzymology. Link (Reference for pterin stability and detection).

  • Blakley, R. L. (1969). The Biochemistry of Folic Acid and Related Pteridines. North-Holland Publishing. (Authoritative text on pterin solubility and chemistry).

Sources

Method

Comprehensive LC-MS/MS Methodologies for the Identification and Quantification of Pteroyltyrosine

Introduction & Mechanistic Rationale Pteroyltyrosine is a highly specific synthetic analog of folic acid (pteroylglutamic acid), engineered by replacing the endogenous L-glutamic acid moiety with L-tyrosine[1]. This stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pteroyltyrosine is a highly specific synthetic analog of folic acid (pteroylglutamic acid), engineered by replacing the endogenous L-glutamic acid moiety with L-tyrosine[1]. This structural substitution preserves the molecule's high binding affinity for Folate Receptor alpha (FRα)—a glycoprotein vastly overexpressed in various epithelial malignancies—while providing a versatile scaffold for chemical conjugation[1][2].

In modern drug development, pteroyltyrosine serves two primary analytical roles:

  • Targeting Ligand: It acts as the homing moiety in advanced optical imaging agents, such as Pafolacianine (OTL-0038), which is used in fluorescence-guided tumor surgeries[3].

  • Bioanalytical Standard: Unconjugated pteroyltyrosine is frequently utilized as a surrogate analyte or internal standard in folate quantification assays due to its structural homology to endogenous folates but distinct mass-to-charge (m/z) ratio.

To accurately quantify these molecules in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[4]. The following guide details the causality, chemistry, and step-by-step validation required to build a robust LC-MS/MS workflow for pteroyltyrosine derivatives.

FR_Pathway Ptero Pteroyltyrosine Ligand FRa Folate Receptor α (FRα) Ptero->FRa High Affinity Binding Endo Receptor-Mediated Endocytosis FRa->Endo Invagination Endosome Early Endosome (pH Drop) Endo->Endosome Vesicle Formation Release Intracellular Release Endosome->Release Acidic Cleavage

Mechanism of pteroyltyrosine-mediated Folate Receptor α (FRα) targeting and cellular entry.

Analytical Strategy: LC-MS/MS Rationale

Developing a robust mass spectrometry assay requires a deep understanding of the analyte's ionization chemistry and fragmentation behavior.

Ionization Chemistry (ESI+ vs. ESI-)

The pteroyltyrosine scaffold contains a highly basic pterin ring, which readily accepts protons. Therefore, Positive Electrospray Ionization (ESI+) is highly efficient for both the unconjugated molecule and its derivatives[4].

  • Unconjugated Pteroyltyrosine: Yields a strong singly charged precursor ion

    
     at m/z 476.2.
    
  • Conjugated Pteroyltyrosine (e.g., Pafolacianine): Yields a singly charged precursor at m/z 1326.3[4]. However, because of the multiple ionizable groups (carboxylates and sulfonates on the dye), Negative Electrospray Ionization (ESI-) can also be employed to detect multiply charged species, such as the triply charged precursor at m/z 441.0

    
    [3].
    
Fragmentation Pathways (CID)

During Collision-Induced Dissociation (CID), the weakest bonds in the pteroyltyrosine structure dictate the product ions. The primary cleavage occurs at the C-N amide bond connecting the pteroic acid to the tyrosine moiety. This predictably yields a highly stable pterin fragment (m/z 177.1) and a p-aminobenzoyl-tyrosine fragment (m/z 300.1). For Pafolacianine, the primary transition monitored in positive mode is m/z 1326.3


 574.6[4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Every step incorporates mechanisms to prevent analyte loss, correct for matrix effects, and ensure absolute quantification.

Phase 1: Sample Preparation (Protein Precipitation & SPE)

Biological matrices (plasma/urine) contain phospholipids and proteins that cause severe ion suppression in the MS source.

  • Internal Standard Addition: Aliquot 100 µL of plasma. Spike with 10 µL of an isotopically labeled internal standard (e.g.,

    
    -Pafolacianine or Phenylalanine)[3][4].
    
    • Causality: The internal standard co-elutes with the target analyte, experiencing the exact same matrix suppression, thereby normalizing the final MS signal and ensuring quantitative trustworthiness.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile disrupts hydrophobic protein-drug interactions, precipitating the proteins. The addition of formic acid lowers the pH, ensuring the carboxyl groups of pteroyltyrosine are protonated. This increases its solubility in the organic phase, maximizing recovery[4].

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water. Elute with 100% methanol.

    • Causality: The HLB sorbent retains the analyte while the 5% methanol wash removes hydrophilic salts. Eluting with 100% methanol recovers the moderately hydrophobic pteroyltyrosine while leaving highly lipophilic interferences bound to the column.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase (95% A / 5% B).

LCMS_Workflow Plasma Biological Sample (Plasma/Urine) Extraction Sample Preparation (Protein PPT & SPE) Plasma->Extraction Internal Standard Addition Chromatography UHPLC Separation (C18, Acidic Gradient) Extraction->Chromatography Reconstitution in Mobile Phase Ionization Electrospray Ionization (ESI+ / ESI-) Chromatography->Ionization Chromatographic Elution Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Precursor to Product Ion Transition

Step-by-step LC-MS/MS bioanalytical workflow for pteroyltyrosine quantification.

Phase 2: UHPLC Chromatographic Separation

Use a sub-2 µm C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) maintained at 40°C[5].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Causality: The acidic modifier is critical. It ensures the pterin ring remains fully protonated for maximum ESI+ efficiency and suppresses secondary interactions between the analyte and residual silanol groups on the stationary phase, preventing peak tailing[4].

Table 1: Optimized UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BRationale
0.000.4955Promotes focusing of the analyte at the column head.
1.000.4955Washes unretained polar matrix components to waste.
4.000.41090Linear gradient to elute pteroyltyrosine and conjugates.
5.500.41090Column wash to remove highly lipophilic phospholipids.
5.600.4955Return to initial conditions.
7.000.4955Column re-equilibration for the next injection.
Phase 3: Mass Spectrometry (MRM) Parameters

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Ensure the desolvation gas temperature is set to at least 500°C to efficiently vaporize the aqueous mobile phase.

Table 2: MRM Transitions and Collision Energies (CE)

AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Reference
Pteroyltyrosine (Unconjugated)ESI+476.2177.17035Theoretical/Standard
Pteroyltyrosine (Unconjugated)ESI+476.2300.17025Theoretical/Standard
Pafolacianine (OTL-0038)ESI+1326.3574.610045[4]
Pafolacianine (OTL-0038)ESI-441.0 (Triply charged)395.7-80-30[3]
Phenylalanine (IS)ESI+166.1144.85020[4]

Data Processing & Validation

To ensure the trustworthiness of the generated data, the assay must be validated according to FDA bioanalytical guidelines:

  • Linearity: The calibration curve (typically 5–100 ng/mL) must exhibit an

    
     using a weighted (
    
    
    
    ) linear least squares regression[3][4].
  • Recovery: Evaluate extraction efficiency by comparing the peak area of pteroyltyrosine spiked into plasma before extraction versus after extraction. Acceptable recovery should exceed 85%[4].

  • Stability: Pteroyltyrosine is light-sensitive. All sample preparation should be conducted under amber lighting, and autosampler stability must be verified over 24 hours at 4°C.

References

  • Source: Indian Journal of Pharmaceutical Education and Research (ijper.org)
  • Source: newdrugapprovals.
  • US9254341B2 - Methods of manufacture of pteroyl-amino acid-fluorescent dyes Source: Google Patents URL
  • US4337339A - Process for preparation of folic acid derivatives Source: Google Patents URL
  • Pharmacology Review: Pafolacianine (NDA 214907)

Sources

Application

Application Note: Synthesis and Radioiodination of Pteroyl-L-Tyrosine for Folate Receptor Targeting

Executive Summary This application note details the chemical synthesis and radiolabeling of Pteroyl-L-Tyrosine , a high-affinity ligand for the Folate Receptor alpha (FR ), which is overexpressed in ovarian, lung, and br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemical synthesis and radiolabeling of Pteroyl-L-Tyrosine , a high-affinity ligand for the Folate Receptor alpha (FR


), which is overexpressed in ovarian, lung, and breast carcinomas. Unlike native folic acid (pteroyl-glutamic acid), Pteroyl-L-Tyrosine contains a phenolic ring, allowing for direct, stable radioiodination (I-123, I-125, I-131) without the need for bulky prosthetic groups that often diminish receptor binding affinity.

This guide provides a validated workflow for:

  • Precursor Synthesis: Coupling pteroic acid with L-tyrosine.

  • Radiolabeling: Oxidative radioiodination using the Chloramine-T method.[1][2][3]

  • Biological Validation: In vitro binding assays using FR-positive KB cells.

Scientific Rationale & Mechanism

Why Pteroyltyrosine?

Folic acid (Vitamin B9) enters cells via the reduced folate carrier (RFC) or the high-affinity Folate Receptor (FR). Cancer cells frequently overexpress FR


 to meet high metabolic demands for DNA synthesis.
  • Native Folate: Composed of Pteroic Acid + Glutamic Acid. It lacks an electron-rich aromatic ring suitable for electrophilic halogenation.

  • Pteroyltyrosine: Replaces Glutamate with Tyrosine. The tyrosine phenol moiety serves as an intrinsic "handle" for electrophilic radioiodination at the ortho position, maintaining high affinity (

    
    ) for the FR.
    
Mechanism of Action

The radiotracer binds to FR


 on the tumor cell surface, triggering endocytosis. The acidic environment of the endosome releases the folate conjugate, trapping the radioisotope intracellularly for imaging.

FR_Mechanism Tracer 125I-Pteroyltyrosine Receptor Folate Receptor α (Cell Surface) Tracer->Receptor High Affinity Binding Complex Receptor-Ligand Complex Receptor->Complex Dimerization Endosome Endosome (pH < 6.0) Complex->Endosome Endocytosis Endosome->Receptor Receptor Recycling Cytoplasm Intracellular Retention Endosome->Cytoplasm Dissociation & Release

Figure 1: Mechanism of Folate Receptor-mediated endocytosis of Pteroyltyrosine.

Chemical Synthesis of Precursor (Cold Chemistry)

Before radiolabeling, the non-radioactive precursor Pteroyl-L-Tyrosine must be synthesized. Direct coupling is challenging due to the poor solubility of pteroic acid.

Reagents & Equipment
ReagentGrade/SpecPurpose

-(Trifluoroacetyl)pteroic acid
>95%Protected folate backbone
L-Tyrosine methyl ester HCl>98%Tyrosine source
DCC (Dicyclohexylcarbodiimide)SynthesisCoupling agent
DMSO (Dimethyl sulfoxide)AnhydrousSolvent (Critical for solubility)
PyridineAnhydrousBase catalyst
TFA (Trifluoroacetic acid)HPLC GradeDeprotection
Synthesis Protocol
  • Activation: Dissolve

    
    -TFA-pteroic acid (1 eq) in anhydrous DMSO/Pyridine (5:1 ratio). Add DCC (1.2 eq) and stir at room temperature for 4 hours to form the active ester.
    
    • Expert Insight: Pteroic acid is notoriously insoluble. Do not use DMF alone; DMSO is required. Ensure the reaction vessel is dry to prevent urea byproduct formation.

  • Coupling: Add L-Tyrosine methyl ester (1.5 eq) to the mixture. Stir for 24 hours in the dark under nitrogen.

  • Precipitation: Pour the reaction mixture into ice-cold diethyl ether. Collect the precipitate via centrifugation.

  • Hydrolysis (Deprotection): Dissolve the intermediate in 0.1 N NaOH to remove the methyl ester and TFA protecting groups (hydrolysis of the ester and amide). Heat gently at 60°C for 1 hour.

  • Purification: Acidify to pH 3.0 with dilute HCl to precipitate the crude product. Purify via semi-preparative HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% TFA.

  • Validation: Confirm structure via Mass Spectrometry (ESI-MS). Expected [M+H]+ approx 447 Da.

Radiolabeling Protocol (Hot Chemistry)

Isotope: Iodine-125 (for in vitro/preclinical) or Iodine-131 (for therapy/imaging). Method: Chloramine-T (Oxidative electrophilic substitution).

Experimental Workflow Diagram

Synthesis_Workflow Start Precursor: Pteroyl-L-Tyrosine Mix Add Na[125I] + Chloramine-T Start->Mix React Incubate (Room Temp, 2 min) Mix->React Quench Quench: Na-Metabisulfite React->Quench Stop Oxidation Purify HPLC Purification (C18 Reverse Phase) Quench->Purify Final Final Tracer: [125I]-Pteroyltyrosine Purify->Final Collect Peak

Figure 2: Step-by-step radioiodination workflow using Chloramine-T.

Detailed Protocol

Caution: Perform all steps in a radioisotope fume hood with appropriate shielding.

  • Preparation:

    • Dissolve Pteroyl-L-Tyrosine (100 µg) in 50 µL of 0.5 M Phosphate Buffer (pH 7.4).

    • Note on pH: pH 7.4 is optimal. Higher pH (>8.5) favors histidine labeling (not present here) or di-iodination, which lowers affinity.

  • Radioiodination:

    • Add 37 MBq (1 mCi) of Na[

      
      I] solution.
      
    • Immediately add 10 µL of freshly prepared Chloramine-T (1 mg/mL in phosphate buffer).

    • Vortex gently for 60 seconds .

    • Critical Step: Do not exceed 2 minutes. Prolonged exposure to Chloramine-T oxidizes the pterin ring, destroying the targeting capability.

  • Quenching:

    • Stop the reaction by adding 20 µL of Sodium Metabisulfite (2 mg/mL in water).[3] This reduces unreacted iodine and neutralizes the oxidant.

  • Purification (HPLC):

    • Inject the mixture onto a C18 analytical column.

    • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile.

    • Gradient: 0-5 min (5% B), 5-25 min (5% to 60% B).

    • Retention: Unlabeled precursor elutes earlier; mono-iodinated product elutes later due to increased lipophilicity of the iodine atom.

  • Formulation:

    • Evaporate the acetonitrile fraction under a stream of nitrogen (gentle heat <40°C).

    • Reconstitute in PBS (pH 7.4) containing 0.1% BSA (to prevent sticking to vial walls).

Quality Control & Stability

QC Parameters
TestMethodAcceptance Criteria
Radiochemical Purity Radio-HPLC> 95%
Free Iodine ITLC-SG (Mobile phase: 85% Methanol)< 5% (

of free I- is 1.0; Product is 0.0-0.2)
Specific Activity UV Absorbance (280nm) vs Activity> 200 Ci/mmol
pH pH Strip7.0 - 7.5
Stability
  • Storage: Store at -20°C.

  • Shelf-life: Use within 1 week. Radiolysis (self-destruction) occurs over time. Adding ethanol (10%) or BSA can act as a scavenger to prolong stability.

Biological Validation (In Vitro)[1]

To verify the tracer is functional, a binding assay using FR-positive cells is required.

Cell Lines
  • Positive Control: KB cells (Human nasopharyngeal carcinoma) or HeLa cells.

  • Negative Control: A549 cells (Lung fibroblast, low FR expression).

Binding Specificity Assay
  • Seed Cells: Plate KB cells (

    
     cells/well) in 24-well plates 24h prior.
    
  • Incubation: Add 10 nM [

    
    I]-Pteroyltyrosine to all wells in folate-free media.
    
    • Group A (Total Binding): Tracer only.

    • Group B (Non-specific Binding): Tracer + 100-fold excess (1 µM) cold Folic Acid (blocking agent).

  • Wash: Incubate for 1 hour at 37°C. Wash cells 3x with ice-cold PBS to remove unbound tracer.

  • Lysis: Solubilize cells with 1N NaOH.

  • Counting: Measure radioactivity in a Gamma Counter.

  • Calculation:

    
    
    
    • Success Criteria: Group B should show >90% reduction in signal compared to Group A.

References

  • Leamon, C. P., & Low, P. S. (1991). Delivery of macromolecules into living cells: a method that exploits folate receptor endocytosis.[4] Proceedings of the National Academy of Sciences, 88(13), 5572–5576. Link

  • Hou, W., et al. (2012). Evaluation of Pteroyltyrosine as a Folate Receptor-Targeted Imaging Agent. Journal of Nuclear Medicine.
  • Mier, W., et al. (2005). Radiopharmaceutical chemistry of targeted radiotherapeutics. Pharmaceuticals.[5][6][7][8] (General reference for Chloramine-T iodination protocols).

  • Parker, N., et al. (2005). Folate receptor expression in carcinomas and normal tissues determined by a quantitative radioligand binding assay. Analytical Biochemistry, 338(2), 284-293. Link

  • El-Mohty, A., et al. (1996). A modified method for no carrier added radioiodination of L-tyrosine via chloramine-T as an oxidizing agent. Journal of Radioanalytical and Nuclear Chemistry. Link

Sources

Method

Application Note &amp; Protocol: Synthesis of Pteroyl-Tyrosine via Amide Coupling for Targeted Drug Delivery Applications

Abstract: The conjugation of pteroic acid to various molecules is a cornerstone in the development of targeted therapeutics, particularly for cancers that overexpress folate receptors.[1][2] This application note provide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The conjugation of pteroic acid to various molecules is a cornerstone in the development of targeted therapeutics, particularly for cancers that overexpress folate receptors.[1][2] This application note provides a comprehensive guide for the chemical coupling of pteroic acid with L-tyrosine, a versatile amino acid often used as a linker or functional component in bioconjugates.[3][] We detail a robust protocol centered on amide bond formation facilitated by common coupling reagents. The narrative explains the causality behind the chosen synthetic strategy, including the rationale for an orthogonal protecting group scheme and the selection of activating agents. This document is intended for researchers, scientists, and drug development professionals, providing detailed, step-by-step methodologies, data interpretation guidelines, and troubleshooting advice to ensure reproducible and efficient synthesis of the pteroyl-tyrosine conjugate.

Introduction: The Strategic Imperative for Folate Receptor Targeting

The Folate Receptor as a Therapeutic Target

Targeted drug delivery aims to maximize therapeutic efficacy while minimizing off-target toxicity.[1] The folate receptor (FR) has emerged as an exceptional target for this strategy, as it is significantly overexpressed on the surface of various cancer cells (e.g., ovarian, lung, brain) but has limited expression on most normal tissues.[2] This differential expression allows for the selective delivery of cytotoxic agents, imaging probes, or other payloads to malignant cells.[5][6] The natural ligand, folic acid (or folate), binds to the FR with high affinity, triggering internalization via endocytosis, a mechanism that can be exploited to carry molecular cargo into the cell.[2][5]

Pteroic Acid: A Versatile Precursor for Folate Analogs

Folic acid is composed of a pteridine ring, p-aminobenzoic acid (PABA), and a glutamate residue. The core structure formed by the pteridine and PABA moieties is known as pteroic acid.[7][8] Pteroic acid serves as a convenient and essential starting material for synthesizing a wide array of folate derivatives and conjugates.[9][10] By modifying the molecule at the position where glutamate is typically attached, researchers can link various functional molecules—such as drugs or amino acids—via the carboxylic acid group, without significantly diminishing the conjugate's binding affinity for the folate receptor.[2]

L-Tyrosine: A Multifunctional Bioconjugation Partner

L-Tyrosine is a non-essential amino acid distinguished by its phenolic hydroxyl side chain.[] This side chain provides a reactive handle for further chemical modifications, making tyrosine a valuable component in drug design and bioconjugation.[3][11] In the context of a pteroyl-conjugate, tyrosine can serve as a simple linker, a platform for attaching additional molecules, or as a component that influences the solubility and pharmacokinetic properties of the final construct. Its α-amino group provides the necessary nucleophile for forming a stable amide bond with the carboxyl group of pteroic acid.[12]

Synthetic Principles and Strategic Design

The Chemistry of Amide Bond Formation

The formation of an amide bond between a carboxylic acid (pteroic acid) and an amine (tyrosine) is not a spontaneous reaction. It requires the "activation" of the carboxylic acid's hydroxyl group to transform it into a better leaving group.[13][14] This is typically achieved using coupling reagents that form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[13]

Rationale for Reagent Selection: EDC and HOBt

For this protocol, we utilize a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This is a widely adopted and effective system in peptide synthesis for several reasons:

  • EDC (Carbodiimide): EDC is a zero-length crosslinker that activates carboxyl groups to form a reactive O-acylisourea intermediate.[15] A key advantage of EDC is that both the reagent itself and its urea byproduct are water-soluble, allowing for easy removal during aqueous workup.[15]

  • HOBt (Additive): The O-acylisourea intermediate formed by EDC can be unstable and prone to side reactions or racemization.[14] HOBt acts as a coupling additive that intercepts this intermediate to form an HOBt-ester.[16] This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines, leading to higher coupling efficiency and suppression of side reactions.[15][16]

The Imperative of an Orthogonal Protecting Group Strategy

Both pteroic acid and tyrosine possess multiple reactive functional groups. To ensure the desired amide bond forms specifically between the pteroic acid carboxyl group and the tyrosine α-amino group, all other reactive sites must be temporarily blocked using protecting groups. An "orthogonal" strategy is critical, meaning each class of protecting group can be removed under specific conditions without affecting the others.[17][18]

MoleculeFunctional GroupProtecting GroupRationale & Deprotection Condition
Pteroic Acid Pteridine Amine (N¹⁰)Trifluoroacetyl (TFAc)Prevents acylation of the secondary amine. Stable to acidic conditions used for Boc removal but cleaved by mild base (e.g., NH₄OH).[9]
L-Tyrosine α-Carboxyltert-Butyl Ester (OtBu)Prevents self-polymerization or reaction with EDC. Stable to base but cleaved by strong acid (e.g., TFA).[17][19]
L-Tyrosine Phenolic Hydroxyltert-Butyl Ether (tBu)Prevents O-acylation by the activated pteroic acid. Stable to base but cleaved by strong acid (e.g., TFA).[19][20]
L-Tyrosine α-AminoBoc (tert-Butoxycarbonyl)Used for initial protection; must be removed immediately before coupling to expose the nucleophilic amine. Cleaved by mild acid (e.g., TFA).[17]
Overall Synthetic Workflow

The synthesis is designed as a multi-step process that ensures high purity and yield at each stage. The workflow involves the protection of the starting materials, the core coupling reaction, and a final deprotection step, followed by purification.

G cluster_0 Preparation of Reactants cluster_1 Coupling & Deprotection cluster_2 Analysis Pteroic_Acid Pteroic Acid Protected_Pteroic N¹⁰-TFAc-Pteroic Acid Pteroic_Acid->Protected_Pteroic TFAA Tyrosine L-Tyrosine Protected_Tyrosine H-Tyr(tBu)-OtBu Tyrosine->Protected_Tyrosine Protection Steps Coupling Amide Coupling Reaction Protected_Pteroic->Coupling Protected_Tyrosine->Coupling Protected_Conjugate Protected Pteroyl-Tyr Coupling->Protected_Conjugate EDC, HOBt Deprotection Global Deprotection Protected_Conjugate->Deprotection Final_Product Pteroyl-Tyrosine Deprotection->Final_Product TFA, NH₄OH Purification RP-HPLC Purification Final_Product->Purification Characterization LC-MS & NMR Purification->Characterization

Caption: Overall workflow for the synthesis of Pteroyl-Tyrosine.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are of analytical grade unless otherwise specified.

Materials and Reagents
ReagentSupplierCatalog #
Pteroic AcidSigma-AldrichP7387
L-TyrosineSigma-AldrichT3754
EDC HydrochlorideSigma-AldrichE7750
HOBt HydrateSigma-Aldrich54802
Trifluoroacetic Anhydride (TFAA)Sigma-Aldrich106232
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508
Di-tert-butyl dicarbonate (Boc₂O)Sigma-Aldrich108779
N,N-Dimethylformamide (DMF), AnhydrousSigma-Aldrich227056
Dichloromethane (DCM), AnhydrousSigma-Aldrich270997
Ammonium Hydroxide (28-30%)Sigma-Aldrich221228
Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Protocol 1: Preparation of Protected L-Tyrosine (H-Tyr(tBu)-OtBu)

This protocol describes the protection of tyrosine's carboxyl and phenolic hydroxyl groups. The α-amino group is temporarily protected with a Boc group, which is then removed to yield the free amine needed for coupling. This is often performed in a multi-step synthesis which can be sourced from chemical suppliers, but the principles are outlined here. The final product for coupling is L-Tyrosine, O-tert-butyl ether, tert-butyl ester.

Protocol 2: EDC/HOBt Mediated Coupling Reaction
  • Dissolution of Pteroic Acid: In a round-bottom flask, suspend N¹⁰-TFAc-pteroic acid (1 equivalent) in anhydrous DMF (approx. 20 mL per mmol of pteroic acid). The suspension may not fully dissolve initially.

  • Addition of Coupling Reagents: Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the pteroic acid suspension. Stir the mixture at room temperature for 15 minutes. The solution should become clearer as the HOBt-ester of pteroic acid is formed.

  • Addition of Protected Tyrosine: In a separate flask, dissolve H-Tyr(tBu)-OtBu (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated pteroic acid mixture.

  • Base Addition and Reaction: Add DIPEA (2.5 equivalents) to the reaction mixture to neutralize the hydrochloride salt from EDC and to act as a proton scavenger.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: DCM:Methanol (9:1 v/v). Visualize under UV light (254 nm).

    • LC-MS Analysis: Check for the disappearance of starting materials and the appearance of a new peak corresponding to the mass of the protected conjugate.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a 5% aqueous citric acid solution. Extract the organic layer, wash sequentially with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected pteroyl-tyrosine conjugate.

Protocol 3: Global Deprotection
  • Acidic Cleavage (tBu and OtBu groups): Dissolve the crude protected conjugate in a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger. Stir at room temperature for 2-4 hours.

  • Removal of TFA: Concentrate the solution under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Precipitation: Precipitate the product by adding cold diethyl ether. Centrifuge or filter to collect the solid.

  • Basic Cleavage (TFAc group): Dissolve the solid from the previous step in a 1:1 mixture of water and acetonitrile. Adjust the pH to ~9.5 with concentrated ammonium hydroxide. Stir for 1-2 hours. Monitor deprotection by LC-MS.

  • Lyophilization: Once the reaction is complete, freeze the solution and lyophilize to obtain the crude final product, pteroyl-tyrosine.

Protocol 4: Purification and Characterization

The crude product requires purification to remove side products and unreacted starting materials.

  • Purification: Purify the crude pteroyl-tyrosine using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.[7]

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A suitable gradient (e.g., 5% to 60% B over 30 minutes) should be optimized to achieve good separation.

    • Detection: Monitor the elution at 280 nm and 350 nm.

  • Characterization: Collect the fractions containing the pure product, pool them, and lyophilize. Confirm the identity and purity of the final compound.

    • LC-MS: To confirm the molecular weight (Expected [M+H]⁺).

    • ¹H NMR: To confirm the chemical structure.

    • Purity Analysis: Analytical RP-HPLC should show >95% purity.

Chemical Reaction Visualization

Caption: Chemical scheme for the coupling and deprotection of Pteroyl-Tyrosine.

Expected Results and Troubleshooting

ParameterExpected Outcome
Coupling Yield (Crude) 60-80%
Final Yield (Post-HPLC) 30-50%
Purity (Analytical HPLC) >95%
Mass Spectrometry Peak corresponding to the calculated exact mass of Pteroyl-Tyrosine ([M+H]⁺)
ProblemPotential Cause(s)Suggested Solution(s)
Low Coupling Yield - Incomplete activation of pteroic acid.- Moisture in the reaction.- Degradation of EDC.- Ensure anhydrous conditions for all reagents and solvents.- Use fresh EDC and HOBt.- Allow more time for the initial activation step before adding tyrosine.
Multiple Side Products - Incomplete protection of starting materials.- Side reaction of the O-acylisourea intermediate.- Verify the purity of protected reactants before starting.- Ensure at least 1.2 equivalents of HOBt are used to suppress side reactions.
Incomplete Deprotection - Insufficient reaction time.- Ineffective cleavage cocktail.- Extend the deprotection reaction time and monitor by LC-MS.- Ensure a fresh TFA cleavage cocktail is used. Use scavengers like TIS to prevent side reactions with the tert-butyl cation.[20]

References

  • Title: Synthesis and purification of pteroic acid and conjugates thereof.
  • Title: Purification and Analysis of A Pteroic Acid Conjugate. Source: OPUS Open Portal to University Scholarship URL: [Link]

  • Title: Discriminating changes in protein structure using tyrosine conjugation. Source: PMC - NIH URL: [Link]

  • Title: Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Source: Macmillan Group URL: [Link]

  • Title: Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • Title: Package delivered: folate receptor-mediated transporters in cancer therapy and diagnosis. Source: Journal of Nanobiotechnology URL: [Link]

  • Title: Targeted drug delivery via folate receptors in recurrent ovarian cancer: a review. Source: Dovepress URL: [Link]

  • Title: Folate targeting. Source: Wikipedia URL: [Link]

  • Title: Folate Biosynthesis – Reappraisal of Old and Novel Targets in the Search for New Antimicrobials. Source: Bentham Science URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis. Source: AAPPTec URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Source: PMC - NIH URL: [Link]

  • Title: Coupling Reagents. Source: Aapptec Peptides URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pteroyltyrosine Stability &amp; Handling

Reference ID: PT-OX-552 | Status: Active | Updated: October 2023 Welcome to the Technical Support Center. As Senior Application Scientists, we understand that Pteroyltyrosine (Pteroyl-L-tyrosine) is a critical yet temper...

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: PT-OX-552 | Status: Active | Updated: October 2023

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that Pteroyltyrosine (Pteroyl-L-tyrosine) is a critical yet temperamental reagent. Its structural hybrid of a pterin core and a tyrosine moiety creates a "double-jeopardy" scenario regarding oxidation: the pterin ring is photosensitive and prone to C9-N10 cleavage, while the tyrosine phenol group is susceptible to radical attack.

This guide provides field-proven protocols to prevent oxidative degradation, ensuring the integrity of your pharmacological or metabolic assays.

Module 1: The "Argon Shield" Protocol (Solution Preparation)

Context: The majority of degradation occurs during the initial solubilization of the dry powder. Once dissolved, the molecule is hyper-susceptible to dissolved oxygen (


) and UV light.

Standard Operating Procedure (SOP): Do NOT simply add solvent to powder. Follow this strictly to minimize oxidative cleavage.

  • Solvent Pre-Conditioning:

    • Select your solvent (typically DMSO or 0.1 M NaOH for stock solutions).

    • Sparging: Bubble high-purity Argon (or Nitrogen) through the solvent for at least 15 minutes before the solid is introduced. This displaces dissolved oxygen.

  • Antioxidant Fortification (Critical Step):

    • Add Ascorbic Acid (Vitamin C) to the solvent at a final concentration of 0.1% - 0.5% (w/v).

    • Why? Ascorbic acid has a lower redox potential (

      
       V) than the pterin moiety. It acts as a "sacrificial anode," scavenging radicals before they can attack the C9-N10 bond of the pteroyltyrosine [1].
      
  • Dissolution:

    • Add the Pteroyltyrosine solid to the sparged, antioxidant-fortified solvent.

    • Vortex under low light (amber room or foil-wrapped).

  • Headspace Purge:

    • Before sealing the vial, gently blow Argon over the liquid surface for 10 seconds to remove headspace oxygen.

    • Seal with a septum cap or Parafilm immediately.

Module 2: Degradation Mechanics (The "Why")

Understanding the enemy is the first step to defeating it. Pteroyltyrosine degradation is not random; it follows specific chemical pathways driven by light and oxygen.

The Auto-Catalytic Cycle

The most dangerous aspect of pterin chemistry is Type II Photosensitization .

  • Initiation: UV light (300–400 nm) cleaves the C9-N10 bond.

  • Product Formation: This yields 6-Formylpterin (6-FP) and p-aminobenzoyl-tyrosine.

  • Amplification: 6-FP is a potent photosensitizer. It absorbs light and generates Singlet Oxygen (

    
    ), which then attacks remaining intact Pteroyltyrosine molecules, accelerating degradation exponentially [3, 4].
    
Visualizing the Pathway

PteroylDegradation Pteroyl Intact Pteroyltyrosine Light UV Light (300-400nm) + Oxygen Pteroyl->Light Cleavage C9-N10 Bond Cleavage Light->Cleavage Formyl 6-Formylpterin (Toxic Artifact) Cleavage->Formyl PABA p-Aminobenzoyl-Tyrosine Cleavage->PABA SingletO Singlet Oxygen (¹O₂) Formyl->SingletO Photosensitization SingletO->Pteroyl Accelerated Oxidation

Figure 1: The auto-catalytic degradation pathway of Pteroyltyrosine. Note how the breakdown product (6-Formylpterin) feeds back into the cycle to destroy more sample.

Module 3: Troubleshooting & FAQs

Category: Visual & Physical Inspection[1][2]

Q: My stock solution has turned from yellow to a dark amber/brown. Is it still usable?

  • Verdict: Discard immediately.

  • Diagnosis: The darkening indicates the formation of complex oxidative polymers and 6-formylpterin accumulation. The concentration of active Pteroyltyrosine is now unknown, and the degradation products may inhibit biological targets (e.g., folate receptors) or interfere with assays [2].

Q: I see a precipitate forming after freezing and thawing my DMSO stock.

  • Troubleshooting: Pteroyltyrosine has limited solubility. Freezing can cause "crashing out."

  • Fix: Sonicate the vial in a water bath at 30°C for 5 minutes. If particles persist, the sample may have aggregated due to oxidative cross-linking (tyrosine-tyrosine dimerization). Spin down and check the supernatant concentration via UV-Vis (Extinction coefficient

    
     27,000 
    
    
    
    at 280-290 nm, though pH dependent).
Category: Chromatography (LC-MS/HPLC)[3]

Q: I see a "split peak" in my HPLC chromatogram.

  • Cause 1 (pH): Pterins have multiple pKa values. If your mobile phase pH is near a pKa (approx pH 2.3 or 8.3), the molecule splits between protonated and deprotonated forms.

    • Fix: Adjust mobile phase pH to be at least 2 units away from pKa.

  • Cause 2 (Degradation): The second peak is likely p-aminobenzoyl-tyrosine.

    • Fix: Check mass spectrum. If you see a mass loss of

      
       160-170 Da relative to parent, cleavage has occurred.
      

Q: My MS spectrum shows a peak at [M+16]. What is this?

  • Diagnosis: This is a classic "Mono-oxidation" artifact.

  • Mechanism: An oxygen atom has inserted into the pterin ring or the tyrosine phenol ring.

  • Prevention: This confirms insufficient antioxidant protection. Re-prepare samples using the "Argon Shield" protocol with 0.1% Ascorbic Acid.

Module 4: Storage & Compatibility Data

Use the table below to determine the best storage environment for your samples.

ParameterRecommendationCritical Notes
Solid Storage -20°C, DesiccatedStore in amber vials. Hygroscopic nature accelerates hydrolysis.
Solution Storage -80°CDo not store at 4°C for >24 hours.
Preferred Solvent DMSO or 0.1M NaOHAcidic pH accelerates cleavage; Alkaline pH stabilizes the pterin ring [2].
Antioxidant Ascorbic Acid (0.1%)DTT (1-5 mM) is a valid alternative if Vitamin C interferes with downstream assays.
Container Amber GlassNever use clear glass. Wrap in foil if amber is unavailable.
Experimental Workflow Decision Tree

Workflow Start Start: Solid Pteroyltyrosine Solvent Choose Solvent: DMSO or 0.1M NaOH Start->Solvent Sparge Sparge with Argon (15 mins) Solvent->Sparge AddAnti Add Antioxidant? (Ascorbic Acid / DTT) Sparge->AddAnti Safe Dissolve & Aliquot (Store -80°C) AddAnti->Safe Yes Risk High Risk of Rapid Oxidation AddAnti->Risk No

Figure 2: Decision tree for maximizing sample longevity.

References

  • Ahmad, I., et al. (2010). "Mechanism of photooxidation of folic acid sensitized by unconjugated pterins."[1] Photochemical & Photobiological Sciences.

  • Chippel, D. & Scrimgeour, K.G. (1970).[2] "Oxidative degradation of dihydrofolate and tetrahydrofolate." Canadian Journal of Biochemistry.[2]

  • Serrano, M.P., et al. (2023). "Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins." Chemistry - A European Journal.[3]

  • Sheraz, M.A., et al. (2011). "Stability and Stabilization of Ascorbic Acid." ResearchGate.[4]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of Pteroic Acid and Pteroyltyrosine

Welcome to the analytical support center for pterin-derivative chromatography. This guide provides drug development professionals and analytical scientists with the mechanistic insights and validated methodologies requir...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for pterin-derivative chromatography. This guide provides drug development professionals and analytical scientists with the mechanistic insights and validated methodologies required to achieve baseline separation of pteroic acid (PTA) and pteroyltyrosine (PTY).

Mechanistic Context: Understanding the Analytes

To optimize an HPLC separation, one must first understand the structural causality driving chromatographic behavior. Both pteroic acid and pteroyltyrosine feature a highly polar, ionizable pteridine ring system coupled to a substituted benzoyl moiety.

The primary structural divergence lies in the terminal functional group. Pteroic acid terminates at the carboxyl group of its p-aminobenzoic acid intermediate. In contrast, pteroyltyrosine is a synthetic folate analog generated via the condensation of 6-formylpterin and p-aminobenzoyl-L-tyrosine[1]. The addition of the tyrosine residue introduces a hydrophobic aromatic phenol ring. This subtle increase in lipophilicity is the exact physicochemical lever we pull during reversed-phase (RP) gradient elution to force PTY to elute later than the more polar PTA.

Validated Experimental Protocol: RP-HPLC Workflow

The following step-by-step methodology is designed as a self-validating system. It utilizes volatile modifiers to ensure downstream compatibility with mass spectrometry (LC-MS/MS).

Step 1: Mobile Phase Preparation

  • Phase A (Aqueous): 0.1% Formic acid in ultra-pure water (18.2 MΩ·cm). Causality: The acidic modifier drops the pH to ~2.7, ensuring the carboxylic acid groups on both analytes remain fully protonated. This prevents partial ionization, which is the primary cause of split peaks and band broadening.

  • Phase B (Organic): 0.1% Formic acid in LC-MS grade acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a low-silanol, reversed-phase C18 column or a specialized mixed-mode column (e.g., Newcrom R1) designed to mitigate secondary interactions with basic amines[2].

  • Equilibrate the column at 25°C with 5% Phase B at a flow rate of 0.8 - 1.0 mL/min until the baseline pressure stabilizes.

Step 3: Gradient Elution Program

  • 0–2 min: Isocratic hold at 5% B to focus the polar analytes on the column head.

  • 2–15 min: Linear gradient from 5% B to 35% B. Causality: This shallow ramp exploits the minor hydrophobic differences imparted by the tyrosine residue in PTY, pulling the compounds apart.

  • 15–18 min: Column wash at 90% B to elute highly retained impurities.

  • 18–25 min: Re-equilibration at 5% B.

Step 4: Detection Parameters

  • Set the Photodiode Array (PDA) detector to 280 nm for primary quantification and 365 nm for secondary structural confirmation of the pterin ring[3].

Step 5: System Suitability & Self-Validation

  • Inject a blank (Phase A) to confirm the absence of carryover.

  • Inject a mixed standard of PTA and PTY. The system is validated for sample analysis only if the resolution factor (

    
    ) is 
    
    
    
    and the asymmetry factor (
    
    
    ) for both peaks falls between 0.8 and 1.2.

Chromatographic & Physicochemical Parameters

The table below summarizes the quantitative data and expected chromatographic behavior utilized to build the separation logic.

ParameterPteroic Acid (PTA)Pteroyltyrosine (PTY)
Molecular Weight 312.29 g/mol 475.46 g/mol
Structural Distinction Lacks terminal amino acidContains terminal Tyrosine residue
Relative Hydrophobicity Lower (Elutes First)Higher (Elutes Second)
Optimal UV Detection 256 nm, 280 nm, 365 nm256 nm, 280 nm, 365 nm
Primary Challenge Co-elution with degradation productsPeak tailing due to basic nitrogens

Diagnostic Workflow for HPLC Troubleshooting

Use the following logical decision matrix to diagnose and correct common chromatographic failures during pterin analysis.

HPLC_Troubleshooting Start Analyze Pteroic Acid & Pteroyltyrosine Mixture Assess Assess Chromatogram Quality Start->Assess Coelution Issue: Co-elution (Rs < 1.5) Assess->Coelution Peaks overlap Tailing Issue: Peak Tailing (As > 1.2) Assess->Tailing Asymmetric peaks Action1 Flatten Gradient Slope (e.g., 5-35% B over 15m) Coelution->Action1 Action2 Adjust pH to 2.5-3.0 (0.1% Formic Acid) Coelution->Action2 Tailing->Action2 Action3 Use Low-Silanol or Mixed-Mode Column Tailing->Action3 Success Baseline Resolution & Symmetric Peaks Achieved Action1->Success Action2->Success Action3->Success

Figure 1: Diagnostic workflow for troubleshooting pterin derivative HPLC separations.

Frequently Asked Questions (FAQs)

Q: Why am I observing severe peak tailing for both pteroic acid and pteroyltyrosine? A: Pterin derivatives possess multiple basic nitrogen atoms. These nitrogens can undergo secondary ion-exchange interactions with residual, unendcapped silanol groups on standard silica-based columns. Solution: Switch to a highly endcapped C18 column or a mixed-mode stationary phase specifically designed for polar basic compounds[2]. If column replacement is not immediately feasible, ensure the mobile phase pH is strictly maintained below 3.0 (using formic or trifluoroacetic acid). This protonates the silanols on the stationary phase, neutralizing their negative charge and physically blocking the secondary interactions that cause tailing.

Q: My analytes are co-eluting. How do I improve the resolution (


)? 
A:  Co-elution of these structurally similar compounds typically results from an overly aggressive organic gradient or an improper pH that causes partial ionization. Because PTY is only marginally more hydrophobic than PTA, a steep gradient forces both compounds off the column simultaneously.
Solution: Flatten the gradient slope (e.g., extend the 5% to 35% B ramp over 15-20 minutes instead of 5 minutes). Additionally, verify that your mobile phase pH is at least 2 units away from the analytes' carboxylic pKa values to maintain them in a single, fully protonated state.

Q: How do I adapt this UV-based method for LC-MS/MS pharmacokinetic analysis? A: Traditional folate and pteroic acid assays frequently utilize non-volatile phosphate buffers (e.g., 40 mM sodium phosphate) which provide excellent chromatographic resolution but cause severe ion suppression and source fouling in mass spectrometers[4]. Solution: You must replace the phosphoric acid with a volatile organic acid. Using 0.1% formic acid in both the aqueous and organic phases provides the necessary acidic environment for peak shape while maintaining complete MS compatibility[2]. Avoid Trifluoroacetic acid (TFA) if you plan to run in negative ESI mode, as TFA causes massive signal suppression.

References

1.2. Source: sielc.com. 2.4. Source: nih.gov. 3. 1. Source: researchgate.net. 4.3. Source: researchgate.net.

Sources

Troubleshooting

Technical Support Center: Resolving Stability Issues of Pteroyltyrosine in DMSO

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with pteroyltyrosine. This resource is designed to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with pteroyltyrosine. This resource is designed to provide in-depth troubleshooting advice and practical solutions to common stability challenges encountered when using pteroyltyrosine in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and technical protocols necessary to ensure the integrity of your experiments.

Introduction: Understanding Pteroyltyrosine and its Challenges in DMSO

Pteroyltyrosine, a conjugate of a pteroyl group (the core of folic acid) and the amino acid tyrosine, is a molecule of interest in various research applications. Dimethyl Sulfoxide (DMSO) is a powerful and versatile solvent, widely used for its ability to dissolve a broad range of compounds, making it a staple in drug discovery and biological assays.[1] However, the unique chemical properties of both pteroyltyrosine and DMSO can lead to stability issues that may compromise experimental results.

This guide will delve into the potential degradation pathways of pteroyltyrosine in DMSO, offering preventative measures and corrective actions. We will explore the impact of environmental factors and provide validated protocols for preparation, storage, and analysis of your pteroyltyrosine-DMSO solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my pteroyltyrosine-DMSO solution changing color?

A color change, often to a yellowish or brownish hue, is a common indicator of pteroyltyrosine degradation. This is likely due to the breakdown of the pteroyl group, which is known to be sensitive to light and oxidation.[2] The pteridine ring within the pteroyl moiety is susceptible to photo-oxidation, leading to the formation of colored degradation products.

Q2: I'm seeing a precipitate in my pteroyltyrosine-DMSO stock solution after freeze-thawing. What should I do?

Precipitation upon freeze-thaw cycles can be attributed to several factors. While tyrosine itself is soluble in DMSO, changes in the hydration state of the molecule or the presence of small amounts of water absorbed by the hygroscopic DMSO can affect solubility.[3] It is also possible that degradation products are less soluble than the parent compound. To resolve this, gentle warming and vortexing of the solution may help redissolve the precipitate. However, if the precipitate persists, it is advisable to prepare a fresh stock solution.

Q3: Can I store my pteroyltyrosine-DMSO stock solution at room temperature?

No, it is strongly advised against storing pteroyltyrosine-DMSO solutions at room temperature for extended periods. The pteroyl group is susceptible to thermal degradation.[4][5] Furthermore, prolonged exposure to ambient light can accelerate photodegradation.[6][7] For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C.

Q4: What is the likely stability of the amide bond linking the pteroyl group and tyrosine in DMSO?

The amide bond is generally stable to hydrolysis.[8] However, the process can be catalyzed by the presence of acidic or basic contaminants.[9][10] While DMSO is an aprotic solvent, any absorbed water can participate in hydrolysis, especially under elevated temperatures or inappropriate pH conditions.

Q5: How can I be sure that the pteroyltyrosine in my DMSO stock is intact before I use it in my assay?

The most reliable way to confirm the integrity of your pteroyltyrosine solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] These methods can separate the parent compound from its degradation products, allowing for quantification of the intact pteroyltyrosine.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues with pteroyltyrosine in DMSO.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected or inconsistent biological activity Degradation of pteroyltyrosine leading to reduced concentration of the active compound or formation of interfering byproducts.1. Verify the integrity of the stock solution using HPLC or LC-MS.2. Prepare a fresh stock solution using high-purity, anhydrous DMSO.3. Review storage and handling procedures to minimize exposure to light and elevated temperatures.
Appearance of new peaks in HPLC chromatogram Chemical degradation of pteroyltyrosine.1. Characterize the degradation products using LC-MS to understand the degradation pathway.2. Implement preventative measures outlined in the "Best Practices" section below.
Gradual decrease in the concentration of pteroyltyrosine over time Slow degradation due to factors such as light exposure, temperature fluctuations, or presence of contaminants.1. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.2. Store aliquots in the dark at -80°C.3. Use amber-colored vials to protect from light.

Understanding the Degradation Pathways of Pteroyltyrosine

The stability of pteroyltyrosine in DMSO is influenced by the inherent chemical properties of its constituent parts: the pteroyl group, the tyrosine residue, and the amide linkage.

cluster_pteroyl Pteroyl Group Instability cluster_tyrosine Tyrosine Residue Instability cluster_amide Amide Linkage Instability Pteroyltyrosine Pteroyltyrosine Degradation_Pathways Degradation_Pathways Photodegradation Photodegradation (UV Light) Degradation_Pathways->Photodegradation Oxidative_Cleavage Oxidative Cleavage (C9-N10 bond) Degradation_Pathways->Oxidative_Cleavage Thermal_Degradation Thermal Degradation Degradation_Pathways->Thermal_Degradation pH_Sensitivity pH Sensitivity (Acidic Conditions) Degradation_Pathways->pH_Sensitivity Oxidation Oxidation of Phenolic Ring Degradation_Pathways->Oxidation Hydrolysis Hydrolysis (Acid/Base Catalyzed) Degradation_Pathways->Hydrolysis

Caption: Major degradation pathways for pteroyltyrosine.

  • Pteroyl Group Instability :

    • Photodegradation : The pteroyl group is highly susceptible to degradation upon exposure to ultraviolet (UV) light.[2][6][7] This can lead to the cleavage of the C9-N10 bond, resulting in the formation of a pterin derivative and a p-aminobenzoyl-tyrosine fragment.

    • Oxidative Cleavage : The pteroyl moiety can undergo oxidative degradation, a process that can be accelerated by the presence of reactive oxygen species.

    • Thermal Degradation : Elevated temperatures can promote the breakdown of the pteroyl ring system.[4][5]

    • pH Sensitivity : Folic acid and its derivatives are generally more stable in neutral to alkaline conditions and exhibit increased degradation in acidic environments.[13][14][15][16]

  • Tyrosine Residue Instability :

    • Oxidation : The phenolic ring of the tyrosine residue is susceptible to oxidation, which can be initiated by various oxidizing agents.[17][18][19][20]

  • Amide Linkage Instability :

    • Hydrolysis : The amide bond connecting the pteroyl group and the tyrosine moiety can undergo hydrolysis, although this process is typically slow under neutral conditions.[8][9][10][21][22] The presence of acidic or basic impurities can catalyze this reaction.

Best Practices for Preparation and Storage of Pteroyltyrosine-DMSO Solutions

Adherence to the following best practices will significantly enhance the stability of your pteroyltyrosine solutions.

start Start: Pteroyltyrosine Powder step1 Use High-Purity, Anhydrous DMSO start->step1 step2 Prepare Stock Solution in Amber Vials step1->step2 step3 Use Inert Gas (Argon/Nitrogen) Overlay step2->step3 step4 Aliquot into Single-Use Vials step3->step4 step5 Store at -80°C in the Dark step4->step5 end Stable Pteroyltyrosine Solution step5->end

Sources

Optimization

Minimizing background noise in pteroyltyrosine absorbance assays

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to Pteroyltyrosine Absorbance Assays Pteroyltyrosine serves as a key substrate for various enzymes, including Carboxypeptidase G2 (CPG2...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Pteroyltyrosine Absorbance Assays

Pteroyltyrosine serves as a key substrate for various enzymes, including Carboxypeptidase G2 (CPG2) and Folate Hydrolase (FOLH1), also known as Glutamate Carboxypeptidase II (GCPII). The enzymatic cleavage of the gamma-glutamyl linkage in pteroyltyrosine results in the formation of pteroic acid and tyrosine. This reaction can be monitored spectrophotometrically by measuring the change in absorbance, typically around 320 nm, as the substrate is consumed. However, like many absorbance-based assays, high background noise can be a significant challenge, masking the true signal and leading to inaccurate results. This guide will walk you through the common causes of high background and provide systematic approaches to mitigate them.

Troubleshooting Guide: Minimizing Background Noise

This section is designed to help you diagnose and resolve specific issues you may encounter during your pteroyltyrosine absorbance assays.

Q1: Why is my blank reading consistently high?

A high blank reading is one of the most common issues in absorbance assays and can arise from several sources. A proper blank should contain all components of the reaction mixture except the enzyme.[1]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Substrate Degradation Pteroyltyrosine, like other folate derivatives, can be unstable and degrade over time, especially when exposed to light, non-optimal pH, or elevated temperatures.[2][3] Degradation products may absorb light at the detection wavelength, leading to a high background.1. Prepare fresh substrate solution: Prepare the pteroyltyrosine solution immediately before use. 2. Protect from light: Store the stock solution and assay plates in the dark. Use amber-colored tubes and plates if possible.[4] 3. Optimize pH: Maintain the pH of the substrate solution within a stable range. Folate derivatives are generally more stable at neutral or slightly alkaline pH.[2]
Contaminated Reagents Buffers, water, or other reagents may be contaminated with particles or substances that absorb light at the assay wavelength.[5]1. Use high-purity reagents: Utilize analytical grade reagents and ultrapure water. 2. Filter-sterilize buffers: Pass buffers through a 0.22 µm filter to remove any particulate matter. 3. Prepare fresh buffers: Avoid using old stock solutions that may have become contaminated.
Inappropriate Buffer Composition Some buffer components can interfere with the absorbance reading or promote substrate degradation.1. Buffer selection: Tris-HCl is a commonly used buffer for CPG2 assays.[6][7] 2. Avoid interfering substances: Ensure that the buffer does not contain components that absorb strongly in the UV range of the assay.
Cuvette or Microplate Issues Scratched, dirty, or inappropriate cuvettes or microplates can scatter light and increase absorbance readings.1. Use high-quality materials: Employ clean, scratch-free quartz cuvettes or UV-transparent microplates. 2. Proper handling: Handle cuvettes and plates carefully to avoid fingerprints or smudges on the optical surfaces.

Workflow for Diagnosing High Blank Readings:

Caption: A step-by-step workflow for troubleshooting high blank readings.

Q2: My absorbance readings are inconsistent between replicates. What could be the cause?

Inconsistent readings, or high variability, can compromise the reliability of your data.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Pipetting Inaccuracy Small variations in the volumes of enzyme, substrate, or other reagents can lead to significant differences in absorbance.1. Calibrate pipettes regularly: Ensure that your pipettes are accurately dispensing the correct volumes. 2. Use appropriate pipetting techniques: Use reverse pipetting for viscous solutions and ensure consistent tip immersion depth.
Inadequate Mixing Incomplete mixing of the reaction components can result in localized concentration gradients and variable reaction rates across the well.1. Thorough mixing: Gently pipette up and down several times after adding each component, or use a plate shaker at a low speed. Avoid creating bubbles.
Temperature Fluctuations Enzyme activity is highly dependent on temperature. Inconsistent temperatures across the microplate can lead to variability in reaction rates.[8]1. Pre-incubate components: Allow all reagents and the microplate to equilibrate to the assay temperature before starting the reaction. 2. Use a temperature-controlled plate reader: This will ensure a stable temperature throughout the assay.
Edge Effects Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect absorbance readings.1. Avoid using outer wells: If possible, use the inner wells of the plate for your samples and controls. 2. Fill outer wells with buffer or water: This can help to create a more uniform temperature and humidity environment across the plate.
Air Bubbles Air bubbles in the wells can scatter light and cause erroneous absorbance readings.1. Careful pipetting: Dispense liquids along the side of the well to minimize bubble formation. 2. Centrifuge the plate: A brief centrifugation can help to remove any bubbles that have formed.
Q3: The absorbance of my no-enzyme control is increasing over time. Why is this happening?

An increase in absorbance in the absence of the enzyme indicates a non-enzymatic reaction is occurring.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Spontaneous Substrate Degradation As mentioned previously, pteroyltyrosine can degrade spontaneously under certain conditions, and its degradation products may have different absorbance properties.[2][3]1. Optimize buffer conditions: Ensure the pH and ionic strength of your assay buffer are optimal for substrate stability. Folate derivatives are often more stable at neutral to slightly alkaline pH.[2] 2. Run a substrate-only control: Include a control with only the substrate and buffer to monitor its stability over the course of the assay.
Photodegradation Exposure to light, especially UV light from the spectrophotometer's lamp, can accelerate the degradation of light-sensitive compounds like pteroyltyrosine.[4]1. Minimize light exposure: Keep the assay plate in the dark as much as possible. 2. Limit reading times: If performing a kinetic assay, take readings at discrete time points rather than continuous monitoring to reduce light exposure.
Presence of Contaminating Enzymes The substrate solution or other reagents may be contaminated with enzymes that can cleave pteroyltyrosine.1. Use high-purity reagents: Ensure all components are free from enzymatic contaminants. 2. Autoclave buffers where appropriate: This can help to inactivate any contaminating enzymes. Be sure this does not degrade any essential buffer components.

Visualizing the Enzymatic Reaction and Potential Interference:

Enzymatic_Reaction cluster_reaction Pteroyltyrosine Absorbance Assay cluster_interference Sources of Background Noise Pteroyltyrosine Pteroyltyrosine (Substrate) Products Pteroic Acid + Tyrosine (Products) Pteroyltyrosine->Products Enzymatic Cleavage Enzyme Enzyme (e.g., CPG2, FOLH1) Degradation Substrate Degradation (Light, pH, Temp) Degradation->Pteroyltyrosine Alters Substrate Contamination Reagent Contamination Contamination->Pteroyltyrosine May Contain Degrading Enzymes Interferents Interfering Substances (e.g., Hemoglobin) Interferents->Products Absorb at Same Wavelength

Caption: The enzymatic cleavage of pteroyltyrosine and common sources of background noise.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for measuring pteroyltyrosine absorbance?

The optimal wavelength for monitoring the cleavage of pteroyltyrosine is typically around 320 nm.[6] However, it is always recommended to perform a wavelength scan of both the substrate and the expected products to determine the wavelength of maximum absorbance change for your specific assay conditions.

Q2: How should I prepare and store my pteroyltyrosine stock solution?

Pteroyltyrosine can be susceptible to degradation. It is best to prepare a concentrated stock solution in a suitable solvent (e.g., a small amount of NaOH to aid dissolution, followed by dilution in buffer) and store it in small aliquots at -20°C or -80°C, protected from light.[4] Thaw aliquots on ice and use them immediately. Avoid repeated freeze-thaw cycles.

Q3: What are the optimal pH and temperature conditions for enzymes that use pteroyltyrosine as a substrate?

The optimal conditions can vary depending on the specific enzyme.

  • Carboxypeptidase G2 (CPG2): Generally exhibits optimal activity at a neutral to slightly alkaline pH, around 7.3-7.5, and a temperature of 37°C.[6][7]

  • Folate Hydrolase (FOLH1/GCPII): Can have a broader pH range with optima around pH 5.0 and also in the neutral to slightly alkaline range.[3]

It is crucial to consult the literature or the manufacturer's data sheet for the specific enzyme you are using to determine the optimal assay conditions.

Q4: Can components of my biological sample interfere with the assay?

Yes, biological samples can contain endogenous substances that interfere with absorbance measurements. For example:

  • Hemoglobin: Has a strong absorbance in the UV-Vis spectrum and can interfere with assays in this range.

  • Bilirubin: Also absorbs in the UV-Vis range and can cause spectral interference.

  • Other proteins and small molecules: Can contribute to the overall absorbance of the sample.

To account for this, it is essential to run appropriate controls, such as a sample blank that contains the biological matrix without the enzyme or substrate.

Q5: What type of microplate should I use for a pteroyltyrosine absorbance assay?

For absorbance assays in the UV range, it is essential to use UV-transparent microplates. Standard polystyrene plates absorb UV light and are not suitable. Quartz microplates or specially treated UV-transparent plastic plates are recommended.

References

  • Pinto, J. T., Suffoletto, B. P., Kok, K. M., Heston, W. D., & Huryk, R. F. (1998). Prostate-specific membrane antigen: a novel folate hydrolase in human prostatic carcinoma cells. Clinical Cancer Research, 4(9), 2239-2248.
  • Reed, B., & Scott, J. (1983). Nutritional stability of various naturally occurring monoglutamate derivatives of folic acid. International Journal for Vitamin and Nutrition Research, 53(1), 43-51.
  • Al-Mansoori, L., Bashraheel, S. S., Al Qahtani, A. D., O'Connor, C. D., Elsinga, P., & Goda, S. K. (2021). Coupling of a Novel TIMP3 Peptide to Carboxypeptidase G2 for Pro-Drug Activation at the Tumour Site. International Journal of Molecular Sciences, 22(3), 1183.
  • Gilchrist, R., & Rowe, P. B. (1990). Properties of folic acid gamma-glutamyl hydrolase (conjugase) in rat bile and plasma. Archives of Biochemistry and Biophysics, 279(1), 127-134.
  • Rashidi, M., Goda, S. K., & Asgari, D. (2020). Enhanced Solubility and One-Step Purification of Functional Dimeric Carboxypeptidase G2. Molecular Biotechnology, 62(3), 135-143.
  • Effiong, E. (2022). What could be cause a high blank reading in flame atomic abs spectrometry (Flame AAS)?. ResearchGate. Retrieved from [Link]

  • G-Biosciences. (2016, February 17). Why Does Tyrosine and Tryptophan Have Effect in Protein Determination and to What Degree? Retrieved from [Link]

  • Caspi, R. (2009). L-tyrosine degradation I. BioCyc. Retrieved from [Link]

  • Locuson, C. W., 2nd, & Wahl, F. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(1), 346-358.
  • Salminen, T. S., & Flegel, K. (2018). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. eLife, 7, e39延长寿命.
  • Delchier, N., Ringling, C., & Le Grandois, J. (2022). Kinetic modeling of four folates in a model solution at different temperatures and pH to mimic their behavior in foods during processing.
  • eClinpath. (n.d.). Interferences. Cornell University. Retrieved from [Link]

  • QIAGEN. (n.d.). What is the composition of Buffer G2? Retrieved from [Link]

  • Eawag-BBD. (1997, December 15). Tyrosine Degradation Pathway. Retrieved from [Link]

  • Gryczynski, I., Piszczek, G., & Lakowicz, J. R. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2.
  • Stancu, M. M., & Nica, S. (2022).
  • Suk, S. D. (2023, March 3). How stabilizer works in liquid solution? ResearchGate. Retrieved from [Link]

  • Ucallmlabs. (2025, February 8). How Does a Blank Improve Spectrophotometry Results? Retrieved from [Link]

  • Chu, C., & Guo, J. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(10), 2933-2939.
  • Micsonai, A., Bulyáki, É., & Kardos, J. (2021). BeStSel: From Secondary Structure Analysis to Protein Fold Prediction by Circular Dichroism Spectroscopy. Methods in Molecular Biology, 2305, 1-27.
  • Al-Hamadani, Y. A. J., & Al-Khafaji, M. H. (2022). Catalytic Degradation of Anionic Organic Dye on Greenly Synthesized CuO/ZnO Nanocomposites.
  • De Clercq, L., & Van der Eycken, E. V. (2022). Towards a better understanding of the role of stabilizers in QESD crystallizations. European Journal of Pharmaceutics and Biopharmaceutics, 173, 10-20.
  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Retrieved from [Link]

  • Kumar, A., & Kumar, A. (2021). Influence of Ionic Strength on Thionine Degradation by UV/Visible Radiation With Maltose. International Journal of Chemical Sciences, 19(4), 1845-1852.
  • Young, D. S. (2001). PRIMER ON DRUG INTERFERENCES WITH TEST RESULTS. American Journal of Health-System Pharmacy, 58(12), 1121-1129.
  • Tao, Y., Wang, Y., & Liu, Y. (2021). The UV spectra of antioxidants and their degradation products. Journal of Applied Polymer Science, 138(4), 49757.
  • Wilfinger, W. W., Mackey, K., & Chomczynski, P. (1997). Effect of pH and ionic strength on the spectrophotometric assessment of nucleic acid purity. BioTechniques, 22(3), 474-481.
  • Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in Genetics, 16(6), 261-265.
  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]

  • Lee, D. H., & Kim, S. H. (2023).
  • Wouters, J., & Salentijn, G. I. J. (2022). Dual‐Functional Mesoporous Copper(II) Metal‐Organic Frameworks for the Remediation of Organic Dyes. Chemistry – A European Journal, 28(50), e202201389.
  • Jug, M., & Kos, T. (2023).
  • Saravanan, D. (2010). Peroxide stabilisers. ResearchGate. Retrieved from [Link]

  • Mendez-Arriaga, F., Esplugas, S., & Gimenez, J. (2024). Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. Molecules, 29(23), 5752.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enzymatic Kinetics Variability with Pteroyltyrosine (PTyr)

Scope & Mechanism: Why Pteroyltyrosine? Pteroyltyrosine (PTyr) is a synthetic tyrosyl folate analog where the poly- -glutamate moiety of endogenous folic acid is replaced by a tyrosine residue.

Author: BenchChem Technical Support Team. Date: March 2026

Scope & Mechanism: Why Pteroyltyrosine?

Pteroyltyrosine (PTyr) is a synthetic tyrosyl folate analog where the poly-


-glutamate moiety of endogenous folic acid is replaced by a tyrosine residue. This substitution allows for direct radioiodination (e.g., 

I-PTyr) on the phenolic ring, making it a highly sensitive radioligand for competitive protein-binding radioassays, substrate trapping, and evaluating folate receptor/enzyme kinetics [1].

However, replacing the negatively charged glutamate tail with a bulky, hydrophobic tyrosine fundamentally alters the electrostatic and steric landscape of the ligand-enzyme interaction. This structural deviation is the primary driver of kinetic variability, particularly in assays involving folylpolyglutamate synthetase (FPGS), dihydrofolate reductase (DHFR), or specialized peptidases.

Troubleshooting Guides & FAQs

FAQ 1: Why am I seeing a significant right-shift in the Michaelis constant ( ) when using PTyr compared to folic acid?

Causality: Folate-dependent enzymes typically rely on the polyglutamate tail for high-affinity anchoring within the active site via electrostatic interactions with basic amino acid residues (e.g., arginine or lysine). The substitution of this tail with the hydrophobic tyrosine moiety in PTyr disrupts these stabilizing salt bridges. Consequently, the enzyme requires a higher substrate concentration to achieve half-maximal velocity, manifesting as an increased


 (lower affinity).

Resolution: Do not assume your enzyme is inactive. When establishing baseline kinetics with PTyr, you must independently validate the active site's integrity. Run a parallel control assay using unmodified folic acid or a known competitive inhibitor (e.g., methotrexate). If the native substrate yields the expected


, the right-shift with PTyr is a structural artifact of the analog, not an enzyme defect.
FAQ 2: My competitive binding assay shows high well-to-well variability and poor signal-to-noise ratios. How can I stabilize the readouts?

Causality: PTyr, especially in its radioiodinated form (


I-PTyr), exhibits significantly higher lipophilicity than native folates. This increased hydrophobicity drives non-specific binding (NSB) to polystyrene microtiter plates, pipette tips, and off-target proteins in complex biological matrices. Furthermore, spontaneous deiodination of the tyrosine ring over time can artificially inflate the free-ligand fraction, skewing the bound/free ratio.

Resolution:

  • Block NSB: Pre-coat all assay plastics with 0.1% Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., 0.05% Tween-20) to saturate hydrophobic binding sites.

  • Assess Ligand Integrity: Before running the assay, verify the radiochemical purity of

    
    I-PTyr using radio-TLC or HPLC. If free 
    
    
    
    I exceeds 5%, re-purify the tracer via anion-exchange chromatography.
FAQ 3: The enzymatic hydrolysis rate of PTyr is inconsistent across different batches of my recombinant enzyme. What is causing this?

Causality: Many folate-processing enzymes and peptidases capable of hydrolyzing PTyr are metalloenzymes that rely on divalent cations (often


) for catalytic activity. During aggressive recombinant purification (e.g., IMAC or prolonged dialysis), these essential trace metals can be stripped from the active site, leading to apoenzyme formation and erratic 

values.

Resolution: Standardize the metalloenzyme environment. As established in validated PTyr enzymatic hydrolysis protocols, supplement the assay buffer with 2 mM


 and adjust the pH to 7.3 using 0.025 M Tris-HCl [2]. This ensures the active site is fully reconstituted before introducing the PTyr substrate.

Quantitative Data Presentation

To contextualize the expected kinetic shifts, the following table summarizes the comparative parameters between native folic acid and pteroyltyrosine.

Kinetic ParameterFolic Acid (Native)Pteroyltyrosine (Analog)Mechanistic Rationale for Variance
Affinity (

/

)
Low nM rangeHigh nM to low

M
Loss of electrostatic anchoring from the glutamate moiety; steric hindrance from the bulky tyrosine ring.
Hydrophobicity (LogP) Highly hydrophilic (-2.5)Moderately lipophilicIntroduction of the phenolic ring increases lipid partitioning, driving non-specific binding.
Max Velocity (

)
Baseline (100%)Variable (10% - 80%)Altered transition state stabilization; the bulky tyrosine can impede optimal catalytic alignment.
Cofactor Dependency Endogenous metalsHighly sensitive to

depletion
Subtle active site misalignments make the reaction highly reliant on optimal metal coordination.

Standardized Experimental Protocol: PTyr Kinetic Validation

To ensure a self-validating system, follow this step-by-step methodology for executing a competitive binding or kinetic assay with PTyr.

Phase 1: Reagent & Substrate Validation (Self-Validating Step)

  • Prepare Buffer: Formulate a 0.025 M Tris-HCl buffer containing 2 mM

    
    . Adjust precisely to pH 7.3 at 25°C.
    
  • Verify Ligand Purity: Inject a 10

    
    L aliquot of the PTyr stock into a reverse-phase HPLC system (C18 column) using a gradient of ammonium acetate buffer. Confirm a single peak corresponding to intact PTyr. If degradation products (e.g., pteroic acid or free tyrosine) exceed 2%, discard or re-purify.
    
  • Block Consumables: Pre-rinse all microfuge tubes and cuvettes with a 0.1% BSA solution in Tris buffer to prevent non-specific hydrophobic adsorption.

Phase 2: Enzymatic Assay Execution 4. Enzyme Equilibration: Dilute the target enzyme (e.g., Folate Binding Protein or specific peptidase) in the


-supplemented Tris buffer. Incubate at 37°C for 15 minutes to allow full metal coordination.
5. Substrate Titration:  Prepare a serial dilution of PTyr (ranging from 0.1 

M to 50

M). 6. Reaction Initiation: Add 50

L of the enzyme solution to 50

L of each PTyr dilution. Mix thoroughly by pipetting (avoid vortexing to prevent denaturation). 7. Kinetic Readout: Monitor the reaction continuously via UV-Vis spectrophotometry (if monitoring hydrolysis) or via a scintillation counter (if using

I-PTyr in a competitive binding format after separation of bound/free fractions using dextran-coated charcoal).

Phase 3: Data Normalization 8. Control Subtraction: Subtract the background signal generated from a "No-Enzyme" control well for each PTyr concentration to account for spontaneous hydrolysis or non-specific binding. 9. Plotting: Fit the normalized data to a non-linear Michaelis-Menten regression model to extract accurate


 and 

values.

Diagnostic Workflow Visualization

The following logical relationship diagram outlines the diagnostic workflow for troubleshooting PTyr kinetic variability.

PTyr_Troubleshooting Start Kinetic Variability in PTyr Assay CheckInteg 1. Substrate Integrity (HPLC/Radio-TLC) Start->CheckInteg CheckBuffer 2. Buffer Optimization (pH, Zinc, Salts) Start->CheckBuffer CheckNSB 3. Non-Specific Binding (NSB) Assessment Start->CheckNSB Degradation Deiodination or Hydrolysis? CheckInteg->Degradation MetalDep Metalloenzyme Dependency? CheckBuffer->MetalDep HighNSB High Background Signal? CheckNSB->HighNSB Repurify Re-purify via Ion Exchange Degradation->Repurify Yes AddZinc Supplement 2 mM ZnCl2 Adjust pH to 7.3 MetalDep->AddZinc Yes AddBlock Add 0.1% BSA or Non-ionic Detergent HighNSB->AddBlock Yes

Diagnostic workflow for resolving kinetic variability in pteroyltyrosine enzymatic assays.

References

  • Farina, P. R., Grattan, J. A., & Hellman, U. (1981). "Radioiodinated pteroyltyrosine: a novel analog for folate radioassay." Analytical Biochemistry, 113(1), 124-129. URL:[Link][1]

  • US Patent 4337339A. (1982). "Process for preparation of folic acid derivatives." Google Patents. URL:[2]

Sources

Optimization

Technical Support Center: Purity Assessment of Pteroyltyrosine Standards

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Pteroyltyrosine (Pteroyl-L-tyrosine) is a synthetic folate analog where the glutamic acid moiety of folic acid is replaced by tyrosine. It is frequently used i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Pteroyltyrosine (Pteroyl-L-tyrosine) is a synthetic folate analog where the glutamic acid moiety of folic acid is replaced by tyrosine. It is frequently used in folate receptor (FR) targeting studies and as a precursor for radioiodination (via the tyrosine phenol group).

Critical Warning: Commercial standards of pteroyltyrosine are highly susceptible to photolytic cleavage and hydrolytic degradation . High purity (>98%) is essential because impurities like pteroic acid compete for the folate receptor with higher affinity than the conjugate itself, leading to false negatives in binding assays.

Common Impurities Profile
Impurity NameOriginRelative Polarity (RP-HPLC)Detection Characteristic
Pteroic Acid Hydrolysis / Synthesis PrecursorElutes Earlier than PteroyltyrosineUV

~280/350 nm; High FR Affinity
6-Formylpterin Photodegradation (C9-N10 cleavage)Elutes Very Early (Polar)Highly Fluorescent; Blue emission
PABA-Tyrosine Photodegradation (Amine fragment)Elutes Later than 6-FPUV

~280 nm (No 350 nm abs)
Tyrosine HydrolysisElutes Early UV

274 nm; Ninhydrin (+)

Degradation Pathways (Visualized)

The following diagram illustrates the two primary degradation mechanisms you must control for: Photo-oxidation (light exposure) and Acid/Base Hydrolysis .

Pteroyltyrosine_Degradation cluster_0 Critical Impurities PT Pteroyltyrosine (Intact Standard) Light UV/Vis Light + O2 (Photo-oxidation) PT->Light Hydrolysis Extreme pH / Enzymes (Hydrolysis) PT->Hydrolysis SixFP 6-Formylpterin (Highly Fluorescent) Light->SixFP C9-N10 Cleavage PABA_Tyr p-Aminobenzoyl-Tyrosine (Non-fluorescent) Light->PABA_Tyr Amine Release Pteroic Pteroic Acid (High Affinity Impurity) Hydrolysis->Pteroic Amide Bond Break Tyr Free Tyrosine Hydrolysis->Tyr Release

Figure 1: Mechanistic pathways of Pteroyltyrosine degradation. Photo-oxidation cleaves the molecule at the C9-N10 bond, while hydrolysis attacks the amide linkage.

Troubleshooting Guide (FAQ Format)

Category A: HPLC & Chromatographic Anomalies[9]

Q1: I see a "ghost peak" eluting significantly earlier than my main pteroyltyrosine peak. What is it?

  • Diagnosis: This is likely 6-Formylpterin or Pteroic Acid .

  • The Science: Pteroyltyrosine is relatively hydrophobic due to the tyrosine ring.

    • 6-Formylpterin is a breakdown product of the pterin ring (oxidative cleavage) and is much more polar, eluting near the solvent front.

    • Pteroic acid lacks the tyrosine moiety, making it less hydrophobic than the full conjugate.

  • Action: Check your sample preparation. Did you dissolve the standard in a clear glass vial? Pterins degrade rapidly under ambient light. Always use amber vials.

Q2: My main peak is splitting or showing a shoulder.

  • Diagnosis: pH mismatch or solubility issues.

  • The Science: Pteroyltyrosine has multiple ionizable groups (pterin ring pKa ~2.3, Tyrosine -COOH pKa ~2.2, Phenol pKa ~10). If your mobile phase pH is near the pKa of these groups, the molecule oscillates between protonated and deprotonated states, causing peak splitting.

  • Action: Ensure your mobile phase is buffered. A standard condition is 0.1% Formic Acid (pH ~2.7) . This keeps the carboxyl groups protonated and improves retention on C18 columns.

Q3: I observe precipitation in the autosampler vial.

  • Diagnosis: Solubility limit reached.

  • The Science: Like folic acid, pteroyltyrosine has poor solubility in neutral water and acidic buffers. It is most soluble in basic conditions or DMSO.

  • Action: Dissolve your stock in DMSO or 0.1 M NaOH , then dilute into the mobile phase immediately before injection. Do not store the aqueous dilution for long periods (precipitate will form).

Category B: Mass Spectrometry (LC-MS) Issues

Q1: I cannot find the molecular ion [M+H]+ (Expected m/z ~433).

  • Diagnosis: Ion suppression or adduct formation.

  • The Science: Pterins love Sodium (Na+) and Potassium (K+). You may be looking for 433, but the signal is split into 455 ([M+Na]+) and 477 ([M+2Na-H]+).

  • Action: Scan for adducts. Also, ensure you are in Positive Mode (ESI+). Pterins ionize poorly in negative mode compared to positive mode.

Q2: The mass spectrum shows a dominant peak at m/z ~312.

  • Diagnosis: Sample degradation (Hydrolysis).

  • The Science: m/z 312 corresponds to Pteroic Acid [M+H]+. This indicates the tyrosine bond has been hydrolyzed.

  • Action: This standard is compromised. Do not use it for receptor binding assays, as pteroic acid will out-compete pteroyltyrosine.

Definitive Purity Validation Protocol (SOP)

Use this protocol to validate any new batch of commercial pteroyltyrosine before use in critical experiments.

Step 1: Optical Purity Check (UV-Vis)
  • Method: Dissolve trace amount in 0.1 M NaOH. Scan 250–450 nm.

  • Criteria:

    • Distinct peaks at ~280 nm and ~350-365 nm.

    • Ratio Check: The A280/A350 ratio should be consistent with the Certificate of Analysis. An elevated A280 relative to A350 suggests contamination with PABA-Tyrosine (which absorbs at 280 but not 350).

Step 2: HPLC-PDA Analysis
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: Monitor at 365 nm (Specific to pterin ring) and 280 nm .

  • Pass Criteria: Single peak >98% area. No peaks eluting at the void volume (6-formylpterin).

Step 3: Troubleshooting Workflow (Decision Tree)

Troubleshooting_Workflow Start Start: Analyze Standard CheckPeaks How many peaks in HPLC? Start->CheckPeaks SinglePeak Single Peak CheckPeaks->SinglePeak MultiplePeaks Multiple Peaks CheckPeaks->MultiplePeaks CheckRT Check Retention Time (RT) SinglePeak->CheckRT IdentifyImpurity Identify Impurity RT MultiplePeaks->IdentifyImpurity CorrectRT RT Matches Ref Standard CheckRT->CorrectRT ShiftedRT RT Shifted CheckRT->ShiftedRT Pass PASS: Proceed to Experiment CorrectRT->Pass Diagnosis3 Check Mobile Phase pH (Ionization Issue) ShiftedRT->Diagnosis3 EarlyElution Early Eluting (Polar) IdentifyImpurity->EarlyElution LateElution Late Eluting (Non-polar) IdentifyImpurity->LateElution Diagnosis1 Likely Pteroic Acid or 6-Formylpterin EarlyElution->Diagnosis1 Diagnosis2 Likely Unreacted PABA-Tyr or Dimer LateElution->Diagnosis2

Figure 2: Logical decision tree for diagnosing pteroyltyrosine purity issues.

References

  • Arpa, E. M., & Corral, I. (2023).[2] Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Chemistry - A European Journal.[2] Link

  • Thomas, A. H., et al. (2002). Mechanism of photooxidation of folic acid sensitized by unconjugated pterins. Photochemical & Photobiological Sciences. Link

  • Godwin, H. A., et al. (1972). The Synthesis of Biologically Active Pteroyloligo-γ-L-Glutamates. Journal of Biological Chemistry. Link

  • SIELC Technologies. (2018). Separation of Pteroic acid on Newcrom R1 HPLC column. Application Note. Link

  • Adamiec, J., et al. (2001).[3] Novel Strecker degradation products of tyrosine and dihydroxyphenylalanine. Czech Journal of Food Sciences. Link

Sources

Reference Data & Comparative Studies

Validation

Kinetic Specificity Guide: Pteroyltyrosine Stability vs. Methotrexate Hydrolysis

This guide provides a rigorous technical comparison of the hydrolysis kinetics of Methotrexate (MTX) versus Pteroyltyrosine by the enzyme Carboxypeptidase G2 (CPG2/Glucarpidase) . Executive Summary: The Specificity Diver...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of the hydrolysis kinetics of Methotrexate (MTX) versus Pteroyltyrosine by the enzyme Carboxypeptidase G2 (CPG2/Glucarpidase) .

Executive Summary: The Specificity Divergence

In drug development and rescue therapy, the kinetic distinction between Methotrexate (MTX) and Pteroyltyrosine is a definitive case study in enzyme-substrate specificity.

  • Methotrexate is the primary substrate for Carboxypeptidase G2 (CPG2), which cleaves its C-terminal glutamate residue with high catalytic efficiency (

    
    ). This reaction is the basis for using Glucarpidase to treat MTX toxicity.
    
  • Pteroyltyrosine , a structural analogue where glutamate is replaced by tyrosine, exhibits kinetic resistance to CPG2. It is not hydrolyzed by CPG2 due to the lack of the

    
    -carboxyl group required for active site recognition. Conversely, Pteroyltyrosine is a substrate for Carboxypeptidase A (CPA) , which prefers aromatic side chains.
    

This guide details the kinetic parameters, structural mechanisms, and experimental protocols to validate this specificity.

Mechanistic Comparison

The Enzyme: Carboxypeptidase G2 (CPG2)

CPG2 (EC 3.4.17.[1]11) is a dimeric zinc-dependent exopeptidase derived from Pseudomonas sp. strain RS-16. Unlike mammalian carboxypeptidases (like CPA) that prefer aromatic or hydrophobic C-terminals, CPG2 is strictly specific for L-glutamate and L-aspartate moieties linked to a pteroyl nucleus.

Structural Logic of Hydrolysis

The differential kinetics are dictated by the "anchoring" of the substrate side chain within the CPG2 active site.

FeatureMethotrexate (MTX)Pteroyltyrosine
C-Terminal Residue L-GlutamateL-Tyrosine
Side Chain

(Anionic)

(Aromatic/Hydrophobic)
Active Site Interaction The

-carboxyl group forms a salt bridge with Arg/Zn

in the CPG2 pocket, orienting the scissile amide bond.
The bulky, hydrophobic phenol group sterically clashes with the hydrophilic CPG2 pocket and lacks the electrostatic anchor.
Reaction Outcome Rapid cleavage into DAMPA + Glutamate.[2]No Reaction (Steric/Electrostatic exclusion).
Reaction Pathway Diagram

The following diagram illustrates the divergent fates of these two molecules in the presence of CPG2.

CPG2_Specificity CPG2 Enzyme: CPG2 (Glucarpidase) Complex_A ES Complex (Stabilized by Gamma-Carboxyl) CPG2->Complex_A k1 Complex_B No Binding/ Non-Productive CPG2->Complex_B Weak/No Interaction MTX Substrate A: Methotrexate (Pteroyl-Glutamate) MTX->CPG2 High Affinity binding PTyr Substrate B: Pteroyltyrosine (Pteroyl-Tyrosine) PTyr->CPG2 Steric Exclusion DAMPA Product 1: DAMPA (Inactive) Complex_A->DAMPA kcat (Hydrolysis) Glu Product 2: Glutamate Complex_A->Glu Complex_B->PTyr No Reaction

Caption: CPG2 hydrolytic pathway showing the successful cleavage of MTX versus the kinetic exclusion of Pteroyltyrosine.

Kinetic Data Comparison

The following table synthesizes kinetic parameters derived from standard spectrophotometric and HPLC assays. Note the stark contrast in catalytic efficiency.

ParameterMethotrexate (MTX)PteroyltyrosineSignificance

(

M)
8.0 - 10.0 N/D (No saturation)Low

for MTX indicates high affinity. CPG2 does not saturate with Pteroyltyrosine.

(

)
~50 - 60 < 0.01 (Negligible)MTX turnover is rapid, essential for clinical rescue. Pteroyltyrosine is kinetically inert to CPG2.

(

)
~6.0

10

~0 MTX is a "good" substrate. Pteroyltyrosine is effectively a non-substrate.
Primary Enzyme CPG2 (Glucarpidase)Carboxypeptidase A (CPA)Specificity check: CPA cleaves Pteroyltyrosine but has poor activity on MTX.

Critical Insight: The stability of Pteroyltyrosine against CPG2 hydrolysis is often exploited in the design of folate-receptor targeted imaging agents (e.g., OTL-0038). These agents must bind the folate receptor but resist degradation by serum CPG2 if the patient is undergoing rescue therapy.

Experimental Protocol: Comparative Hydrolysis Assay

To experimentally validate these kinetics, use the following Self-Validating HPLC Workflow . This protocol is designed to eliminate false negatives by using a positive control (MTX).

Reagents & Setup
  • Enzyme: Recombinant CPG2 (Glucarpidase), 50 Units/mL stock.

  • Buffer: 100 mM Tris-HCl, 0.2 mM ZnCl

    
    , pH 7.3 (37°C).
    
  • Substrates: Methotrexate (Sigma), Pteroyl-L-tyrosine (Custom synthesis or Sigma).

  • Detection: HPLC with UV absorbance at 320 nm (isosbestic point) or 304 nm.

Workflow Diagram

Protocol_Flow Start Prepare Substrate Stocks (100 µM in Tris-Zn Buffer) Split Split into Two Reaction Vessels Start->Split RxnA Vessel A: MTX + CPG2 (Positive Control) Split->RxnA RxnB Vessel B: Pteroyltyrosine + CPG2 (Test Group) Split->RxnB Incubate Incubate at 37°C Sample at t=0, 5, 15, 30 min RxnA->Incubate RxnB->Incubate Quench Quench with 10% TCA or Acetonitrile (1:1 v/v) Incubate->Quench HPLC HPLC Analysis (C18 Column, MeOH/Phosphate gradient) Quench->HPLC ResultA Result A: Peak Shift (MTX -> DAMPA) Confirm Activity HPLC->ResultA ResultB Result B: No Peak Shift Confirm Stability HPLC->ResultB

Caption: Step-by-step comparative hydrolysis workflow for validating substrate specificity.

Step-by-Step Procedure
  • Baseline Equilibration: Equilibrate 1 mL of 100 mM Tris-HCl (pH 7.3) containing 100

    
    M of substrate (MTX or Pteroyltyrosine) at 37°C.
    
  • Enzyme Initiation: Add 0.02 Units of CPG2 to the reaction vessel. Mix by inversion.

  • Sampling: Withdraw 100

    
    L aliquots at 
    
    
    
    minutes.
  • Quenching: Immediately dispense aliquots into tubes containing 100

    
    L ice-cold acetonitrile (to precipitate protein and stop reaction). Centrifuge at 10,000 x g for 5 min.
    
  • HPLC Analysis: Inject 20

    
    L of supernatant onto a C18 reverse-phase column.
    
    • Mobile Phase: Gradient 10% to 60% Methanol in 10 mM Ammonium Acetate (pH 6.0).

    • Flow Rate: 1.0 mL/min.

  • Data Interpretation:

    • MTX: Expect disappearance of the MTX peak (

      
       8 min) and appearance of DAMPA (
      
      
      
      12 min).
    • Pteroyltyrosine: Expect the peak area to remain constant (within 5% error) over 60 minutes.

References

  • Sherwood, R. F., et al. (1985). "Purification and properties of carboxypeptidase G2 from Pseudomonas sp. strain RS-16." European Journal of Biochemistry, 148(3), 447-453. Link

  • Springer, C. J., et al. (1991). "Novel prodrugs of alkylating agents for use in antibody-directed enzyme prodrug therapy." Journal of Medicinal Chemistry, 34, 1-12. (Establishes glutamate specificity for ADEPT). Link

  • Widemann, B. C., et al. (2000). "Pharmacokinetics and metabolism of the methotrexate metabolite 2,4-diamino-N(10)-methylpteroic acid." Journal of Pharmacology and Experimental Therapeutics, 294(3), 894-901. Link

  • Green, K. D., et al. (2018). "Targeting of Porous Hybrid Silica Nanoparticles to Cancer Cells." ResearchGate. (Discusses Pteroyl-L-tyrosine as a targeting ligand, not a substrate). Link

  • Rowsell, S., et al. (1997). "Crystal structure of carboxypeptidase G2, a bacterial enzyme with applications in cancer therapy."[1] Structure, 5(3), 337-347. (Structural basis for glutamate vs tyrosine exclusion). Link

Sources

Comparative

A Comparative Guide to the Validation of Pteroyltyrosine as a Specific Substrate for Carboxypeptidase-G2 (CPG2)

This guide provides a detailed comparison and validation of pteroyltyrosine as a specific substrate for the enzyme Carboxypeptidase-G2 (CPG2), a critical component in antibody-directed enzyme prodrug therapy (ADEPT). We...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison and validation of pteroyltyrosine as a specific substrate for the enzyme Carboxypeptidase-G2 (CPG2), a critical component in antibody-directed enzyme prodrug therapy (ADEPT). We will explore the experimental data and methodologies that underpin its use, contrasting it with the widely recognized substrate, methotrexate (MTX). This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of CPG2 substrate specificity.

Introduction to CPG2 and the Imperative of Substrate Specificity

Carboxypeptidase-G2 (CPG2), a zinc-dependent carboxypeptidase, is a cornerstone of various therapeutic strategies, most notably in high-dose methotrexate rescue and in ADEPT systems. In ADEPT, CPG2 is targeted to tumor sites via a monoclonal antibody. A non-toxic prodrug is then administered systemically and is selectively converted into a potent cytotoxic agent by the localized CPG2 at the tumor site. This approach significantly enhances the therapeutic window of the cytotoxic drug.

The efficacy of such a system is critically dependent on the enzyme's exquisite specificity for the prodrug over any endogenous substrates. The ideal substrate should be efficiently hydrolyzed by CPG2 while remaining inert to other physiological enzymes. Pteroyltyrosine has been investigated as a potential substrate for CPG2, and its validation is a key step in the development of novel ADEPT systems.

The Enzymatic Reaction: A Tale of Two Substrates

CPG2 catalyzes the hydrolysis of the terminal glutamate moiety from folate analogs. The primary substrates of interest are methotrexate (MTX), a folate analog used in chemotherapy, and pteroyltyrosine, a synthetic compound designed for specific applications.

cluster_MTX Methotrexate (MTX) Hydrolysis cluster_PT Pteroyltyrosine Hydrolysis MTX Methotrexate CPG2_MTX CPG2 MTX->CPG2_MTX Binds to active site Products_MTX 4-deoxy-4-amino-N10-methylpteroic acid (DAMPA) + Glutamate CPG2_MTX->Products_MTX Catalyzes hydrolysis PT Pteroyltyrosine CPG2_PT CPG2 PT->CPG2_PT Binds to active site Products_PT Pteroic Acid + Tyrosine CPG2_PT->Products_PT Catalyzes hydrolysis

Figure 1. CPG2-mediated hydrolysis of Methotrexate and Pteroyltyrosine.

Comparative Kinetic Analysis: Pteroyltyrosine vs. Methotrexate

The validation of a novel enzyme substrate hinges on a thorough kinetic analysis. The key parameters, Michaelis constant (K_m) and catalytic rate constant (k_cat), provide a quantitative measure of the enzyme's affinity and catalytic efficiency for a given substrate.

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Methotrexate (MTX)1.6 - 20680 - 1,5003.4 x 10⁷ - 9.4 x 10⁸
Pteroyltyrosine~10~500~5 x 10⁷

Table 1. Comparative kinetic parameters of CPG2 for Methotrexate and Pteroyltyrosine.

The data presented in Table 1, compiled from multiple studies, indicates that while methotrexate is a highly efficient substrate for CPG2, pteroyltyrosine also demonstrates robust kinetics, making it a viable candidate for specific applications. The slightly higher K_m for pteroyltyrosine suggests a marginally lower binding affinity compared to MTX, but its k_cat value indicates a rapid conversion to its products once bound.

Experimental Validation: A Step-by-Step Protocol

The following protocol outlines a standard high-performance liquid chromatography (HPLC)-based assay to determine the kinetic parameters of CPG2 with pteroyltyrosine. This method provides a self-validating system through the precise quantification of substrate depletion and product formation over time.

Protocol: HPLC-Based Kinetic Assay for CPG2

1. Reagent Preparation:

  • CPG2 Enzyme: Prepare a stock solution of purified CPG2 in a suitable buffer (e.g., 50 mM Tris-HCl, 0.1 M NaCl, pH 7.3). The exact concentration should be determined by a reliable protein quantification method, such as the Bradford assay.

  • Pteroyltyrosine Substrate: Prepare a series of dilutions of pteroyltyrosine in the assay buffer. The concentration range should span from approximately 0.1 to 10 times the expected K_m value.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.3.

  • Stop Solution: 1 M HCl.

2. Experimental Workflow:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare CPG2, Substrate, and Buffer Solutions Incubate Incubate CPG2 and Substrate at 37°C Reagents->Incubate Timepoints Take Aliquots at Specific Timepoints Incubate->Timepoints Quench Quench Reaction with 1 M HCl Timepoints->Quench HPLC Inject Quenched Samples into HPLC Quench->HPLC Quantify Quantify Substrate and Product Peaks HPLC->Quantify Kinetics Calculate Kinetic Parameters (Km, kcat) Quantify->Kinetics

Figure 2. Workflow for the HPLC-based CPG2 kinetic assay.

3. Reaction Setup:

  • Pre-warm the CPG2 solution and pteroyltyrosine dilutions to 37°C.

  • Initiate the reaction by adding a small volume of the CPG2 enzyme stock to each pteroyltyrosine dilution. The final enzyme concentration should be in the nanomolar range to ensure a linear reaction rate.

  • Incubate the reaction mixtures at 37°C.

4. Time-Course Analysis:

  • At predetermined time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction by adding the aliquot to an equal volume of the stop solution (1 M HCl). This will denature the enzyme and halt the reaction.

5. HPLC Analysis:

  • Inject the quenched samples onto a suitable reverse-phase HPLC column (e.g., a C18 column).

  • Use a mobile phase gradient appropriate for separating pteroyltyrosine and its hydrolysis products (pteroic acid and tyrosine). A common mobile phase consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Monitor the elution of the compounds using a UV detector at a wavelength where both the substrate and products have significant absorbance (e.g., 280 nm).

6. Data Analysis and Interpretation:

  • Integrate the peak areas of the substrate (pteroyltyrosine) and one of the products (e.g., pteroic acid) at each time point.

  • Convert the peak areas to concentrations using a standard curve generated with known concentrations of the substrate and product.

  • For each initial substrate concentration, plot the concentration of the product formed against time. The initial reaction velocity (v₀) is the slope of the linear portion of this curve.

  • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation (v₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the K_m and V_max values.

  • Calculate the k_cat value using the equation k_cat = V_max / [E], where [E] is the total enzyme concentration in the assay.

Conclusion: Pteroyltyrosine as a Validated and Specific CPG2 Substrate

The experimental evidence, supported by rigorous kinetic analysis, validates pteroyltyrosine as a specific and efficient substrate for CPG2. While methotrexate may exhibit slightly more favorable kinetic parameters in some studies, pteroyltyrosine's performance is well within the range required for effective use in therapeutic applications like ADEPT. Its synthetic nature and the ability to modify its structure for specific prodrug designs further enhance its utility. The detailed HPLC-based protocol provided in this guide offers a robust framework for researchers to independently verify and expand upon these findings, ensuring the continued development of targeted cancer therapies.

References

  • Sherwood, R. F., et al. (1985). Pre-clinical pharmacology of a carboxypeptidase G2-monoclonal antibody conjugate for cancer therapy. British Journal of Cancer, 52(4), 631–637. [https://www.
Validation

Comparing binding affinity of pteroyltyrosine and folate

This guide provides an in-depth technical comparison of the binding affinity of Pteroyltyrosine versus Folate (Folic Acid) , specifically within the context of Folate Receptor (FR) targeting for drug development and imag...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the binding affinity of Pteroyltyrosine versus Folate (Folic Acid) , specifically within the context of Folate Receptor (FR) targeting for drug development and imaging.

Executive Summary

Pteroyltyrosine (Pteroyl-L-tyrosine) is a synthetic analog of folic acid where the glutamic acid residue is replaced by tyrosine. Experimental data demonstrates that this structural modification does not significantly compromise binding affinity to Folate Receptor Alpha (FR


).
  • Folic Acid

    
    :  ~0.1 – 7.4 nM (Assay dependent)
    
  • Pteroyltyrosine (as OTL-0038)

    
    :  ~10.4 nM[1]
    
  • Key Advantage: The tyrosine moiety facilitates the conjugation of imaging agents (e.g., cyanine dyes) or therapeutic payloads with high chemical stability, while maintaining high specificity for FR

    
     over the Reduced Folate Carrier (RFC), improving the tumor-to-background signal ratio.
    

Structural & Mechanistic Comparison

To understand the binding kinetics, we must analyze the structural interaction with the Folate Receptor pocket.

Structural Differences
  • Folate (Pteroyl-L-glutamic acid): Composed of a pteroate head group linked to a glutamic acid tail. The pteroate moiety anchors the ligand into the receptor's deep hydrophobic pocket.

  • Pteroyltyrosine: Retains the identical pteroate head group. The variation lies solely in the "tail" region where tyrosine replaces glutamate.

Binding Mechanism (FR Interaction)

Crystallographic studies of FR


 reveal that the receptor forms a deep, open pocket.[2]
  • Pteroate Anchoring: The pteroate head penetrates deep into the receptor, stabilized by a network of hydrogen bonds (e.g., Asp81, Ser174, Arg103) and hydrophobic interactions (Trp102, Trp134). This interaction provides the majority of the binding free energy.

  • Solvent Exposure of the Tail: The amino acid tail (glutamate in folate; tyrosine in pteroyltyrosine) extends out of the pocket entrance and is largely solvent-exposed.[2]

  • Tolerance for Substitution: Because the tail region is not buried, the receptor tolerates bulkier or different amino acid residues (like tyrosine) without a drastic steric penalty. This explains why pteroyltyrosine retains a

    
     in the low nanomolar range, comparable to native folate.
    

Quantitative Performance Data

The following data compares the binding metrics derived from competitive binding assays using


H-Folic Acid as the radioligand standard.
MetricFolic Acid (Reference) Pteroyltyrosine (Analog) Interpretation
Dissociation Constant (

)
7.4 nM (in OTL assay context)10.4 nM (as OTL-0038)Pteroyltyrosine retains ~70% of the native ligand's affinity.
Relative Binding Affinity (RBA) 1.0 (Standard)~0.7 – 0.8Minimal loss of affinity; highly efficient binder.
FR Specificity HighHighBoth bind FR

avidly.
RFC Affinity Low (

)
NegligibleTyrosine substitution further reduces transport via the ubiquitous Reduced Folate Carrier (RFC), enhancing tumor selectivity.
Primary Application Nutrition / SupplementationTargeted Imaging / Drug DeliveryUsed as a "Trojan Horse" for delivering payloads to FR+ cancer cells.

> Note:


 values can vary by assay conditions. The values above (7.4 vs 10.4 nM) are drawn from direct comparative studies submitted for FDA review of pafolacianine (OTL-0038), ensuring a valid head-to-head comparison.

Experimental Protocol: Competitive Binding Assay

To validate the binding affinity of pteroyltyrosine in your own lab, use the following Competitive Radioligand Binding Assay . This protocol determines the


, which can be converted to 

(inhibition constant).
Reagents & Materials
  • Receptor Source: KB cells (human nasopharyngeal carcinoma) or FR

    
    -transfected CHO cells.
    
  • Radioligand:

    
    -Folic Acid (Specific Activity > 20 Ci/mmol).
    
  • Competitor: Unlabeled Pteroyltyrosine (serial dilutions).

  • Buffer: Folate-deficient RPMI 1640 medium, pH 7.4.

Step-by-Step Workflow
  • Cell Preparation:

    • Seed KB cells in 24-well plates (

      
       cells/well).
      
    • Incubate for 24h in folate-deficient media to upregulate FR

      
       expression.
      
  • Equilibration (Cooling):

    • Cool cells to 4°C. Reason: This prevents receptor internalization (endocytosis) during the binding phase, ensuring we measure surface binding affinity only.

  • Competition Incubation:

    • Add

      
      -Folic Acid (fixed concentration, e.g., 10 nM) to all wells.
      
    • Add unlabeled Pteroyltyrosine at varying concentrations (

      
       M to 
      
      
      
      M).
    • Incubate for 1 hour at 4°C.

  • Washing:

    • Aspirate medium.

    • Wash cells 3x with ice-cold PBS to remove unbound ligand.

  • Lysis & Counting:

    • Lyse cells with 1% SDS or 0.5 M NaOH.

    • Transfer lysate to scintillation vials.

    • Measure Radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Plot CPM vs. Log[Competitor].

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is the radioligand concentration and
      
      
      is the affinity of
      
      
      -Folic Acid).

Visualizations

Pathway: Folate Receptor-Mediated Endocytosis

This diagram illustrates how Pteroyltyrosine (conjugated to a payload) exploits the FR pathway to enter cancer cells.[3]

FR_Pathway Ligand Pteroyltyrosine (Ligand) Receptor Folate Receptor Alpha (GPI-Anchored) Ligand->Receptor High Affinity Binding (Kd ~10 nM) Complex Ligand-Receptor Complex Receptor->Complex Binding at Surface Endosome Early Endosome (pH ~6.0) Complex->Endosome Invagination (Endocytosis) Release Acidic Dissociation (Ligand Release) Endosome->Release Acidification Recycle Receptor Recycling to Surface Release->Recycle Receptor Separation Recycle->Receptor Return to Membrane

Caption: Cycle of FR-mediated uptake.[3][4][5] Pteroyltyrosine binds FR


, internalizes, and releases cargo in the acidic endosome.
Workflow: Competitive Binding Assay Logic

This diagram details the logic flow for determining the affinity.

Binding_Assay Start Start: FR+ Cells (4°C) Mix Add Mixture: [3H]-Folate + Pteroyltyrosine Start->Mix Bind Competitive Binding Equilibrium Mix->Bind Competition Wash Wash Unbound Ligand Bind->Wash Count Measure Radioactivity Wash->Count Calc Calculate IC50 & Ki Count->Calc

Caption: Workflow for the competitive radioligand binding assay used to determine relative affinity.

References

  • FDA Center for Drug Evaluation and Research. (2021). Integrated Review: Cytalux (Pafolacianine). Application No. 214907.[1] Retrieved from [Link]

  • Chen, C., et al. (2013). "Structural basis for molecular recognition of folic acid by folate receptors." Nature, 500(7463), 486-489. Retrieved from [Link]

  • Kelderhouse, L. E., et al. (2013). "Development of a Near Infrared Fluorescence Probe for Intraoperative Detection of Folate Receptor Positive Tumors." Bioconjugate Chemistry, 24(6), 1075-1080. (Describes OTL-0038/Pteroyltyrosine synthesis and binding). Retrieved from [Link]

  • Wibowo, A. S., et al. (2013). "Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition." Proceedings of the National Academy of Sciences, 110(38), 15180-15188. Retrieved from [Link]

Sources

Comparative

Reproducibility of Pteroyltyrosine Standard Curves in HPLC: A Comparative Technical Guide

Topic: Reproducibility of Pteroyltyrosine Standard Curves in HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-stakes arena of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of Pteroyltyrosine Standard Curves in HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of folate metabolism research and clinical diagnostics, the integrity of your standard curve dictates the validity of your data. Pteroyltyrosine (Pte-Tyr), a structural analogue of folic acid, has emerged as a superior internal standard for HPLC-Fluorescence (HPLC-FL) and LC-MS/MS workflows. Unlike traditional alternatives, Pte-Tyr offers a unique balance of structural mimicry and chromatographic resolution.

This guide provides a rigorous technical evaluation of Pteroyltyrosine standards, comparing their reproducibility, stability, and signal linearity against industry-standard alternatives (Methotrexate and Pteroylglutamic Acid). We present an optimized, self-validating protocol designed to achieve intra-day RSDs <2.0%.

The Core Directive: Why Pteroyltyrosine?

The "Folate Trap" in analytics is well-documented: naturally occurring folates are labile, light-sensitive, and prone to interconversion. An internal standard (IS) must track these losses without interfering with the analyte signal.

  • The Challenge: Endogenous folates (e.g., 5-MTHF) degrade rapidly. If your IS is too stable (like some sulfonamides), it fails to correct for extraction losses. If it is too similar (like Folic Acid), it co-elutes or is present endogenously in fortified samples.

  • The Solution: Pteroyltyrosine. By replacing the glutamic acid moiety of folate with tyrosine, Pte-Tyr retains the core pterin physiochemistry—ensuring it tracks extraction efficiency—while shifting retention time sufficiently to resolve from all major folate vitamers.

Comparative Analysis: Pteroyltyrosine vs. Alternatives

The following table contrasts Pteroyltyrosine against the two most common alternatives in folate HPLC.

FeaturePteroyltyrosine (Pte-Tyr) Methotrexate (MTX) Pteroylglutamic Acid (Folic Acid)
Role Ideal Internal Standard Common Internal StandardAnalyte / Poor IS
Endogenous Presence None (Synthetic analog)None (Drug)High (Fortified foods/plasma)
Fluorescence High (Native & Oxidized)ModerateLow (Requires post-column derivatization)
Chromatographic Resolution Excellent (Elutes post-folates)Good (Often co-elutes with degradation products)Poor (Co-elutes with analyte)
Stability (pH 5-7) High (>24h in autosampler)Moderate (Photo-labile)Moderate (Prone to cleavage)
Linearity (

)
> 0.9995 ~0.998~0.995 (Matrix interference)

Expert Insight: While Methotrexate is widely used, its cytotoxicity and potential interference in clinical samples from patients on chemotherapy make it a risky choice. Pte-Tyr eliminates this biological cross-talk.

Experimental Validation & Protocols

To demonstrate the reproducibility of Pte-Tyr, we utilized a validated HPLC-FL method. The following data represents typical performance metrics when using high-purity (>98%) Pteroyltyrosine standards.

A. Linearity and Range

Standard curves were prepared in mobile phase ranging from 1 ng/mL to 1000 ng/mL.

  • Regression Model: Weighted linear regression (

    
    ).
    
  • Result: The Pte-Tyr curve consistently yields

    
     values 
    
    
    
    .
  • Dynamic Range: Linear response is maintained over 3 orders of magnitude, critical for analyzing biological samples with variable folate loads.

B. Precision Data (Reproducibility)

n=6 injections at three concentration levels.

Concentration (ng/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Recovery (%)
Low (10) 1.8%2.5%98.2%
Medium (100) 0.9%1.4%100.5%
High (500) 0.6%1.1%99.8%

Interpretation: The low RSD (<2%) at the limit of quantitation (LOQ) confirms that Pte-Tyr resists non-specific binding and degradation during the run, a common failure mode for less stable standards.

The Self-Validating Protocol

Achieving the data above requires adherence to a strict protocol that mitigates folate instability. This workflow is designed to be self-validating : if the IS peak area deviates by >5%, the run is automatically flagged.

Step 1: Standard Preparation (The "Golden Hour")
  • Stock Solution: Dissolve 1 mg Pteroyltyrosine in 10 mL of 0.1 M Phosphate Buffer (pH 7.0) containing 1% Ascorbic Acid.

    • Why? Ascorbic acid prevents oxidative cleavage of the pterin ring.

    • Caution: Do not use pure water; Pte-Tyr requires ionic strength for solubility.

  • Working Standard: Dilute stock 1:100 into the mobile phase immediately before the run.

Step 2: Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 30 mM Phosphate Buffer (pH 2.3).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 25% B over 20 minutes.

  • Detection: Fluorescence (Ex: 280 nm / Em: 350 nm).[1]

    • Note: Pte-Tyr has a distinct fluorescence signature that separates it from matrix interferences.

Step 3: Visualizing the Workflow

The following diagram illustrates the critical control points (CCPs) where reproducibility is either secured or lost.

FolateAnalysis Sample Biological Sample (Plasma/Food) Extraction Extraction (Buffer + Ascorbate) Sample->Extraction Lysis IS_Add Add Pte-Tyr IS (Critical Control Point) Extraction->IS_Add Normalize Vol SPE SPE Cleanup (SAX Cartridge) IS_Add->SPE Co-purification HPLC HPLC-FL Separation (C18, pH 2.3) SPE->HPLC Elution Data Data Analysis (Ratio: Analyte/IS) HPLC->Data Integration Data->IS_Add QC Fail if IS Recovery < 80%

Figure 1: Analytical workflow for Folate determination using Pteroyltyrosine. The "Co-purification" step is vital; Pte-Tyr mimics folate behavior on SPE cartridges, correcting for recovery losses.

Mechanistic Insight: Why Reproducibility Fails

Understanding the degradation pathway is essential for troubleshooting. Folates and their analogs degrade via oxidative cleavage at the C9-N10 bond.

Degradation PteTyr Pteroyltyrosine (Intact Signal) Oxidation Oxidation/Light (No Antioxidant) PteTyr->Oxidation Exposure Cleavage C9-N10 Cleavage Oxidation->Cleavage Products Pterin-6-aldehyde + p-Aminobenzoyltyrosine Cleavage->Products Loss of Signal

Figure 2: Degradation pathway of pteroyl compounds. Pteroyltyrosine's stability is superior to reduced folates (like THF), but it still requires protection from light and oxidants to maintain >99% standard curve accuracy.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
IS Peak Broadening pH mismatch between sample and mobile phase.Ensure sample pH is adjusted to < 4.0 before injection.
Low Recovery (<80%) SPE cartridge breakthrough.Pte-Tyr is more hydrophobic than Folic Acid; increase elution solvent strength slightly (e.g., 60% ACN).
Split Peaks Standard degradation.Prepare fresh stock daily; always use amber glassware.
References
  • Determination of Folate in Food Using HPLC. (2023). Government Science & Engineering (GSE).Link

  • Folate: Methods of Analysis. (2005). Trends in Food Science & Technology.Link

  • High-Performance Liquid Chromatography Determination of Methotrexate. (2012). Brieflands.Link

  • Stability-Indicating HPLC Method for Folic Acid. (2012). Macedonian Pharmaceutical Bulletin.Link

  • Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenylalanine. (2015). ResearchGate.[1][2]Link

Sources

Validation

A Senior Application Scientist's Guide to Pteroyltyrosine Cross-Reactivity with Anti-Folate Antibodies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Folate Analogs and Antibody Specificity Folic acid, an essential B-vitamin, is a cornerstone of cellular metabolism, play...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Folate Analogs and Antibody Specificity

Folic acid, an essential B-vitamin, is a cornerstone of cellular metabolism, playing a pivotal role in DNA synthesis, repair, and methylation[1][2]. Its importance makes it, and its binding partners, a focus of intense research. In this landscape, anti-folate antibodies, particularly autoantibodies against the Folate Receptor Alpha (FRα), have emerged as significant biomarkers in various conditions, including cerebral folate deficiency and autism spectrum disorders[3][4][5]. These antibodies can disrupt the transport of folate into the central nervous system, with significant pathological consequences[6][7].

To study these interactions, researchers rely on a variety of immunoassays that require stable, easily labeled analogs of folic acid. Pteroyltyrosine, a synthetic derivative where the glutamate moiety of folic acid is replaced with tyrosine, is one such critical tool. Its tyrosine residue provides a convenient site for radioiodination (e.g., with ¹²⁵I), making it an effective tracer in competitive protein binding assays and radioimmunoassays for folate compounds[8].

However, the utility of pteroyltyrosine—or any analog—is fundamentally dependent on its interaction with the specific anti-folate antibody being used. Does the antibody recognize pteroyltyrosine with the same affinity as it does folic acid? This question of cross-reactivity is not merely academic; it is central to the validity, accuracy, and interpretation of experimental data.

This guide provides an in-depth comparison of pteroyltyrosine's cross-reactivity with anti-folate antibodies. We will explore the principles of antibody specificity, provide a robust experimental framework for quantifying cross-reactivity, and present illustrative data to guide researchers in their experimental design and antibody selection.

The Mechanistic Basis of Antibody Cross-Reactivity

At its core, antibody-antigen binding is a highly specific interaction, often described by a "lock-and-key" model where the antibody's binding site (paratope) precisely complements the antigen's structural feature (epitope)[9][10]. Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural motifs.

In the context of our topic, both folic acid and pteroyltyrosine share an identical pteroic acid core. The key difference lies in the side chain: folic acid possesses a glutamate residue, while pteroyltyrosine has a tyrosine residue. The degree of cross-reactivity therefore depends entirely on the nature of the antibody's binding site.

Monoclonal vs. Polyclonal Antibodies: A Tale of Two Specificities

The choice between a monoclonal or polyclonal antibody is a critical determinant of expected cross-reactivity and overall assay performance.

  • Monoclonal Antibodies (mAbs): Derived from a single B-cell clone, all mAbs in a preparation are identical and recognize a single, specific epitope[11][12]. If this epitope is located solely on the pteroic acid core, the mAb may show high cross-reactivity with pteroyltyrosine. However, if the epitope includes any part of the glutamate side chain, the antibody may exhibit little to no binding with pteroyltyrosine, making it highly specific for folic acid[13]. This high specificity provides excellent batch-to-batch consistency and typically results in lower background signals[12][13].

  • Polyclonal Antibodies (pAbs): Produced by multiple B-cell clones, a pAb preparation is a heterogeneous mixture of antibodies that recognize various epitopes on the same antigen[9][10]. Some antibodies in the mix may bind the pteroic acid core, others the glutamate side chain, and still others may bind conformational epitopes spanning both regions. This multi-epitope recognition generally leads to a more robust and sensitive signal but makes pAbs more susceptible to cross-reactivity with related analogs[13].

Experimental Framework: Quantifying Cross-Reactivity with Competitive ELISA

The Rationale Behind the Method

To quantitatively assess cross-reactivity, a competitive immunoassay is the industry-standard methodology. This format directly pits the primary antigen (folic acid) against a potential cross-reactant (pteroyltyrosine) in a competition for a limited number of antibody binding sites. The relative concentration of each compound required to inhibit the binding of a labeled tracer by 50% (the IC₅₀ value) provides a direct measure of their relative binding affinities. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common, reliable, and accessible format for this purpose[1].

The workflow is designed to be self-validating by running parallel standard curves for both the primary analyte and the test compound, allowing for a direct and quantitative comparison.

Diagram: Competitive ELISA Workflow for Cross-Reactivity Assessment

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Signal Detection p1 1. Coat Microplate with Anti-Folate Antibody p2 2. Block Non-Specific Sites p1->p2 a1 3. Add Folic Acid Standards or Pteroyltyrosine Samples p2->a1 a2 4. Add Folic Acid-HRP Conjugate (Labeled Tracer) a1->a2 a3 5. Incubate (Competition Occurs) a2->a3 a4 6. Wash Plate (Removes Unbound Reagents) a3->a4 d1 7. Add TMB Substrate a4->d1 d2 8. Incubate (Color Develops) d1->d2 d3 9. Add Stop Solution d2->d3 d4 10. Read Absorbance at 450 nm d3->d4 Calculate IC50 Calculate IC50 d4->Calculate IC50 Determine % Cross-Reactivity Determine % Cross-Reactivity d4->Determine % Cross-Reactivity

Caption: Workflow of a competitive ELISA to determine antibody cross-reactivity.

Detailed Protocol: Competitive ELISA for Cross-Reactivity Analysis

This protocol provides a framework for determining the percent cross-reactivity of pteroyltyrosine with a given anti-folate antibody.

I. Reagents and Materials

  • Microplate: 96-well high-binding polystyrene plate.

  • Antibody: Purified monoclonal or polyclonal anti-folate antibody.

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 5% Non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST.

  • Analytes: Folic Acid and Pteroyltyrosine standards.

  • Tracer: Folic Acid conjugated to Horseradish Peroxidase (FA-HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2 N Sulfuric Acid (H₂SO₄).

  • Instruments: Microplate reader capable of measuring absorbance at 450 nm.

II. Experimental Procedure

  • Antibody Coating:

    • Dilute the anti-folate antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL/well of Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of both Folic Acid and Pteroyltyrosine standards in assay buffer (e.g., PBST with 1% BSA). Concentrations should span a wide range to generate a full inhibition curve (e.g., 0.1 ng/mL to 1000 ng/mL).

    • Add 50 µL of each standard dilution (or control) to the appropriate wells in duplicate.

    • Prepare the FA-HRP tracer at a pre-determined optimal dilution in assay buffer.

    • Add 50 µL of the diluted FA-HRP tracer to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking. This is the critical competition step where the unlabeled analyte in the standard solution and the FA-HRP tracer compete for binding to the coated antibody.

  • Signal Development:

    • Wash the plate five times with Wash Buffer to remove all unbound reagents.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.

    • Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm on a microplate reader.

    • Plot the absorbance values against the log of the concentration for both the Folic Acid and Pteroyltyrosine standards.

    • Use a four-parameter logistic (4-PL) curve fit to determine the concentration of each analyte that causes 50% inhibition of the maximum signal (IC₅₀).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC₅₀ Folic Acid / IC₅₀ Pteroyltyrosine) x 100

Comparative Data & Interpretation

The following table presents illustrative data from a competitive ELISA performed as described above, comparing the cross-reactivity of pteroyltyrosine against a hypothetical monoclonal and polyclonal anti-folate antibody.

Antibody TypeAnalyteIC₅₀ (ng/mL)% Cross-ReactivityInterpretation
Monoclonal Ab Folic Acid15.2100%The antibody's epitope likely involves the glutamate side chain, resulting in high specificity for folic acid.
Pteroyltyrosine895.41.7%
Polyclonal Ab Folic Acid20.5100%The antibody mixture contains a significant population that recognizes the shared pteroic acid core, leading to high cross-reactivity.
Pteroyltyrosine24.185.1%

Analysis of Results:

  • Monoclonal Antibody: The data shows a dramatic difference in binding affinity. A very low concentration of folic acid (15.2 ng/mL) was needed to displace 50% of the tracer, whereas a much higher concentration of pteroyltyrosine (895.4 ng/mL) was required. The resulting 1.7% cross-reactivity indicates this is a highly specific antibody, likely recognizing an epitope on the glutamate portion of folic acid. This antibody would be ideal for an assay designed to exclusively measure folic acid with minimal interference from pteroyltyrosine.

  • Polyclonal Antibody: In this case, the IC₅₀ values for folic acid and pteroyltyrosine are very similar (20.5 and 24.1 ng/mL, respectively). This results in a high cross-reactivity of 85.1%. This suggests that the dominant antibody populations in this polyclonal mixture bind to epitopes on the pteroic acid core common to both molecules. Such an antibody would be highly suitable for an assay using a pteroyltyrosine-based tracer to quantify total folate-like compounds or when pteroyltyrosine itself is the target analyte[8].

Field-Proven Insights & Application

For the Research Scientist: When developing an immunoassay, characterizing the cross-reactivity of your antibody is not optional—it is essential for data integrity. If you are using a radiolabeled pteroyltyrosine tracer to measure native folate, you require a polyclonal antibody or a specific monoclonal that demonstrates high cross-reactivity[8]. Conversely, if your goal is to detect only the native form of folic acid, a highly specific monoclonal with low cross-reactivity to its analogs is necessary.

For the Drug Development Professional: In the development of therapeutic antibodies targeting the folate receptor, understanding the precise binding epitope is paramount. If the therapeutic goal is to block folate binding, the antibody must target the receptor's active site. A competitive assay using folic acid and its analogs can help elucidate this binding mechanism. An antibody that is out-competed by both folic acid and pteroyltyrosine likely binds at or near the pteroic acid binding pocket of the receptor. This information is critical for predicting efficacy and potential off-target effects.

Conclusion

The cross-reactivity between pteroyltyrosine and anti-folate antibodies is not a fixed property but is highly dependent on the specific antibody used. A thorough characterization via competitive immunoassay is a mandatory step in assay development and validation. Understanding whether an antibody is broadly reactive (typical of many polyclonals) or highly specific (achievable with select monoclonals) allows researchers to select the appropriate reagents for their experimental goals, ensuring the generation of accurate, reliable, and interpretable data. This foundational work underpins the integrity of research in fields from nutritional science to neurodevelopmental disorders and oncology.

References

  • Process for preparation of folic acid derivatives.
  • Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. Boster Bio.
  • Polyclonal Vs Monoclonal antibodies: Key fe
  • An Essential Guide to Monoclonal vs Polyclonal Antibodies. NeoBiotechnologies.
  • A comparison between polyclonal and monoclonal. Abcam.
  • Monoclonal vs. Polyclonal Antibodies. Thermo Fisher Scientific - US.
  • Folic Acid Competitive ELISA Kit (EEL149). Invitrogen - Thermo Fisher Scientific.
  • Blocking and Binding Folate Receptor Alpha Autoantibodies Identify Novel Autism Spectrum Disorder Subgroups. Frontiers.
  • Folate immunoassay utilizing folate binding protein in a multiclonal antibody format.
  • Instructions For Use Access Fol
  • Pteroyl-gamma-glutamate-cysteine synthesis and its application in folate receptor-mediated cancer cell targeting using fol
  • Comparison of four different immunoassays and a rapid isotope-dilution liquid chromatography-tandem mass spectrometry assay for serum fol
  • An Overview of Foi
  • Folate Test System Product Code: 7575-300. Monobind Inc.
  • The diagnostic utility of folate receptor autoantibodies in blood. ORBi.
  • Binding (does not interfere with folic acid binding) and blocking (prevents the binding of folate) folate receptor (FR) autoantibody titer and pregnancy outcome.
  • The Connection Between FRAAs, FR
  • Folate Receptor Alpha Autoantibodies and Their Implic
  • Anti-folate receptor alpha antibodies and uses thereof.
  • Synthesis and Analysis of the Pteroylpolyglutam
  • 125I-Radioiodinated tyrosine-folate and tyrosine-click-folate.
  • Binding Folate Receptor Alpha Autoantibody Is a Biomarker for Leucovorin Treatment Response in Autism Spectrum Disorder. PMC.
  • Folate Receptor Alpha Autoantibodies in Autism Spectrum Disorders: Diagnosis, Tre
  • Cerebral Folate Deficiency, Folate Receptor Alpha Autoantibodies and Leucovorin (Folinic Acid)
  • Folate Receptor Alpha Autoantibodies in Autism Spectrum Disorders: Diagnosis, Treatment and Prevention.
  • Exposure to Folate Receptor Alpha Antibodies during Gestation and Weaning Leads to Severe Behavioral Deficits in R

Sources

Comparative

Comparative Guide: Kinetic Profiling of Pteroyltyrosine Hydrolysis via Spectrophotometry vs. HPLC

Executive Summary & Biological Context Pteroyl-L-tyrosine is a synthetic folate analogue primarily utilized as a substrate for Carboxypeptidase G2 (CPG2) (EC 3.4.17.11), a bacterial enzyme critical to Antibody-Directed E...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Pteroyl-L-tyrosine is a synthetic folate analogue primarily utilized as a substrate for Carboxypeptidase G2 (CPG2) (EC 3.4.17.11), a bacterial enzyme critical to Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and detoxification strategies (e.g., glucarpidase).

Unlike mammalian folate hydrolases, CPG2 cleaves the C-terminal moiety of reduced and non-reduced folates. In this reaction, Pteroyl-L-tyrosine is hydrolyzed into pteroate and L-tyrosine .



Accurate determination of


 and 

is essential for optimizing prodrug design and assessing enzyme variants. This guide compares the two industry-standard methods for kinetic profiling: Direct UV-Visible Spectrophotometry (Continuous) and High-Performance Liquid Chromatography (Discontinuous).

Methodological Comparison

Method A: Direct Spectrophotometric Assay (Continuous)

The Gold Standard for Purified Enzyme Kinetics

This method relies on the differential absorbance spectra of the substrate (pteroyltyrosine) and the product (pteroate). Upon hydrolysis, there is a measurable decrease in absorbance at 320 nm .[1]

  • Mechanism: Real-time monitoring of

    
    .
    
  • Throughput: Medium-High (with plate readers).

  • Limitation: Requires optical clarity; prone to interference in serum/lysates.

Method B: HPLC Assay (Discontinuous)

The Validator for Complex Matrices

HPLC separates the substrate and product physically before detection, usually via UV absorbance or fluorescence.

  • Mechanism: Quench-flow followed by chromatographic separation.

  • Throughput: Low (requires run time per sample).

  • Benefit: High specificity; capable of measuring kinetics in serum or cell media where background UV absorbance is high.

Performance Matrix
FeatureSpectrophotometry (320 nm)RP-HPLC (C18)
Data Type Continuous (Real-time)Discontinuous (Time-points)
Sensitivity

1-5

M


M
Throughput High (96-well compatible)Low (Serial injection)
Reagent Cost LowHigh (Solvents, Columns)
Matrix Tolerance Low (Buffer only)High (Serum, Lysates)
Primary Use

of purified enzyme
Validation & Biological samples

Experimental Protocols

Reagent Preparation & Conditions
  • Buffer: 100 mM Tris-HCl, pH 7.3.

  • Cofactor: 0.2 mM ZnSO

    
     (CPG2 is a zinc-dependent metalloenzyme; zinc depletion results in reversible inactivation).
    
  • Temperature: 37°C.[1][2]

  • Substrate Stock: Pteroyl-L-tyrosine dissolved in 0.1 M NaHCO

    
     (protect from light).
    
Protocol A: Spectrophotometric Determination (Standard)

Objective: Determine kinetic parameters using continuous absorbance monitoring.

  • Blanking: Calibrate the spectrophotometer with 100 mM Tris-HCl (pH 7.3) + 0.2 mM ZnSO

    
     at 37°C.
    
  • Substrate Dilution: Prepare a range of Pteroyl-L-tyrosine concentrations (e.g., 0, 2, 5, 10, 20, 50, 100

    
    M). Note: Ensure the range covers 
    
    
    
    to
    
    
    .
  • Reaction Initiation:

    • Add 980

      
      L of buffered substrate to a quartz cuvette.
      
    • Incubate at 37°C for 5 minutes to equilibrate.

    • Add 20

      
      L of diluted CPG2 enzyme (approx. 10-50 mU). Mix via rapid inversion.
      
  • Monitoring: Immediately record absorbance at 320 nm for 3–5 minutes.

  • Calculation:

    • Extract the initial linear rate (

      
      ).
      
    • Convert to velocity (

      
      M/min) using the differential extinction coefficient (
      
      
      
      ).
    • Self-Validation: If

      
       is unknown, hydrolyze a known concentration of substrate to completion to determine the total 
      
      
      
      and calculate
      
      
      experimentally.
Protocol B: HPLC Determination (Validation)

Objective: Validate kinetics in the presence of interfering compounds.

  • Setup: C18 Reverse Phase Column (e.g., 5

    
    m, 250 x 4.6 mm).
    
  • Mobile Phase: Isocratic 10 mM Ammonium Phosphate (pH 6.0) / Methanol (85:15 v/v). Flow rate 1.0 mL/min.

  • Reaction:

    • Prepare reaction mix as in Protocol A.

    • At defined time points (0, 1, 2, 5, 10 min), remove 100

      
      L aliquots.
      
  • Quenching: Immediately add aliquot to 100

    
    L of ice-cold Methanol or 1% Trifluoroacetic acid (TFA) to stop the reaction.
    
  • Analysis: Inject 20

    
    L onto HPLC. Monitor UV at 280 nm.
    
  • Quantification: Integrate peak areas for Pteroyltyrosine (substrate) and Pteroate (product). Calculate conversion percentage based on standard curves.

Data Analysis & Visualization

Senior Scientist Note: Do not use the Lineweaver-Burk (double-reciprocal) plot for calculating final parameters. It distorts error structures. Use Non-Linear Regression fitting to the Michaelis-Menten equation.



Workflow Logic Diagram

The following diagram illustrates the decision process and experimental flow for characterizing this enzyme-substrate pair.

G Start Start: Kinetic Profiling SampleType Sample Matrix? Start->SampleType Pure Purified Enzyme (Buffer) SampleType->Pure Clean Complex Complex Matrix (Serum/Lysate) SampleType->Complex Dirty SpecMethod Method A: Spectrophotometry (Continuous 320nm) Pure->SpecMethod HPLCMethod Method B: HPLC (Discontinuous/Quench) Complex->HPLCMethod DataGen Generate Initial Rates (v) SpecMethod->DataGen High Throughput HPLCMethod->DataGen High Specificity Fit Non-Linear Regression (Michaelis-Menten) DataGen->Fit Params Output: Km, Vmax, kcat Fit->Params

Caption: Decision matrix for selecting the optimal assay modality based on sample purity and throughput requirements.

Reaction Pathway Diagram

Understanding the cleavage site is vital for interpreting HPLC chromatograms.

Reaction Substrate Pteroyl-L-Tyrosine (Substrate) Complex Enzyme-Substrate Complex (Zn2+) Substrate->Complex + CPG2 Products Pteroate L-Tyrosine Complex->Products Hydrolysis (H2O)

Caption: CPG2-mediated hydrolysis mechanism of Pteroyl-L-tyrosine into Pteroate and L-Tyrosine.

References

  • Sherwood, R. F., et al. (1985). Purification and properties of carboxypeptidase G2 from Pseudomonas sp. strain RS-16. European Journal of Biochemistry.

  • Springer, C. J., et al. (1991). Novel prodrugs which are activated to cytotoxic alkylating agents by carboxypeptidase G2. Journal of Medicinal Chemistry.

  • Minton, A. P. (2005). Influence of macromolecular crowding on enzyme kinetics and equilibria: Biological implications. Journal of Biological Chemistry.

  • GraphPad Software. Guide to Kinetic Analysis: Non-linear regression vs. Lineweaver-Burk.

Sources

Validation

Comparative Stability and Application Analysis: Pteroyltyrosine vs. Pteroylglutamate

Executive Summary Folate quantification remains a critical parameter in clinical diagnostics, nutritional profiling, and pharmacokinetic studies. Historically, pteroylglutamate (folic acid) has served as the universal st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Folate quantification remains a critical parameter in clinical diagnostics, nutritional profiling, and pharmacokinetic studies. Historically, pteroylglutamate (folic acid) has served as the universal standard reference material. However, its structural inability to undergo stable radiohalogenation severely limits its utility as a radiotracer in competitive protein binding (CPB) assays. Pteroyltyrosine, a rationally designed synthetic analog, resolves this limitation. As an Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the thermodynamic and radiochemical stability of pteroylglutamate versus pteroyltyrosine, detailing the mechanistic rationale and field-validated protocols for their application.

Mechanistic Foundations: Structural Determinants of Stability

Pteroylglutamate (PteGlu) consists of a pteridine ring, p-aminobenzoic acid (PABA), and a glutamic acid residue. While the native molecule exhibits excellent [1], the aliphatic nature of the terminal glutamate residue offers no activated site for electrophilic substitution. Early attempts to label PteGlu with Tritium (


H) resulted in probes with low specific activity and high susceptibility to autoradiolysis, rendering them impractical for long-term assay stability.

Pteroyltyrosine (PteTyr) was engineered to overcome this exact analytical bottleneck by substituting the glutamate residue with [2]. The causality behind this specific amino acid substitution is rooted in electrophilic aromatic chemistry: the electron-donating hydroxyl group on the tyrosine phenolic ring strongly activates the ortho positions. This permits rapid, direct radioiodination with Iodine-125 (


I), forming a highly stable, covalent carbon-iodine (C-I) bond. This structural modification preserves the molecule's high binding affinity for Folate Binding Protein (FBP) while conferring exceptional [3].

StructuralStability Core Pteroic Acid Core (Pteridine + PABA) PteGlu Pteroylglutamate (Standard Folate) Core->PteGlu + Glutamic Acid PteTyr Pteroyltyrosine (Assay Analog) Core->PteTyr + Tyrosine Glu Glutamate Residue • High Thermal Stability • Lacks Iodination Site PteGlu->Glu Tyr Tyrosine Residue • Phenolic Ring • Stable C-I Covalent Bond PteTyr->Tyr

Structural divergence of pteroylglutamate and pteroyltyrosine defining their stability profiles.

Empirical Stability Metrics

The analytical performance of these molecules is dictated by their degradation kinetics under varying environmental stressors. Table 1 summarizes the comparative stability data, highlighting why PteTyr is the superior choice for radiotracer applications.

Table 1: Comparative Stability Profile
ParameterPteroylglutamate (PteGlu)Pteroyltyrosine (PteTyr)Mechanistic Driver
Thermal Stability (pH 7.0) High (>90% recovery at 100°C for 2 hrs)[4]High (>90% recovery at 100°C for 2 hrs)Intact pteridine-PABA core resists thermal cleavage at neutral pH.
Acidic Stability (pH < 4.0) Low (Rapid degradation)[4]Low (Rapid degradation)Protonation of the pteridine ring accelerates C9-N10 bond cleavage.
Radiochemical Shelf-Life ~2-4 weeks (as

H-Folic Acid)
6-8 weeks (as

I-PteTyr)[5]
C-I covalent bond on phenol ring resists deiodination and autoradiolysis.
Photostability (UV exposure) Highly sensitiveHighly sensitiveUV irradiation induces rapid oxidative cleavage of the pteroyl structure.
Specific Activity Potential Low (~40 Ci/mmol for

H)
Extremely High (~2000 Ci/mmol for

I)
Gamma-emitting

I provides superior signal-to-noise ratios.

Protocol Architecture: Self-Validating CPB Radioassay

To leverage the remarkable stability of


I-PteTyr[5], the following competitive protein binding (CPB) radioassay workflow is designed for quantifying serum folate[3]. This protocol is engineered as a self-validating system : it incorporates Non-Specific Binding (NSB) tubes to account for matrix interference and Total Count (TC) tubes to continuously verify tracer integrity.

Workflow Step1 1. Sample Extraction Heat at 100°C (pH 9.3) to release endogenous folate Step2 2. Competitive Incubation Mix Sample + 125I-PteTyr + Folate Binding Protein Step1->Step2 Step3 3. Phase Separation Add Dextran-Coated Charcoal to adsorb unbound tracer Step2->Step3 Step4 4. Quantification Centrifuge & Gamma Count supernatant (Bound Fraction) Step3->Step4

Self-validating competitive protein binding radioassay workflow using 125I-pteroyltyrosine.

Step-by-Step Methodology

1. Sample Extraction & Denaturation

  • Action: Dilute 50 µL of serum with 1.0 mL of 0.05 M borate buffer (pH 9.3) containing 0.1% ascorbic acid. Boil at 100°C for 15 minutes, then cool immediately on ice.

  • Causality: Boiling thermally denatures endogenous folate-binding proteins, releasing bound PteGlu into the matrix. Ascorbic acid acts as a sacrificial antioxidant, during the high-heat extraction phase[6].

2. Competitive Incubation

  • Action: Transfer 100 µL of the extracted sample (or standard PteGlu) into assay tubes. Add 100 µL of

    
    I-PteTyr tracer (~20,000 cpm) and 100 µL of Folate Binding Protein (FBP, derived from beta-lactoglobulin). Include NSB tubes (buffer instead of FBP) and TC tubes (tracer only). Incubate at room temperature for 45 minutes.
    
  • Causality: The unlabeled endogenous PteGlu and the highly stable

    
    I-PteTyr  on the FBP[3]. The high specific activity of the iodinated tyrosine analog ensures competitive equilibrium is reached rapidly without requiring massive tracer concentrations.
    

3. Phase Separation

  • Action: Add 500 µL of cold Dextran-Coated Charcoal (DCC) suspension to all tubes (except TC tubes). Vortex thoroughly and incubate at 4°C for exactly 10 minutes. Centrifuge at 3,000 x g for 15 minutes.

  • Causality: DCC physically adsorbs small, unbound molecules (free folate and free tracer) into its porous structure, while the large FBP-bound complexes are sterically excluded and remain in the supernatant. Strict timing at 4°C prevents the charcoal from stripping the tracer off the binding protein (a phenomenon known as "charcoal stripping").

4. Quantification & Validation

  • Action: Decant the supernatant into fresh tubes and measure gamma emissions using a solid-state scintillation counter.

  • Causality: The radioactivity in the supernatant is inversely proportional to the concentration of unlabeled folate in the sample. By plotting the standards against a log-logit curve and subtracting NSB counts, the system self-validates the true specific binding, ensuring high-fidelity data output.

Conclusion

While pteroylglutamate remains the biological and nutritional standard for folate, its structural limitations in radiochemical tagging necessitate engineered alternatives for high-throughput analytical applications. Pteroyltyrosine successfully bridges this gap. By strategically substituting glutamate with tyrosine, researchers gain a molecule with equivalent thermal stability but vastly superior radiochemical robustness, enabling high-precision, gamma-counted radioassays that resist autoradiolytic degradation.

References

  • Thermal destruction of folacin: Effect of pH and buffer ions. ResearchGate. URL:[Link]

  • Pressure and Temperature Stability of Folates: a Kinetic Study. ResearchGate. URL:[Link]

  • CA1150254A - Folic acid derivatives and process for preparation.Google Patents.
  • The Analysis of Folate and its Metabolic Precursors in Biological Samples. ResearchGate. URL:[Link]

  • Radioiodinated pteroyltyrosine: A novel analog for folate radioassay. Analytical Biochemistry. URL:[Link]

  • US4337339A - Process for preparation of folic acid derivatives.Google Patents.

Sources

Comparative

Benchmarking Pteroyltyrosine Cleavage Rates Across Enzyme Variants

This guide provides an in-depth technical framework for benchmarking the cleavage rates of Pteroyl-L-tyrosine (and related folate analogs) across variants of Carboxypeptidase G2 (CPG2) . Executive Summary Carboxypeptidas...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for benchmarking the cleavage rates of Pteroyl-L-tyrosine (and related folate analogs) across variants of Carboxypeptidase G2 (CPG2) .

Executive Summary

Carboxypeptidase G2 (CPG2) , also known as Glucarpidase , is a dimeric zinc-dependent exopeptidase (EC 3.4.17.11) critical for Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and methotrexate detoxification. While the clinical standard substrate is Methotrexate (MTX), Pteroyl-L-tyrosine serves as a vital synthetic analog for probing the enzyme's P1' subsite specificity (hydrophobic vs. acidic tolerance) and for specialized radioimmunoassays.

This guide outlines the protocol for benchmarking CPG2 variants—including Wild Type (WT) , Circularly Permuted (CP) , and Fusion Variants —to determine their catalytic efficiency (


) against pteroyltyrosine.

Mechanistic Insight & Enzyme Variants

Reaction Mechanism

CPG2 catalyzes the hydrolytic cleavage of the amide bond between the pteroate moiety and the C-terminal amino acid (glutamate in natural folates; tyrosine in this benchmark). The reaction is driven by a binuclear zinc active site where Zn


 ions activate a water molecule for nucleophilic attack on the carbonyl carbon of the scissile bond.

Reaction:



Variants for Benchmarking

To rigorously assess performance, the following variants should be included in the study:

Variant ClassRepresentative ConstructRationale for Benchmarking
Wild Type (Control) CPG2 (26-415) The clinical standard (Voraxaze®). Establishes baseline kinetics (

for MTX).
Circular Permutation CP-CPG2 Rearranged N/C-termini to reduce immunogenicity and improve stability without altering the active site.
Fusion Constructs CPG2-p700 CPG2 fused to targeting peptides (e.g., TIMP-3 derived). Tests if fusion sterically hinders the active site.
Specificity Mutants Q290 Mutants Residues near the active site (e.g., Q290) modulate P1' specificity. Critical for testing hydrophobic substrates like pteroyltyrosine.

Experimental Protocol: Kinetic Assay

Objective: Determine Michaelis-Menten parameters (


, 

,

) for pteroyltyrosine hydrolysis.
Reagents & Buffer System
  • Assay Buffer: 100 mM Tris-HCl, pH 7.3, containing 0.2 mM ZnCl

    
    . (Zinc is essential for activity; absence results in apo-enzyme).
    
  • Substrate Stock: Pteroyl-L-tyrosine (dissolved in 50 mM NaHCO

    
     or DMSO, diluted to 1-100 
    
    
    
    M).
  • Enzyme Stock: Purified CPG2 variants (quantified via A

    
     using 
    
    
    
    ).
Spectrophotometric Method (Continuous)

This method relies on the differential absorbance between the substrate (pteroyltyrosine) and the product (pteroate) at 320 nm .

  • Equilibration: Pre-incubate 980

    
    L of Assay Buffer in a quartz cuvette at 37°C.
    
  • Blanking: Zero the spectrophotometer with the buffer.

  • Substrate Addition: Add Pteroyl-L-tyrosine to achieve final concentrations ranging from

    
     to 
    
    
    
    (typically 2–150
    
    
    M).
  • Initiation: Add 10–50 nM of CPG2 enzyme. Mix by rapid inversion (3x).

  • Detection: Monitor the decrease in absorbance at 320 nm (

    
     for pteroate release).
    
  • Rate Calculation: Calculate initial velocity (

    
    ) from the linear portion of the curve (first 60 seconds).
    
HPLC Method (Discontinuous Validation)

Used if low solubility or spectral overlap prevents direct UV measurement.

  • Column: C18 Reverse Phase.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.0) / Methanol gradient.

  • Detection: UV at 280 nm (detects both Tyrosine and Pteroate).

  • Quantification: Peak area of released L-Tyrosine relative to a standard curve.

Data Analysis & Comparative Benchmarking

Kinetic Parameters

Fit the initial velocity data to the Michaelis-Menten equation:



Representative Benchmarking Data

Note: While MTX is the clinical standard, the values below illustrate expected trends when benchmarking variants against folate analogs.

Enzyme Variant

(

M)

(s

)

(s

M

)
Relative Efficiency
WT CPG2 (RS-16) 8.0

1.2
85

5
10.61.0 (Baseline)
CP-CPG2 9.5

1.5
82

4
8.60.81 (Retains activity)
CPG2-p700 12.0

2.0
78

6
6.50.61 (Fusion effect)
Mutant Q290H 45.0

5.0
10

2
0.220.02 (Specificity loss)

Interpretation:

  • WT CPG2 exhibits high affinity for glutamate-terminated substrates. Pteroyltyrosine (hydrophobic Tyr) may show a higher

    
     (lower affinity) than MTX due to the specificity of the P1' pocket for acidic residues.
    
  • CP-CPG2 typically retains near-WT kinetics, validating the structural stability of the permutation.

  • Fusion Variants often show a slight increase in

    
     due to steric hindrance near the active site entrance.
    

Visualization of Pathways & Workflows

Enzymatic Cleavage Mechanism

The following diagram illustrates the hydrolysis of Pteroyltyrosine by CPG2.

CPG2_Mechanism Substrate Pteroyl-L-tyrosine (Substrate) Complex E-S Complex (Transition State) Substrate->Complex Binding (Km) Enzyme CPG2 Active Site (Zn2+ Dependent) Enzyme->Complex Product1 Pteroate (Core) Complex->Product1 Hydrolysis (kcat) Product2 L-Tyrosine (Released AA) Complex->Product2 Release Product1->Enzyme Product Release

Caption: CPG2-mediated hydrolysis mechanism. The enzyme binds Pteroyl-L-tyrosine, cleaving the amide bond to release Pteroate and L-Tyrosine.

Benchmarking Workflow

This flow describes the logical progression from variant expression to kinetic validation.

Benchmarking_Workflow Start Start: CPG2 Variant Library Expr Expression & Purification (E. coli / Ni-NTA) Start->Expr QC QC: SDS-PAGE & Zn2+ Content Check Expr->QC Assay Kinetic Assay (Pteroyltyrosine Substrate) QC->Assay Method1 Method A: Continuous UV (320 nm Absorbance) Assay->Method1 Standard Method2 Method B: HPLC Analysis (Tyrosine Quantification) Assay->Method2 Validation Analysis Data Fitting (Michaelis-Menten) Method1->Analysis Method2->Analysis Decision Compare kcat/Km vs Wild Type Analysis->Decision

Caption: Step-by-step workflow for characterizing CPG2 variants, ensuring quality control before kinetic analysis.

References

  • Rowsell, S., et al. (1997).[1] "Crystal structure of carboxypeptidase G2, a bacterial enzyme with applications in cancer therapy." Structure, 5(3), 337-347. Link

  • Sherwood, R. F., et al. (1985). "Purification and properties of carboxypeptidase G2 from Pseudomonas sp. strain RS-16."[1][2] European Journal of Biochemistry, 148(3), 447-453. Link

  • Minton, N. P., et al. (1984).[1] "Cloning, expression, and characterization of the gene encoding the enzyme carboxypeptidase G2." Gene, 31(1-3), 31-38. Link

  • Bagshawe, K. D., et al. (1988). "Antibody directed enzyme prodrug therapy (ADEPT): clinical report." Disease Markers, 9(3-4), 233-238. Link

  • Farina, P. R., & Grattan, J. A. (1981). "Radioiodinated pteroyltyrosine: A novel analog for folate radioassay."[3] Analytical Biochemistry, 113(1), 124-129. Link

Sources

Validation

Statistical Validation of Pteroyltyrosine Bioassay Results: A Comparative Technical Guide

Executive Summary The accurate quantification of Carboxypeptidase G2 (CPG2/Glucarpidase) activity is critical for both Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and the rescue of patients from high-dose methotrexa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of Carboxypeptidase G2 (CPG2/Glucarpidase) activity is critical for both Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and the rescue of patients from high-dose methotrexate toxicity. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specificity, it is often rate-limiting for high-throughput screening.

This guide details the Pteroyltyrosine Kinetic Bioassay , a continuous spectrophotometric method that offers a superior balance of speed and precision compared to HPLC and ELISA alternatives. We provide a rigorous statistical validation framework aligned with ICH Q2(R1) guidelines to ensure this assay meets the stringency required for regulatory submission.

Mechanism of Action & Assay Principle

CPG2 is a dimeric, zinc-dependent exopeptidase that hydrolyzes the C-terminal glutamate (or analogous residues) from folates and folate analogs.[1][2][3] In this bioassay, Pteroyl-L-tyrosine serves as a surrogate substrate. Unlike native folates, the hydrolysis of the pteroyl-tyrosine amide bond results in a distinct spectral shift, allowing for real-time kinetic monitoring without the need for chromatographic separation.

Reaction Scheme

The enzyme cleaves Pteroyl-L-tyrosine into Pteroate and L-Tyrosine. The reaction velocity is determined by the decrease in absorbance (typically at 320 nm) as the conjugated amide bond is broken.

ReactionMechanism Substrate Pteroyl-L-tyrosine (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex + Zn2+ Enzyme CPG2 (Glucarpidase) Enzyme->Complex Product1 Pteroate (Chromophore) Complex->Product1 Hydrolysis Product2 L-Tyrosine Complex->Product2 Detection Signal Change (ΔAbs 320nm) Product1->Detection Quantification

Figure 1: Enzymatic hydrolysis of Pteroyl-L-tyrosine by CPG2. The cleavage yields Pteroate, measurable via UV spectrophotometry.

Comparative Analysis: Pteroyltyrosine vs. Alternatives

Selecting the right assay depends on the development phase. The Pteroyltyrosine assay bridges the gap between the high specificity of HPLC and the throughput of immunoassays.

FeatureMethod A: Pteroyltyrosine Kinetic Assay Method B: Methotrexate-HPLC (Reference) Method C: CPG2 ELISA
Primary Output Enzymatic Rate (

)
Analyte ConcentrationProtein Mass
Detection Mode Continuous UV (320 nm)Endpoint UV/FluorescenceColorimetric Endpoint
Throughput High (96/384-well plate)Low (Single injection)High
Turnaround Time < 30 Minutes> 4 Hours4-6 Hours
Specificity Moderate (Susceptible to matrix UV)High (Separates metabolites)High (Antibody dependent)
Functionality Measures Activity Measures Activity (Indirectly)Measures Mass Only
Limit of Quantitation ~0.05 U/mL~0.01 U/mL~1 ng/mL

Scientist’s Insight: Use Method C (ELISA) for quantifying protein expression during fermentation. Use Method B (HPLC) for clinical pharmacokinetics where metabolite separation is non-negotiable. Use Method A (Pteroyltyrosine) for potency testing, stability studies, and release assays where functional activity is the critical quality attribute (CQA).

Experimental Protocol: Pteroyltyrosine Kinetic Assay

This protocol is designed to be self-validating by including internal system suitability controls in every run.

Reagents
  • Assay Buffer: 100 mM Tris-HCl, pH 7.3 (at 37°C).

  • Cofactor: 0.2 mM ZnSO₄ (Essential for CPG2 activity).

  • Substrate Stock: 10 mM Pteroyl-L-tyrosine in 0.1 M NaOH (Prepare fresh; light sensitive).

  • Enzyme Diluent: Assay buffer + 0.1% BSA (prevents adsorption).

Step-by-Step Workflow
  • Pre-incubation: Pipette 180 µL of Assay Buffer (containing Zn²⁺) into a UV-transparent 96-well plate. Equilibrate to 37°C for 10 minutes.

  • Blanking: Add 20 µL of Enzyme Diluent to "Blank" wells.

  • Substrate Addition: Add 20 µL of 1.0 mM Pteroyl-L-tyrosine working solution to all wells.

  • Baseline Check: Monitor Absorbance at 320 nm for 2 minutes to ensure substrate stability (Drift should be < 0.001 AU/min).

  • Reaction Initiation: Add 10 µL of CPG2 sample or Standard to test wells. Mix immediately.

  • Kinetic Read: Monitor OD₃₂₀ for 10 minutes, reading every 15 seconds.

  • Calculation: Determine the slope (

    
    ) from the linear portion of the curve (typically minutes 1–5).
    

Critical Control Point: If the


 of the reaction slope is < 0.98, the data point is invalid due to non-linearity (substrate depletion or bubble formation).

Statistical Validation Framework (ICH Q2 Aligned)

To transition this assay from R&D to QC, it must undergo statistical validation. The following parameters define the "pass/fail" criteria for the bioassay.

A. Linearity & Range

Unlike simple chemical assays, enzymatic linearity is defined by the relationship between enzyme concentration and reaction velocity (


).
  • Protocol: Prepare a 5-point dilution series of CPG2 reference standard (e.g., 0.1 to 1.0 U/mL).

  • Acceptance Criteria:

    • Coefficient of Determination (

      
      ) 
      
      
      
      .[4]
    • Residual analysis should show random distribution (no systematic bias).

B. Precision (Repeatability & Intermediate)

Precision measures the random error.

  • Repeatability (Intra-assay): 6 replicates of the target concentration (100% level).

    • Target: %RSD

      
      .
      
  • Intermediate Precision (Inter-assay): Different days, different analysts, different equipment.

    • Target: %RSD

      
      .[5]
      
C. Accuracy (Spike Recovery)

Since "true" activity is relative to a reference standard, accuracy is assessed via spike recovery or parallelism.

  • Protocol: Spike known amounts of CPG2 into the sample matrix (e.g., serum or lysate).

  • Calculation:

    
    
    
  • Target:

    
     recovery.
    
D. Robustness (Design of Experiments)

Deliberately vary critical parameters to test assay stability.

  • pH: 7.1 vs 7.3 vs 7.5.

  • Temperature: 35°C vs 37°C vs 39°C.

  • Zn²⁺ Concentration: 0.1 mM vs 0.2 mM.

  • Outcome: The assay is robust if the %Difference in activity is

    
     across conditions.
    
Validation Workflow Diagram

ValidationWorkflow cluster_PreValidation Stage 1: Feasibility cluster_CoreValidation Stage 2: Statistical Parameters Start Validation Plan (ICH Q2) Opt Optimization (pH, [S], Zn2+) Start->Opt Spec Specificity Check (Matrix Interference) Opt->Spec Lin Linearity (R² > 0.99) Spec->Lin Prec Precision (RSD < 5%) Lin->Prec Acc Accuracy (Rec: 85-115%) Prec->Acc Analysis Data Analysis (ANOVA / Equivalence Tests) Acc->Analysis Report Final Validation Report Analysis->Report

Figure 2: Step-by-step statistical validation workflow for the Pteroyltyrosine bioassay.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Background Absorbance Substrate degradation (photolysis).Prepare substrate fresh in dark; check NaOH purity.
Non-linear Kinetics Substrate depletion (<

).
Increase substrate concentration or dilute enzyme.
High %RSD Pipetting error or temperature drift.Use automated dispensing; ensure plate pre-warming.
Loss of Activity Zinc stripping.Ensure EDTA is absent from sample buffers; add excess ZnSO₄.

References

  • International Council for Harmonisation (ICH). (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Sherwood, R. F., et al. (1985). Purification and properties of carboxypeptidase G2 from Pseudomonas sp. strain RS-16.[1][3] European Journal of Biochemistry. [Link]

  • Widou, G., et al. (2021). Assessment of the Enzymatic Activity of Purified Recombinant CPG2 proteins. Molecules.[1][2][3][4][8][9][10] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Pteroyltyrosine

Executive Summary: The "Why" Before the "What" Pteroyl-L-tyrosine is not merely a generic chemical powder; it is a bioactive folate analog often utilized as a substrate for carboxypeptidase G and folate hydrolase (PSMA)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Before the "What"

Pteroyl-L-tyrosine is not merely a generic chemical powder; it is a bioactive folate analog often utilized as a substrate for carboxypeptidase G and folate hydrolase (PSMA) assays. While it does not carry the extreme cytotoxicity of antifolates like Methotrexate, it must be handled with the rigor of a bioactive research compound .

The primary risks are not just toxicological, but experimental integrity . Folate analogs are notoriously light-sensitive and prone to oxidative degradation. Furthermore, as a fine powder, the risk of aerosolization poses a dual threat: inhalation exposure to the researcher and cross-contamination of sensitive biological assays.

Immediate Action Profile:

  • GHS Classification: Warning (Irritant: H315, H319, H335). Treat as potentially bioactive.[1]

  • Physical State: Yellow to orange powder (Light Sensitive).

  • Primary Hazard: Inhalation of particulates; accumulation of bioactive dusts.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.

The Hierarchy of Protection for Pteroyltyrosine:

Hierarchy Elimination Elimination/Substitution (Rarely possible in specific assays) Engineering Engineering Controls (Fume Hood / Biosafety Cabinet) Elimination->Engineering Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin PPE Personal Protective Equipment (Gloves, Respirator, Lab Coat) Admin->PPE

Figure 1: Effective safety relies on containment (Engineering) first. PPE covers the residual risk.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validation . If you cannot check the "Validation" box, your PPE is insufficient.

Protection ZoneRecommended EquipmentTechnical RationaleValidation Check
Respiratory N95 Respirator (Minimum) or P100 Pteroyltyrosine is a fine particulate. Surgical masks offer zero protection against inhalation of chemical dusts.[ ] Fit test confirmed? [ ] Seal check performed?
Hand (Primary) Nitrile Gloves (4-6 mil)Nitrile offers superior chemical resistance compared to latex and eliminates allergy risks.[ ] No micro-tears? [ ] Cuff overlaps coat?
Hand (Secondary) Double Gloving (for weighing)The outer glove handles the spatula/balance; the inner glove remains clean to prevent transfer to door handles/pipettes.[ ] Inner glove color contrasts with outer?
Ocular Chemical Safety Goggles Safety glasses with side shields are insufficient if fine dust is generated. Goggles seal the eyes from airborne particulates.[ ] Vents are indirect? [ ] Seal is tight to face?
Body Lab Coat (High-Neck) Standard cotton/poly blend. Must be buttoned to the top to prevent dust settling on street clothes.[ ] Sleeves cover wrists? [ ] Laundered professionally?

Operational Protocol: Safe Handling Workflow

Objective: Solubilize Pteroyltyrosine without aerosolizing the powder or degrading the sample via light exposure.

Phase A: Preparation
  • Light Control: Dim lab lights or use amber glassware. Pteroyltyrosine degrades under UV/Vis light.

  • Static Control: Folate powders are often static-charged and "jump." Use an antistatic gun or wipe the balance area with an antistatic solution.

Phase B: Weighing & Solubilization
  • Solvent Note: Pteroyltyrosine has low solubility in water/acid. It requires basic conditions (e.g., 0.1 M NaOH) or DMSO for initial solubilization.

Workflow Start Start: Don PPE (Double Gloves) Weigh Weighing (Inside Hood/Balance Enclosure) Start->Weigh Static Check Transfer Transfer to Amber Vial Weigh->Transfer Avoid Dust Solvent Add Solvent (DMSO/NaOH) Transfer->Solvent Slow Addition Doff Doff Outer Gloves Solvent->Doff Contamination Control Finish Seal & Label Doff->Finish

Figure 2: Step-by-step workflow to minimize exposure and contamination.

Phase C: Spill Response

If dry powder spills:

  • Do NOT sweep. Sweeping aerosolizes the bioactive dust.

  • Wet Wipe Method: Cover the spill with paper towels dampened with water or a mild detergent.

  • Scoop: Carefully scoop up the wet material to avoid dust generation.

  • Clean: Wipe the surface with 70% Ethanol to remove residue.

Waste Disposal & Decontamination

Regulatory compliance is non-negotiable. Pteroyltyrosine should be treated as chemical waste.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated Hazardous Solid Waste container.

  • Liquid Waste: Solutions containing DMSO or NaOH must go into Chemical Liquid Waste (segregated by compatibility—do not mix organic solvents with oxidizers).

  • Drain Disposal: Strictly Prohibited. Do not flush down the sink.

References & Authority

The following sources provide the regulatory and scientific grounding for this protocol.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.

  • PubChem. Pteroyl-L-tyrosine (Compound Summary). National Library of Medicine.

  • Centers for Disease Control and Prevention (CDC/NIOSH). Chemical Protective Clothing Selection.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pteroyltyrosine
Reactant of Route 2
Pteroyltyrosine
© Copyright 2026 BenchChem. All Rights Reserved.